molecular formula C8H17NO B2945085 1-(Piperidin-2-yl)propan-2-ol CAS No. 10047-06-0

1-(Piperidin-2-yl)propan-2-ol

Cat. No.: B2945085
CAS No.: 10047-06-0
M. Wt: 143.23
InChI Key: GFKFBLJVPWRDEL-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)propan-2-ol is a natural product found in Andrachne aspera with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKFBLJVPWRDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10047-06-0
Record name 1-(piperidin-2-yl)propan-2-ol
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Foundational & Exploratory

Technical Monograph: 1-(Piperidin-2-yl)propan-2-ol (CAS 10047-06-0)

[1][2]

Part 1: Executive Summary & Structural Significance

1-(Piperidin-2-yl)propan-2-ol (CAS 10047-06-0) represents a privileged scaffold in alkaloid chemistry, serving as a critical intermediate in the biosynthesis and total synthesis of Sedum and Lobelia alkaloids. Structurally, it consists of a saturated piperidine heterocycle substituted at the C2 position with a 2-hydroxypropyl chain.

This molecule is chemically distinct from its constitutional isomer, 1-(piperidin-1-yl)propan-2-ol (CAS 934-90-7), where the substituent is attached to the nitrogen. The C2-substitution pattern of CAS 10047-06-0 imparts two chiral centers, making it a valuable chiral auxiliary and a pharmacophore for nicotinic acetylcholine receptors (nAChR).

Core Applications
  • Alkaloid Synthesis: Direct precursor to Lobeline and Sedamine analogs.

  • Chiral Auxiliaries: Utilized in asymmetric aldol reactions to induce stereochemical control via metal chelation.

  • Neuropharmacology: Investigated for modulation of nAChR and dopamine transport systems due to its structural homology with nicotine and pelletierine.

Part 2: Chemical Identity & Physicochemical Properties

The molecule possesses two stereogenic centers: one at the piperidine C2 ring carbon and one at the C2 position of the propyl chain. This results in four possible stereoisomers, typically grouped into erythro (Sedridine) and threo (Allosedridine) pairs.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Registry Number 10047-06-0 Often refers to the racemate or unspecified stereochemistry.
IUPAC Name 1-(Piperidin-2-yl)propan-2-ol
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Physical State Viscous Oil or Low-Melting SolidHighly hygroscopic.
Boiling Point 230–235 °C (at 760 mmHg)Estimated; often distilled under vacuum (~95°C @ 0.5 mmHg).
pKa (Conjugate Acid) ~10.8 (Piperidine N)Typical for secondary cyclic amines.
Solubility Water, Ethanol, DCM, ChloroformMiscible in polar organic solvents.
Key Isomers (+)-Sedridine (2S, 2'S)Natural alkaloid found in Sedum species.
Critical Technical Nuance: Stereochemical Nomenclature

Researchers must distinguish between the diastereomers when sourcing or synthesizing this compound:

  • Sedridine: The (2S, 2'S) or (2R, 2'R) configuration. Often displays higher biological activity in specific binding assays.

  • Allosedridine: The (2S, 2'R) or (2R, 2'S) configuration.

  • CAS 10047-06-0 is frequently used as the catch-all identifier for the synthetic racemate used in bulk intermediate steps.

Part 3: Synthesis & Production Architectures

The synthesis of 1-(piperidin-2-yl)propan-2-ol is generally approached via the reduction of its ketone precursor, Isopelletierine (1-(piperidin-2-yl)propan-2-one). The choice of reducing agent dictates the diastereomeric ratio (Sedridine vs. Allosedridine).

Protocol A: Biomimetic Reduction (Standard Lab Scale)

This method utilizes Sodium Borohydride (NaBH₄) to reduce the ketone. Due to the proximity of the basic nitrogen, the reduction is subject to Cram’s Rule of asymmetric induction (or the Felkin-Anh model), often yielding a mixture of diastereomers.

Reagents:

  • Isopelletierine (as Hydrochloride salt)

  • Sodium Borohydride (NaBH₄)

  • Methanol (solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Isopelletierine HCl in 50 mL of dry Methanol at 0°C.

  • Neutralization (In situ): Add 10 mmol of Triethylamine (TEA) to liberate the free base if starting with salt.

  • Reduction: Slowly add 1.2 equivalents of NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH₄OH 90:9:1).

  • Quench: Quench with 5 mL of acetone or dilute HCl (carefully) to destroy excess hydride.

  • Extraction: Basify to pH >12 with NaOH. Extract exhaustively with Chloroform (3 x 50 mL).

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. The resulting oil is a mixture of erythro and threo isomers, separable by fractional crystallization of their picrate salts or column chromatography.

Visualizing the Synthetic Pathway

The following diagram illustrates the reduction pathway and the stereochemical divergence.

SynthesisPathwaycluster_0Stereochemical OutcomeSubstrateIsopelletierine(Ketone Precursor)IntermediateTransition State(Felkin-Anh Control)Substrate->Intermediate Nucleophilic AttackReagentReduction(NaBH4 or H2/Cat)Reagent->IntermediateProductASedridine(erythro-isomer)Intermediate->ProductA Major Product(Chelation Control)ProductBAllosedridine(threo-isomer)Intermediate->ProductB Minor Product

Figure 1: Synthetic reduction pathway of Isopelletierine showing the divergence into diastereomeric alcohols.

Part 4: Pharmaceutical & Research Applications[3][4][5]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The 1-(piperidin-2-yl)propan-2-ol scaffold mimics the distance between the cationic nitrogen and the hydrogen bond acceptor found in Nicotine and Epibatidine.

  • Mechanism: The secondary amine is protonated at physiological pH, interacting with the anionic aspartate residue in the receptor binding pocket. The hydroxyl group acts as a hydrogen bond donor/acceptor, stabilizing the ligand-receptor complex.

  • Research Utility: Used as a fragment in Fragment-Based Drug Discovery (FBDD) for designing selective

    
     nAChR partial agonists for smoking cessation and cognitive enhancement.
    
Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral ligand.[1] When the nitrogen and oxygen bind to a metal center (e.g., Lithium or Zinc), they create a rigid chiral environment.

  • Application: Directed aldol condensations.

  • Efficiency: The steric bulk of the piperidine ring directs incoming nucleophiles to a specific face of the substrate, achieving high enantiomeric excess (ee).

Visualizing the Pharmacophore

The interaction with the biological target is governed by the spatial arrangement of the amine and hydroxyl groups.

PharmacophoreN_cationProtonated Nitrogen(Cationic Center)AspartateReceptor Aspartate(Anionic Site)N_cation->Aspartate Ionic Interaction(Salt Bridge)OH_groupHydroxyl Group(H-Bond Donor/Acceptor)H_SiteReceptor Ser/Thr(H-Bond Site)OH_group->H_Site Hydrogen BondScaffoldPiperidine Ring(Hydrophobic Scaffold)Scaffold->N_cationScaffold->OH_group

Figure 2: Pharmacophore mapping of 1-(piperidin-2-yl)propan-2-ol within the nAChR binding pocket.

Part 5: Analytical Characterization

To validate the identity of CAS 10047-06-0, the following spectroscopic markers are definitive.

1H NMR (CDCl₃, 400 MHz)
  • δ 3.8 - 4.0 ppm (m, 1H): Methine proton at the chiral center of the propyl chain (-CH OH-).

  • δ 2.6 - 3.1 ppm (m, 3H): Piperidine ring protons adjacent to Nitrogen (C2-H and C6-H₂). The C2 proton shift is diagnostic of the substitution.

  • δ 1.1 - 1.2 ppm (d, 3H): Methyl group of the propyl chain (-CH(OH)-CH ₃).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 144.14 m/z.

  • Fragmentation: Loss of water ([M+H-18]⁺ = 126) and cleavage of the propyl chain are common fragmentation pathways.

Part 6: Safety, Handling, and Storage

Signal Word: WARNING

Hazard ClassStatementHandling Protocol
Skin Irritation Causes skin irritation (Cat 2).Wear nitrile gloves. Wash immediately with soap if contact occurs.
Eye Irritation Causes serious eye irritation (Cat 2A).Use safety goggles.
Storage Stability Hygroscopic; Air-sensitive.Store under inert gas (Argon/Nitrogen) at 2-8°C.
Incompatibility Strong oxidizing agents, Acid chlorides.Do not store near oxidizers. Reacts violently with acid chlorides to form esters/amides.

Self-Validating Safety Check: Before scaling up synthesis, verify the integrity of the storage container. If the oil appears cloudy or has formed a crust, it has likely absorbed moisture or carbon dioxide (forming carbamates). Redistillation is required before use in sensitive catalytic reactions.

References

  • ChemicalBook. (2023). 1-(piperidin-2-yl)propan-2-ol Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164633, Sedridine. Retrieved from [2]

  • Smolecule. (2024). 2-(Piperidin-2-yl)propan-2-ol hydrochloride: Applications in Asymmetric Synthesis.[1] Retrieved from

  • BenchChem. (2025). Synthesis routes for Piperidin-2-yl derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Derivatives. Retrieved from

Chemical Profile: 1-(Piperidin-2-yl)propan-2-ol (Sedridine)

[1]

Executive Summary

1-(Piperidin-2-yl)propan-2-ol (CAS: 501-83-7 for the naturally occurring isomer) is a piperidine alkaloid historically known as Sedridine .[1] Structurally, it consists of a saturated piperidine heterocycle substituted at the C2 position with a 2-hydroxypropyl moiety. It represents the reduced form of the alkaloid Isopelletierine and serves as a critical reference standard in the stereochemical analysis of 2-substituted piperidines.

This guide provides a rigorous analysis of its stereochemical manifold, synthetic accessibility via biomimetic and chemical routes, and spectroscopic signature. It is intended to serve as a foundational resource for researchers utilizing this scaffold in ligand design or total synthesis.[1]

Structural Identity & Stereochemistry[1][2]

Connectivity and IUPAC Nomenclature

The molecule features a secondary amine within a six-membered ring and a secondary alcohol on the side chain.[1]

  • IUPAC Name: 1-(Piperidin-2-yl)propan-2-ol[1]

  • Alternative Name: 2-(2-Hydroxypropyl)piperidine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 143.23 g/mol [1]

Stereochemical Manifold

The structure contains two chiral centers:

  • C2 (Piperidine Ring): The point of attachment for the side chain.[1]

  • C2' (Side Chain): The carbon bearing the hydroxyl group.[1]

This creates a possibility of four stereoisomers (

1(2S, 2'S)Allosedridine1
  • Sedridine Series: (2S, 2'S) and (2R, 2'R) — threo-like relationship (assuming specific projection).[1]

  • Allosedridine Series: (2S, 2'R) and (2R, 2'S) — erythro-like relationship.[1]

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation.[1][2][3] In Sedridine, the bulky 2-hydroxypropyl group prefers the equatorial position to minimize 1,3-diaxial interactions. Intramolecular hydrogen bonding between the piperidine nitrogen (N-H) and the side-chain hydroxyl (O-H) stabilizes specific rotamers, influencing its reactivity and NMR coupling constants.

Stereochemical Relationship Diagram[1]

SedridineStereochemistryRoot1-(Piperidin-2-yl)propan-2-ol(2 Chiral Centers)Diast1Diastereomer A(Sedridine Series)Root->Diast1StereoisomerismDiast2Diastereomer B(Allosedridine Series)Root->Diast2Sedridine(+)-Sedridine(2S, 2'S)Natural ProductDiast1->SedridineEnantSed(-)-Sedridine(2R, 2'R)Diast1->EnantSedAlloSed(-)-Allosedridine(2S, 2'R)Diast2->AlloSedEnantAllo(+)-Allosedridine(2R, 2'S)Diast2->EnantAllo

Figure 1: Stereochemical family tree of 1-(piperidin-2-yl)propan-2-ol, highlighting the relationship between Sedridine and Allosedridine.[1]

Synthetic Pathways[5]

The synthesis of 1-(piperidin-2-yl)propan-2-ol is classically approached via the reduction of its ketone precursor, Isopelletierine (1-(piperidin-2-yl)propan-2-one).[1]

Route A: Biomimetic Synthesis (Mannich Condensation)

This route mimics the biosynthesis of piperidine alkaloids in plants.

  • Precursor:

    
    -Piperideine (generated in situ from lysine or via oxidation of piperidine).[1]
    
  • Condensation: Reaction with acetoacetic acid (or acetone dicarboxylic acid) under physiological conditions (pH ~7).[1]

  • Decarboxylation: Spontaneous loss of

    
     yields Isopelletierine.[1]
    
  • Reduction: Stereoselective reduction of the ketone to the alcohol using

    
     or catalytic hydrogenation.[1]
    
Route B: Organometallic Addition

A more direct chemical synthesis involves the addition of propylene oxide to a metallated piperidine species.

  • Protection: N-Boc-piperidine.[1]

  • Lithiation: Directed lithiation at the

    
    -position using sec-BuLi/TMEDA to generate the 2-lithio species.
    
  • Epoxide Opening: Addition of propylene oxide.[1]

  • Deprotection: Acidic removal of the Boc group.[1]

Synthesis Workflow Diagram

SynthesisWorkflowLysineL-Lysine / CadaverineDelta1Δ1-PiperideineLysine->Delta1Oxidative DeaminationIsopelletierineIsopelletierine(Ketone Intermediate)Delta1->IsopelletierineMannich Condensation(+ Acetoacetate)AcetoacetateAcetoacetic AcidAcetoacetate->IsopelletierineReductionReduction(NaBH4 or H2/Pt)Isopelletierine->ReductionSedridine1-(Piperidin-2-yl)propan-2-ol(Mixture of Diastereomers)Reduction->SedridineStereoselectiveControl

Figure 2: Biomimetic synthetic pathway from lysine precursors to the alcohol product via the Isopelletierine intermediate.[1]

Spectroscopic Characterization

Accurate identification requires analysis of the NMR coupling constants to distinguish between the threo (Sedridine) and erythro (Allosedridine) forms.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (Typical features in 
    
    
    ):
    • 
       1.15 ppm (d, 3H):  Methyl group of the hydroxypropyl chain.
      
    • 
       1.3 - 1.8 ppm (m, 6H):  Piperidine ring protons (
      
      
      ).
    • 
       2.6 - 3.1 ppm (m, 3H):  Ring protons adjacent to Nitrogen (
      
      
      and
      
      
      ).[1] The multiplicity of the
      
      
      signal is diagnostic for the stereochemistry relative to the side chain.
    • 
       3.8 - 4.0 ppm (m, 1H):  Methine proton of the secondary alcohol (
      
      
      ).[1]
  • 
     NMR: 
    
    • 
       ~20-25 ppm:  Ring carbons 
      
      
      .[1][4]
    • 
       ~23 ppm:  Methyl carbon of the side chain.[1]
      
    • 
       ~45-47 ppm:  Ring carbon 
      
      
      (
      
      
      ).[1]
    • 
       ~55-60 ppm:  Ring carbon 
      
      
      (chiral center).[1]
    • 
       ~65-70 ppm:  Alcohol carbon (
      
      
      ).[1]
Mass Spectrometry (MS)

The fragmentation pattern is dominated by


-cleavage1
  • Molecular Ion (

    
    ):  m/z 143.[1]
    
  • Base Peak: Typically m/z 84 .[1] This fragment arises from the cleavage of the side chain (

    
     bond), leaving the tetrahydropyridinium ion (
    
    
    ).
  • Secondary Fragment: m/z 45 (

    
    ) derived from the side chain alcohol.[1]
    
Fragment Ion (m/z)Structure AssignmentMechanism
143

Molecular Ion
128

Loss of methyl group
84


-cleavage (Loss of hydroxypropyl chain)
45

Cleavage of alcohol side chain

Experimental Protocols

Protocol 5.1: Reduction of Isopelletierine to 1-(Piperidin-2-yl)propan-2-ol

Note: This protocol assumes the starting material Isopelletierine is available as the hydrobromide or hydrochloride salt.[1]

  • Dissolution: Dissolve Isopelletierine HCl (1.0 eq) in Methanol (0.1 M concentration).

  • Neutralization: Add Triethylamine (1.1 eq) if using the salt form to liberate the free base in situ.[1]

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (

    
    , 2.0 eq) portion-wise over 15 minutes.
    
    • Mechanistic Note: The hydride attacks the ketone carbonyl. The stereoselectivity depends on the conformation of the piperidine ring and the presence of chelating solvents.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Eluent:

    
     90:9:1).[1]
    
  • Quench: Quench the reaction with saturated

    
     solution.
    
  • Extraction: Evaporate methanol. Extract the aqueous residue with

    
     (3x).[1]
    
  • Purification: Dry organic layers over

    
     and concentrate. Purify via column chromatography on silica gel.
    

References

  • PubChem. (n.d.).[1][5] Sedridine (Compound).[1][5] National Library of Medicine.[1] Retrieved from [Link]

  • Galinovsky, F., & Vogl, O. (1952). Synthesis of Isopelletierine and Pelletierine. Journal of the American Chemical Society.[1] (Historical reference for the ketone precursor).[1][6]

  • Bates, R. B., et al. (1960). The Absolute Configuration of Sedridine. Journal of Organic Chemistry. (Establishes the stereochemistry).
  • Leete, E. (1969).[1] Biosynthesis of the Piperidine Alkaloids. Accounts of Chemical Research. (Details the biomimetic pathway).

A Comprehensive Technical Guide to 2-Substituted Piperidine Amino Alcohol Building Blocks: Synthesis, Stereocontrol, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-substituted piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of natural products and clinically approved pharmaceuticals.[1] The addition of an amino alcohol functionality to this core creates a versatile building block with defined stereochemical and conformational properties, crucial for optimizing molecular interactions with biological targets. This technical guide provides an in-depth exploration of 2-substituted piperidine amino alcohols, designed for researchers and professionals in drug development. We will dissect key strategies for their stereocontrolled synthesis, delve into the conformational principles that govern their three-dimensional structure, and showcase their application in the design of next-generation therapeutics. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the practical application of these vital chemical entities.

Introduction: The Strategic Value of the 2-Substituted Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in the pharmaceutical industry, present in numerous drugs targeting a wide range of diseases.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for orienting functional groups in precise vectors to interact with biological targets.[1][3]

When substituted at the 2-position, particularly with a side chain containing an amino alcohol, the resulting structure gains significant strategic importance. The stereocenter at the C2 position is often critical for biological activity, dictating the molecule's overall topography and its ability to fit into the chiral binding pockets of proteins.[3][4] This precise stereochemical control is a central theme in the synthesis and application of these building blocks. Molecules like the DPP-IV inhibitor Alogliptin and the alkaloid (+)-Sedridine exemplify the successful incorporation of this chiral scaffold into bioactive agents.[5]

Caption: Conformational equilibrium of 2-substituted piperidines.

Core Strategies for Asymmetric Synthesis

Achieving high stereochemical purity is the primary challenge in synthesizing these building blocks. Several robust strategies have been developed, each with distinct advantages depending on the target structure and available resources. [6]

Chiral Pool Synthesis: Leveraging Nature's Chirality

One of the most direct routes utilizes naturally occurring chiral molecules, such as amino acids, as starting materials. [7]L-glutamic acid, for example, can be converted into enantiomerically pure 3-(N-Boc amino) piperidine derivatives through a linear five-step sequence involving esterification, Boc-protection, reduction, tosylation, and cyclization. This approach embeds the stereocenter from the outset, avoiding the need for chiral resolutions or asymmetric catalysts.

Experimental Protocol: Synthesis of a Piperidine Derivative from L-Glutamic Acid

  • Step 1: Esterification & Boc-Protection: L-glutamic acid is treated with SOCl₂ in methanol to afford the dimethyl ester, followed by protection of the amino group with Di-tert-butyl dicarbonate (Boc₂O) to yield the fully protected diester.

    • Causality: The esterification facilitates the subsequent reduction, and the Boc group protects the amine during the multi-step synthesis, preventing side reactions.

  • Step 2: Reduction to Diol: The diester is reduced using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent (e.g., THF/H₂O) to give the corresponding diol.

    • Causality: NaBH₄ is selective for esters over the Boc-protecting group, ensuring the integrity of the protected amine.

  • Step 3: Tosylation: The primary hydroxyl groups of the diol are converted to tosylates by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

    • Causality: The tosyl group is an excellent leaving group, activating the hydroxyl positions for the subsequent intramolecular cyclization.

  • Step 4: Cyclization: The resulting ditosylate is treated with a primary amine (e.g., benzylamine) which acts as a nucleophile, displacing both tosylates in an intramolecular Sₙ2 reaction to form the N-substituted piperidine ring.

  • Step 5: Characterization: The final product is purified via column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

Asymmetric Hydrogenation: Catalytic Stereocontrol

Asymmetric hydrogenation of 2-substituted pyridinium salts or related prochiral precursors is a powerful and atom-economical method. [2]This strategy employs a chiral transition-metal catalyst, typically based on iridium, rhodium, or ruthenium, coordinated to a chiral ligand. [2]The catalyst-substrate complex creates a chiral environment that directs the delivery of hydrogen to one face of the substrate, resulting in a highly enantioenriched piperidine product.

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt [4]

  • Step 1: Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., (R)-BINAP) are dissolved in a degassed solvent like methanol.

  • Step 2: Reaction Setup: The 2-substituted pyridinium salt substrate is added to a high-pressure autoclave. The catalyst solution is then transferred to the autoclave.

  • Step 3: Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 60 °C) for a set time (e.g., 12 hours).

    • Causality: High pressure increases the concentration of hydrogen in the solution, driving the reaction forward. The chiral ligand dictates the facial selectivity of the hydrogenation.

  • Step 4: Workup and Purification: After cooling and venting, the reaction mixture is filtered through Celite to remove the catalyst. The solvent is evaporated, and the residue is purified by silica gel chromatography.

  • Step 5: Validation: The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. A widely used method involves the diastereoselective addition of organometallic reagents (e.g., Grignard reagents) to chiral N-(tert-butylsulfinyl)imines. [4][5]The chiral sulfinyl group effectively shields one face of the imine, forcing the nucleophile to attack from the opposite face. The auxiliary can then be easily cleaved under acidic conditions.

Caption: Workflow for chiral auxiliary-mediated synthesis.

Comparison of Synthetic Strategies

The choice of synthetic route depends on factors such as scale, cost, desired stereochemistry, and available starting materials.

StrategyKey AdvantageCommon SubstratesTypical YieldTypical ee/drLimitations
Chiral Pool Absolute stereocontrol from startAmino acids, Terpenes40-60% overall >99% eeLimited by availability of starting materials
Asymmetric Hydrogenation High atom economy, catalyticPyridines, Enamines80-95% [2]>90% eeRequires specialized high-pressure equipment
Chiral Auxiliary High diastereoselectivity, predictableImines, Aldehydes70-90% [5]>95:5 drStoichiometric use of expensive auxiliary
Biocatalysis Mild conditions, high selectivityProchiral ketones>90% [8]>99% eeRequires specific enzyme and conditions

Applications in Drug Discovery and Development

2-Substituted piperidine amino alcohols are not merely structural components; they are functional modules used to fine-tune the properties of a drug candidate.

  • Modulating Potency and Selectivity: The defined three-dimensional arrangement of the substituent and the amino alcohol allows for precise interactions with target proteins, enhancing binding affinity (potency) and discriminating between related targets (selectivity). [3]Replacing a methyl group at the C2 position with a neopentyl group, for instance, was shown to increase potency while maintaining selectivity for a fibrinolysis inhibitor. [3]* Improving Pharmacokinetics (ADME): The piperidine nitrogen can be a key site for modulating a compound's pKa and lipophilicity (logD). [3]This influences absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the hydroxyl and amino groups provides handles for hydrogen bonding, which can improve solubility and permeability. [1]* Fragment-Based Drug Discovery (FBDD): These building blocks are ideal for FBDD campaigns. Their rigid, 3D nature allows for the exploration of chemical space more effectively than flat, aromatic fragments. [9]A library of regio- and diastereoisomers can be synthesized and screened to identify initial hits, which are then elaborated into lead compounds.

FBDD_Workflow cluster_0 Library Generation cluster_1 Screening & Hit ID cluster_2 Lead Optimization cluster_3 Candidate Selection A Synthesize Diverse 2-Substituted Piperidine Amino Alcohol Fragments B Fragment Screening (NMR, X-ray, SPR) A->B C Identify 'Hits' with Weak Binding B->C D Structure-Guided Elaboration of Hits C->D E Synthesize Analogs to Improve Potency & ADME D->E E->D Iterative Cycles F Preclinical Candidate E->F

Caption: Role of 2-substituted piperidine building blocks in an FBDD workflow.

Conclusion and Future Outlook

2-Substituted piperidine amino alcohols are indispensable tools in the arsenal of the medicinal chemist. The continued development of novel, efficient, and stereoselective synthetic methods—including catalytic enantioselective reactions and biocatalysis—is expanding the diversity of available building blocks. [10][11]Future advancements will likely focus on the integration of these synthetic techniques with automated platforms and flow chemistry to accelerate the drug discovery process. [5]As our understanding of the intricate relationship between molecular conformation and biological function deepens, the rational design and application of these privileged scaffolds will continue to drive the discovery of safer and more effective medicines.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved February 15, 2026, from [Link]

  • Yoshikai, N. (n.d.). Rewiring amino acids to piperidines. Tohoku University. Retrieved February 15, 2026, from [Link]

  • Representative 2‐substituted piperidine‐containing pharmaceuticals. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 15, 2026, from [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (n.d.). Beilstein Journals. Retrieved February 15, 2026, from [Link]

  • Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (n.d.). Synfacts. Retrieved February 15, 2026, from [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2009). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Important bioactive molecules containing enantiopure 2‐substituted piperidine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2022). Molecules. Retrieved February 15, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Conformational analysis of 2-substituted piperazines. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • Stereoselective Synthesis of Acyclic Amino Alcohols via von Braun Ring Opening of Chiral Piperidines. (2008). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. Retrieved February 15, 2026, from [Link]

  • Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes. (2018). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved February 15, 2026, from [Link]

  • Representative bioactive molecules contained substituted piperidine‐2,6‐diones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemistryOpen. Retrieved February 15, 2026, from [Link]

  • A Convenient Synthesis of Piperidine-Based β-Amino Alcohols from L-Phe and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes. (2009). Letters in Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). University of Dundee Research Portal. Retrieved February 15, 2026, from [Link]

  • Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade. (2007). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved February 15, 2026, from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2022). Molecules. Retrieved February 15, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. (2020). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Stereoselective synthesis of piperidines. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2024). ChemistrySelect. Retrieved February 15, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Navigating the Nomenclature of 1-(piperidin-2-yl)propan-2-ol: A Technical Guide to Sedridine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(piperidin-2-yl)propan-2-ol , distinctively known in alkaloid chemistry as Sedridine .

Part 1: Executive Summary & Core Identity

In the landscape of piperidine alkaloids, 1-(piperidin-2-yl)propan-2-ol represents a critical structural motif. It is chemically defined as a piperidine ring substituted at the C2 position with a 2-hydroxypropyl chain.

This molecule is most authoritatively recognized by its trivial name, Sedridine . Originally isolated from Sedum acre (biting stonecrop), it serves as a biosynthetic precursor and a stereochemical reference point for larger alkaloid scaffolds like Lobeline.

Critical Disambiguation Warning: Researchers must distinguish this compound from 1-piperidinepropanol (CAS 104-58-5), which is an N-substituted isomer (3-(piperidin-1-yl)propan-1-ol). Confusing these two will lead to catastrophic failures in retrosynthetic planning or biological assays. The target molecule discussed here is C-substituted at the 2-position.[1]

Part 2: Nomenclature Matrix & Synonyms

To ensure precision in database searching and procurement, the following table consolidates the valid synonyms and identifiers for the target molecule and its stereoisomers.

Table 1: Chemical Identity & Synonyms[2][3][4]
CategoryIdentifier / NameContext & Notes
Trivial Name Sedridine The primary name for the naturally occurring (+)-isomer.[2][3]
Diastereomer Allosedridine The (2S, 2'R) or (2R, 2'S) diastereomer.
IUPAC Name 1-(piperidin-2-yl)propan-2-olSystematic name; unambiguous.
Alt. Systematic 2-(2-hydroxypropyl)piperidineCommon in synthetic literature.
Alt. Systematic

-(2-piperidinyl)-2-propanol
Older nomenclature style.
CAS Number 501-83-7 Specific to (+)-Sedridine.
CAS Number 5984-61-2Refers to the ketone precursor (Pelletierine HCl), often linked in searches.
Chemical Formula C

H

NO
MW: 143.23 g/mol .[2][4]
Related Compound PelletierineThe ketone form: 1-(piperidin-2-yl)propan-2-one.

Part 3: Biosynthetic & Structural Logic

Understanding the formation of Sedridine is essential for researchers attempting biomimetic synthesis. The molecule is derived from the amino acid L-Lysine , proceeding through a decarboxylation and cyclization pathway to form the piperidine core, followed by side-chain extension.

Biosynthetic Pathway Visualization

The following diagram illustrates the flow from primary metabolism (Lysine) to the specific alkaloid Sedridine.

Biosynthesis cluster_stereo Stereochemical Divergence Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylase Piperideine Δ1-Piperideine Cadaverine->Piperideine Diamine Oxidase Pelletierine Pelletierine (Ketone) Piperideine->Pelletierine Acetoacetate Condensation Sedridine Sedridine (Alcohol) Pelletierine->Sedridine Reductase (+NADPH)

Figure 1: Biosynthetic trajectory of Sedridine.[5] The reduction of the ketone (Pelletierine) establishes the second chiral center.

Part 4: Experimental Protocol – Synthesis & Isolation

For drug development professionals, accessing the pure compound often requires chemical synthesis or reduction of the commercially available ketone (Pelletierine).

Protocol: Diastereoselective Reduction of Pelletierine

This protocol describes the conversion of 1-(piperidin-2-yl)propan-2-one (Pelletierine) to 1-(piperidin-2-yl)propan-2-ol (Sedridine/Allosedridine).

Objective: Reduce the ketone functionality to an alcohol while managing the formation of diastereomers (Sedridine vs. Allosedridine).

Reagents:

  • Substrate: Pelletierine Hydrochloride (or free base).

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) for racemic reduction, or L-Selectride for stereoselective control.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Methodology:

  • Preparation of Free Base (if starting with HCl salt):

    • Dissolve Pelletierine HCl (1.0 eq) in minimal water.

    • Basify with 10% NaOH solution until pH > 10.

    • Extract exhaustively with Dichloromethane (DCM).

    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo to yield the free base oil.
  • Reduction Reaction:

    • Dissolve the Pelletierine free base (1.0 eq) in anhydrous Methanol (0.1 M concentration).

    • Cool the solution to 0°C in an ice bath to minimize side reactions.

    • Addition: Add NaBH

      
       (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the reaction to warm to room temperature (25°C) and stir for 2 hours.

    • Monitoring: Verify consumption of the ketone by TLC (Eluent: 10% MeOH in DCM + 1% NH

      
      OH). The alcohol product will be more polar (lower R
      
      
      
      ) than the ketone.
  • Quench & Workup:

    • Quench the reaction by adding Acetone (excess) or 1M HCl carefully to destroy excess hydride.

    • Concentrate the mixture to remove methanol.

    • Dilute the residue with water and basify to pH 12 with 2M NaOH.

    • Extract with CHCl

      
       (3 x 50 mL).
      
  • Purification & Separation of Diastereomers:

    • The crude product contains both Sedridine and Allosedridine.

    • Chromatography: Use silica gel column chromatography.

    • Mobile Phase: Gradient elution from 100% DCM to 90:10 DCM:MeOH (with 1% Triethylamine).

    • Order of Elution: Typically, the intramolecular hydrogen-bonded isomer (Sedridine) elutes differently than Allosedridine due to differences in polarity on silica.

Self-Validating Checkpoint:

  • 1H NMR Verification: Look for the multiplet corresponding to the proton on the carbon bearing the hydroxyl group (

    
     ~3.8-4.0 ppm). The coupling constants (
    
    
    
    values) of this proton will differ between Sedridine and Allosedridine, confirming the diastereomeric ratio.

Part 5: Advanced Synthesis Logic (Maruoka-Keck Route)

For enantioselective synthesis (producing only (+)-Sedridine), modern literature utilizes the Maruoka-Keck allylation followed by Wacker oxidation.[5][6]

Synthesis Start Allyl Alcohol Precursor Step1 Maruoka-Keck Allylation Start->Step1 Intermediate1 Chiral Homoallylic Alcohol Step1->Intermediate1 High ee% Step2 Azidation & Cyclization Intermediate1->Step2 Step3 Wacker Oxidation Step2->Step3 Form Methyl Ketone Step4 CBS Reduction (Stereocontrol) Step3->Step4 Final (+)-Sedridine (>99% ee) Step4->Final Target Molecule

Figure 2: The modern enantioselective route to Sedridine, utilizing catalytic asymmetric allylation and reduction.

Part 6: References

  • Bhoite, S. P., & Suryavanshi, G. (2022).[5] Enantioselective synthesis of (+)-Sedridine, (-)-Allosedridine and their N-Methyl analogs via Maruoka-Keck allylation and CBS reduction. Natural Product Research. [5]

  • Beyerman, H. C., et al. (1972). Synthesis and stereochemistry of sedamine and sedridine. Recueil des Travaux Chimiques des Pays-Bas.

  • PubChem Database. (2025).[2] Sedridine (CID 164633).[2] National Library of Medicine.[2]

  • Bates, R. W. (2011). Synthesis of the sedum and related alkaloids: a personal perspective. Division of Chemistry and Biological Chemistry, Nanyang Technological University.

  • Satyalakshmi, G., et al. (2011). Stereoselective total synthesis of the piperidine alkaloids, (+)-coniine, (+)-pseudoconhydrine, and (+)-sedamine. Tetrahedron: Asymmetry.[7][8]

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the Piperidine Ring

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1] This guide provides a comprehensive exploration of piperidine derivatives, detailing their synthesis, structure-activity relationships (SAR), and therapeutic applications. As a Senior Application Scientist, the aim is to synthesize technical accuracy with field-proven insights, offering a valuable resource for professionals engaged in the design and development of novel therapeutics based on this versatile chemical motif.

The utility of the piperidine scaffold in drug design is rooted in its unique stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional orientation of substituents, a critical factor for optimizing interactions with biological targets. The presence of the basic nitrogen atom provides a versatile handle for modulating key drug-like properties, including solubility and lipophilicity, which are crucial for a favorable pharmacokinetic profile.[1]

Strategic Synthesis of Piperidine Scaffolds: From Bench to Scale-up

The construction of the piperidine ring is a well-established area of organic synthesis, with a multitude of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Catalytic Hydrogenation of Pyridines: A Direct and Atom-Economical Approach

The most direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[2][3] This method is highly atom-economical but can present challenges due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[2]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂ [3]

  • Materials: Substituted pyridine (1.0 g), glacial acetic acid (5 mL), Platinum(IV) oxide (PtO₂) (5 mol%).

  • Procedure:

    • A solution of the substituted pyridine in glacial acetic acid is placed in a high-pressure reactor.

    • The PtO₂ catalyst is carefully added to the solution.

    • The reactor is sealed and purged with an inert gas before being pressurized with hydrogen gas to 50-70 bar.

    • The reaction mixture is stirred vigorously at room temperature for 6-10 hours, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reactor is carefully depressurized, and the reaction mixture is quenched with a saturated solution of sodium bicarbonate (NaHCO₃).

    • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford the desired piperidine derivative.

Asymmetric Synthesis of Chiral Piperidines

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods for piperidine synthesis. Chiral piperidines are prevalent in a large number of active pharmaceuticals.[4]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt [4][5]

  • Materials: Pyridinium salt (0.5 mmol), (R)-1-phenylethylamine (10.0 equiv), [Cp*RhCl₂]₂ (1 mol%), Dichloromethane/Water (15:1, 4.0 mL), Formic acid (24.0 equiv).

  • Procedure:

    • To a vial, add the pyridinium salt, (R)-1-phenylethylamine, and the rhodium catalyst.

    • The vial is sealed, and the dichloromethane/water solvent mixture is added, followed by formic acid.

    • The reaction mixture is stirred at 40°C for 22 hours in air.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.

Synthesis of 4-Arylpiperidines: A Key Pharmacophore

The 4-arylpiperidine motif is a common feature in a number of centrally acting drugs. The synthesis of these compounds often involves the creation of a carbon-carbon bond at the 4-position of the piperidine ring.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling for the Synthesis of a 4-Arylpiperidine Derivative [6][7]

This protocol involves a Shapiro reaction to generate a vinyl silane from 1-benzyl-4-piperidone, followed by a palladium-catalyzed cross-coupling with an aryl halide.

  • Step 1: Synthesis of the Vinyl Silane (Illustrative)

    • A detailed, multi-step procedure starting from 1-benzyl-4-piperidone is required to generate the necessary 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane intermediate. This involves the formation of a tosylhydrazone, followed by reaction with an organolithium reagent and trapping with a silyl chloride.

  • Step 2: Palladium-Catalyzed Cross-Coupling

    • Materials: 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, Aryl iodide or bromide, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., DMF).

    • Procedure:

      • To a reaction vessel, add the vinyl silane, aryl halide, palladium catalyst, and base.

      • The vessel is purged with an inert gas, and the solvent is added.

      • The reaction mixture is heated (e.g., to 85°C) for several hours until the starting material is consumed (monitored by TLC).

      • The reaction is cooled to room temperature and worked up by adding water and extracting with an organic solvent.

      • The combined organic layers are dried, filtered, and concentrated.

      • The crude product is purified by column chromatography to yield the 3,4-unsaturated 4-arylpiperidine.

G cluster_0 General Synthetic Strategies for Piperidine Scaffolds Pyridine Pyridine Precursor Piperidine Piperidine Core Pyridine->Piperidine Catalytic Hydrogenation Pyridinium_Salt Pyridinium Salt Chiral_Piperidine Chiral Piperidine Pyridinium_Salt->Chiral_Piperidine Asymmetric Reductive Transamination Piperidone 4-Piperidone Aryl_Piperidine 4-Arylpiperidine Piperidone->Aryl_Piperidine Multi-step sequence (e.g., Shapiro/Cross-Coupling)

Caption: Key synthetic routes to piperidine scaffolds.

Structure-Activity Relationships (SAR) of Piperidine Derivatives

The versatility of the piperidine scaffold allows for extensive exploration of the chemical space around it, leading to the optimization of pharmacological activity. The following sections delve into the SAR of piperidine derivatives in key therapeutic areas.

Piperidine-Based Analgesics

The 4-anilinopiperidine scaffold is a cornerstone in the development of potent opioid analgesics, with fentanyl as a prominent example. Modifications at various positions on the piperidine and aniline rings have a profound impact on analgesic activity.

CompoundR1 (N-substituent)R2 (Piperidine 3-position)R3 (Anilide N-acyl group)Ki (nM) for MOR
FentanylPhenethylHPropanoyl1.23 - 1.4
Sufentanil2-(2-thienyl)ethylMethoxymethylPropanoyl0.138
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylHPropanoyl~1.1

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of 4-Anilinopiperidine Analogs. [8]

Piperidine Derivatives as Anticancer Agents

The piperidine ring is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.

CompoundTargetCell LineIC₅₀ (µM)
Compound 8g (3-fluoro substitution)EGFRA-549 (Lung)15.94 ± 0.201
Compound 8g (3-fluoro substitution)EGFRMCF-7 (Breast)22.12 ± 0.213
Compound 10b (cyclobutyl ring)EGFRA-549 (Lung)16.56 ± 0.125
Compound 10b (cyclobutyl ring)EGFRMCF-7 (Breast)24.68 ± 0.217
Cisplatin (Reference)DNAA-549 (Lung)Not specified in source
Cisplatin (Reference)DNAMCF-7 (Breast)26.68

Table 2: Anticancer Activity of Piperidine-Dihydropyridine Hybrids. [4]

Piperidine-Based CCR5 Antagonists for HIV Therapy

The CCR5 chemokine receptor is a crucial co-receptor for HIV entry into host cells, making it an attractive target for antiviral therapy. Piperidine-based compounds have been developed as potent CCR5 antagonists. The inhibitory concentration (IC₅₀) is a key metric for evaluating the potency of these antagonists. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of piperidine-based CCR5 antagonists has provided insights into the structural features relevant to their biological activity.[9]

Physicochemical Properties and ADME-Tox Profile

The success of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile. The piperidine scaffold can significantly influence these properties.

Physicochemical Parameters of Piperidine and its Derivatives

The introduction of substituents to the piperidine ring can alter its fundamental physicochemical properties.

PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Molecular Weight ( g/mol )85.1599.1899.1899.18
logP0.841.11.11.1
pKa11.2210.9511.0711.23

Table 3: Comparative Physicochemical Properties of Piperidine and its Methyl Isomers. [10]

Metabolic Stability of Piperidine Derivatives

Piperidine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation at the carbons alpha to the nitrogen and N-dealkylation.[1] The metabolic stability of a piperidine-containing compound is a crucial parameter to assess during drug development.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a standard high-throughput screen to assess Phase I metabolic stability.

  • Materials: Test compound stock solution (e.g., 10 mM in DMSO), Pooled human liver microsomes (HLM), Phosphate buffer (e.g., 100 mM, pH 7.4), NADPH regenerating system.

  • Procedure:

    • The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_0 In Vitro Metabolic Stability Assay Workflow Start Incubate Test Compound with Liver Microsomes and NADPH Time_Points Sample at Multiple Time Points (0, 5, 15, 30, 60 min) Start->Time_Points Quench Quench Reaction with Organic Solvent + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for a typical in vitro metabolic stability assay.

Conclusion: The Enduring Legacy and Future of Piperidine Scaffolds

The piperidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural and physicochemical properties have led to its incorporation into a wide range of successful drugs across numerous therapeutic areas. The ongoing development of novel synthetic methodologies, particularly in the realm of asymmetric synthesis, will undoubtedly expand the accessible chemical space for piperidine-based drug candidates. A thorough understanding of the structure-activity relationships and ADME-Tox profiles of piperidine derivatives is paramount for the rational design of the next generation of therapeutics. This guide has provided a comprehensive overview of these key aspects, offering both foundational knowledge and practical insights for researchers in the field. The enduring presence of the piperidine ring in the pharmacopeia is a testament to its privileged status, and its importance in drug discovery is set to continue for the foreseeable future.

References

  • Wang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Retrieved from [Link]

  • Reddy, G. O., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. Retrieved from [Link]

  • Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Retrieved from [Link]

  • Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Lumb, J.-P., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. Retrieved from [Link]

  • Pavan, V., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. Retrieved from [Link]

  • Kubota, K., et al. (2020). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society. Retrieved from [Link]

  • Lumb, J.-P., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]

  • Liu, S., et al. (2006). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. PubMed. Retrieved from [Link]

  • Fazylov, S., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Retrieved from [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. ResearchGate. Retrieved from [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Retrieved from [Link]

  • ResearchGate. (2022). Physicochemical parameters of the preferred compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Binding Affinity and Structure-Activity Relationships of Novel, Selective and Dual Targeting CCR2 and CCR5 Receptor Antagonists. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Retrieved from [Link]

  • MDPI. (2023). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Retrieved from [Link]

Sources

Solubility of 1-(piperidin-2-yl)propan-2-ol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-(piperidin-2-yl)propan-2-ol (commonly known as Sedridine ) represents a class of piperidine alkaloids characterized by a secondary amine heterocycle substituted with a hydroxypropyl chain. Its solubility behavior is governed by a "push-pull" mechanism between the hydrophilic amine/alcohol motifs and the lipophilic piperidine backbone.

For drug development and synthesis professionals, the critical operational parameter is pH . This compound exhibits a sharp solubility switch around its pKa (~10.9), transitioning from a highly water-soluble cation to a lipophilic free base. This guide details the thermodynamic solubility across solvent classes and provides a self-validating protocol for phase transfer, essential for isolation and purification workflows.

Part 2: Physicochemical Identity[1][2]

Understanding the molecular drivers of solubility is prerequisite to experimental design.

PropertyValue / DescriptionImpact on Solubility
IUPAC Name 1-(piperidin-2-yl)propan-2-olN/A
Common Name SedridineN/A
Molecular Weight 143.23 g/mol Small molecule; favorable kinetics.
pKa (Base) ~10.9 (Piperidine nitrogen)Critical: Exists as a cation at physiological pH (7.4).
LogP (Octanol/Water) 0.8 (Experimental/Predicted)Amphiphilic: Soluble in both aqueous and organic phases depending on ionization.
H-Bond Donors 2 (NH, OH)Facilitates solubility in protic solvents (Water, Alcohols).
H-Bond Acceptors 2 (N, O)Enhances solubility in polar aprotic solvents (DMSO, DMF).

Part 3: Solubility in Water[1][3][4]

The aqueous solubility of 1-(piperidin-2-yl)propan-2-ol is not a static value; it is dynamic and dependent on the protonation state of the piperidine nitrogen.

The pH-Dependent Switch
  • pH < 9 (Acidic/Neutral): The molecule exists predominantly as the piperidinium cation (

    
    ). In this state, it is freely soluble  in water due to strong ion-dipole interactions. It behaves like a salt.
    
  • pH > 11 (Basic): The molecule exists as the neutral free base. While the hydroxyl group (-OH) confers some polarity, the hydrophobic piperidine ring and propyl chain reduce water solubility. The free base is moderately soluble (estimated >10 mg/mL) but not fully miscible, distinct from simple amines like piperidine which are miscible.

Salt Forms

The hydrochloride salt (Sedridine·HCl) is a crystalline solid with high aqueous solubility (>100 mg/mL) . It is the preferred form for aqueous formulations but is insoluble in non-polar organic solvents like hexane or ether.

Thermodynamic Mechanism

The presence of the secondary alcohol (propan-2-ol moiety) disrupts the crystal lattice energy compared to unsubstituted piperidines (like coniine), generally enhancing solubility. However, in basic media, the "hydrophobic effect" dominates, driving the neutral molecule out of the aqueous phase if a competing organic phase is present.

Part 4: Solubility in Organic Solvents[5]

Solvent selection for 1-(piperidin-2-yl)propan-2-ol should be based on the intended process (Extraction vs. Crystallization).

Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Application
Polar Protic Methanol, Ethanol, IsopropanolHigh High Recrystallization (e.g., EtOH/Et2O)
Chlorinated Dichloromethane (DCM), ChloroformHigh Low Extraction from basic aqueous phase
Polar Aprotic DMSO, DMF, AcetonitrileHigh Moderate Reaction solvent, screening
Ethers Diethyl Ether, THFModerate/High Very Low Precipitating the salt form
Alkanes Hexane, HeptaneLow/Moderate Insoluble Washing away non-polar impurities

Key Insight: The free base is soluble in diethyl ether, which is a critical differentiator from the salt form. This property is exploited in the "Acid/Base Extraction" protocol described below.

Part 5: Partitioning & Extraction Protocols

The "Self-Validating" Extraction Protocol

This workflow ensures high recovery and purity by leveraging the pH-solubility switch. It is self-validating because the visual disappearance of the compound from one phase and appearance in the other confirms the chemical transformation.

Objective: Isolate 1-(piperidin-2-yl)propan-2-ol from a complex aqueous reaction mixture.

  • Acidification (Validation Step 1):

    • Add 1M HCl to the reaction mixture until pH < 2.

    • Observation: The mixture should become homogeneous (if no other insoluble oils are present). The target is now trapped in the water phase as the salt.

    • Wash: Extract with Hexane or Ether . Discard the organic layer. (Removes non-basic lipophilic impurities).

  • Basification (Validation Step 2):

    • Add 2M NaOH or NH₄OH dropwise until pH > 12.

    • Observation: The solution will turn cloudy or an oil will separate. This visual precipitate is the Free Base of 1-(piperidin-2-yl)propan-2-ol crashing out of solution.

  • Extraction:

    • Extract 3x with Dichloromethane (DCM) or Diethyl Ether .

    • Mechanism:[1][2][3][4] The neutral free base partitions into the organic layer (LogD > 0.8).

  • Isolation:

    • Dry the organic layer over Na₂SO₄ and evaporate.

    • Result: Pure 1-(piperidin-2-yl)propan-2-ol free base (oil or low-melting solid).

Visualizing the Solubility Logic

The following diagram illustrates the species distribution and solubility fate of the molecule across the pH scale.

SolubilityLogic Acid Acidic Environment (pH < 9) Species_Cat Cationic Species (Protonated Amine) Acid->Species_Cat Protonation Base Basic Environment (pH > 11) Species_Neu Neutral Species (Free Base) Base->Species_Neu Deprotonation Sol_Water High Water Solubility (Trapped in Aqueous) Species_Cat->Sol_Water Sol_Org High Organic Solubility (DCM, Ether, EtOH) Species_Cat->Sol_Org Insoluble Species_Neu->Sol_Water Moderate/Low Species_Neu->Sol_Org

Caption: Figure 1. pH-dependent solubility switch of 1-(piperidin-2-yl)propan-2-ol. The molecule transitions from water-soluble to organic-soluble as pH crosses the pKa threshold.

Part 6: Experimental Determination Methods

To generate precise solubility data for regulatory filing (e.g., IND), use the following methods.

Shake-Flask Method (Thermodynamic Solubility)
  • Protocol: Add excess solid/oil to the solvent (Water, pH 7.4 buffer, or Octanol). Shake at 25°C for 24 hours. Filter (0.45 µm) and analyze the filtrate via HPLC-UV.

  • Detection: Since the piperidine chromophore is weak, derivatization or refractive index (RI) detection may be required if UV absorbance at 210 nm is insufficient.

Potentiometric Titration (pKa & LogP)
  • Protocol: Use a Sirius T3 or equivalent titrator. Titrate the sample from pH 2 to pH 12 in water and in water/octanol mixtures.

  • Output: This provides the exact pKa and the LogP/LogD profile, which is more accurate than single-point shake-flask data for ionizable compounds.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 164633, Sedridine. Retrieved from [Link]

  • Ladenburg, A. (1886).[2][5] Synthesis of Coniine. Berichte der deutschen chemischen Gesellschaft. (Foundational work on piperidine alkaloid solubility).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Stereoisomers of 1-(piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Stereochemical & Synthetic Analysis of 1-(piperidin-2-yl)propan-2-ol

Part 1: Executive Summary

The molecule 1-(piperidin-2-yl)propan-2-ol (C₈H₁₇NO) represents a critical pharmacophore in medicinal chemistry, historically identified as the alkaloid Sedridine .[1] It serves as a foundational scaffold for the Lobelia and Sedum alkaloid families and structurally correlates with piperidine-based CNS stimulants (e.g., methylphenidate analogs) and nicotinic acetylcholine receptor (nAChR) ligands.

This guide addresses the complex stereochemistry of this molecule, which contains two chiral centers (C2 on the piperidine ring and C2' on the propyl side chain), yielding four distinct stereoisomers. We provide a rigorous analysis of the diastereomeric relationships (Sedridine vs. Allosedridine), stereoselective synthesis via ketone reduction, and validated protocols for chiral resolution using HPLC.

Part 2: Stereochemical Analysis

The pharmacological efficacy of piperidine amino alcohols is strictly governed by their absolute configuration. For 1-(piperidin-2-yl)propan-2-ol, the two chiral centers generate two diastereomeric pairs.[1]

Isomer Classification
  • The Sedridine Series (Threo / Anti):

    • Thermodynamically favored in specific biological syntheses.

    • (+)-Sedridine: (2S, 2'S) configuration.[1][2] Found naturally in Sedum acre.[2]

    • (-)-Sedridine: (2R, 2'R) configuration.[1]

  • The Allosedridine Series (Erythro / Syn):

    • Often the major product in non-chelated chemical reductions.

    • (+)-Allosedridine: (2S, 2'R).[1]

    • (-)-Allosedridine: (2R, 2'S).[1]

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The equatorial vs. axial positioning of the 2-hydroxypropyl side chain is critical. In the (2S, 2'S)-sedridine isomer, intramolecular hydrogen bonding between the piperidine nitrogen and the side-chain hydroxyl group stabilizes specific rotamers, influencing binding affinity to DAT (Dopamine Transporters) and nAChRs.[1]

Stereoisomers cluster_Diastereomers Diastereomeric Relationship (Physical Separation Possible) cluster_Enantiomers1 Enantiomers (Chiral HPLC Required) cluster_Enantiomers2 Enantiomers (Chiral HPLC Required) Root 1-(piperidin-2-yl)propan-2-ol (2 Chiral Centers) Sedridine Sedridine Pair (Threo / Anti) Root->Sedridine Allosedridine Allosedridine Pair (Erythro / Syn) Root->Allosedridine PosSed (+)-Sedridine (2S, 2'S) Sedridine->PosSed NegSed (-)-Sedridine (2R, 2'R) Sedridine->NegSed PosAllo (+)-Allosedridine (2S, 2'R) Allosedridine->PosAllo NegAllo (-)-Allosedridine (2R, 2'S) Allosedridine->NegAllo

Figure 1: Stereochemical hierarchy of Sedridine scaffolds showing the relationship between diastereomers (separable by physical properties) and enantiomers (requiring chiral resolution).[1]

Part 3: Synthesis & Stereocontrol

The primary synthetic route involves the reduction of 1-(piperidin-2-yl)propan-2-one (Isopelletierine).[1] The choice of reducing agent dictates the diastereomeric ratio (dr) between Sedridine and Allosedridine.

Mechanism: Chelation vs. Felkin-Anh[1]
  • Chelation Control: Using Lewis acidic reducing agents (e.g., Zn(BH₄)₂ or reagents in the presence of TiCl₄) promotes a transition state where the metal coordinates to both the piperidine nitrogen and the ketone oxygen. This typically favors the syn (Allosedridine) product.

  • Non-Chelation (Felkin-Anh): Bulky reducing agents (e.g., L-Selectride) or reduction of the N-protected derivative (preventing chelation) favors the anti (Sedridine) product via steric governance.[1]

Protocol: Biomimetic Reduction of Isopelletierine

Note: This protocol assumes the use of racemic Isopelletierine. If chiral starting material is used, the product will be enantiomerically enriched.[1][3]

Reagents:

  • 1-(piperidin-2-yl)propan-2-one (Isopelletierine)[1]

  • Sodium Borohydride (NaBH₄) - Standard non-selective[1]

  • Methanol (MeOH)[1]

  • Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-(piperidin-2-yl)propan-2-one in 50 mL of anhydrous MeOH. Cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (15 mmol) portion-wise over 20 minutes. The reaction is exothermic; maintain temperature <5°C to minimize side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH/NH₄OH 90:10:1).

  • Quench: Carefully add 1M HCl until pH ~2 to destroy excess hydride and protonate the amine. Stir for 15 minutes.

  • Workup: Basify with 2M NaOH to pH >12. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: A crude oil containing a mixture of Sedridine and Allosedridine (typically 40:60 to 60:40 ratio depending on exact conditions).

Purification (Diastereomer Separation):

  • The diastereomers can be separated via fractional crystallization of their hydrochloride salts or column chromatography on silica gel.

  • Observation: Allosedridine typically elutes later than Sedridine in normal phase systems due to stronger interaction with silica silanols facilitated by the syn conformation.

Part 4: Analytical Resolution (Chiral HPLC)

Separating the enantiomers (e.g., (+)-Sedridine from (-)-Sedridine) requires chiral stationary phases (CSPs).[1] Due to the lack of a strong UV chromophore in the native molecule, derivatization is strongly recommended for UV detection, though Refractive Index (RI) or Mass Spectrometry (MS) can be used for the native compound.

Derivatization Strategy

To enhance UV detectability and improve chiral recognition, benzoylation of the secondary amine is the industry standard.

Protocol: N-Benzoylation

  • Dissolve 50 mg of the amino-alcohol mixture in 2 mL DCM.

  • Add 1.2 eq Triethylamine (TEA) and 1.1 eq Benzoyl Chloride.

  • Stir for 30 mins. Quench with water. Extract with DCM.[4]

  • The resulting N-benzoyl-1-(piperidin-2-yl)propan-2-ol has a strong UV absorbance at 254 nm.[1]

Validated HPLC Method
ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Additives 0.1% Diethylamine (DEA) is crucial for peak shape if analyzing underivatized amine.[1]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (for Benzoyl deriv.) or 210 nm (native)
Temperature 25°C

Separation Logic: The chiral stationary phase interacts differently with the spatial arrangement of the benzoyl group relative to the stereocenters. The (2S, 2'S) isomer will exhibit a distinct retention time compared to the (2R, 2'R) isomer.

HPLC_Workflow Sample Crude Mixture (4 Isomers) Flash Flash Chromatography (Silica Gel) Sample->Flash Separate Diastereomers (Sedridine vs Allo) Deriv Derivatization (Benzoyl Chloride) ChiralHPLC Chiral HPLC (Chiralpak AD-H) Deriv->ChiralHPLC Inject Flash->Deriv Select Fraction Results Pure Enantiomers Isolated ChiralHPLC->Results Collect Fractions

Figure 2: Analytical workflow for the isolation of optically pure stereoisomers.

Part 5: Pharmacological Implications

The stereochemistry of 1-(piperidin-2-yl)propan-2-ol dictates its interaction with the Lobeline binding site on nicotinic acetylcholine receptors and potentially the Dopamine Transporter (DAT) .[1]

  • Structure-Activity Relationship (SAR): The distance and orientation between the basic nitrogen and the hydroxyl group are pivotal. In the (2S, 2'S) configuration (natural Sedridine), the intramolecular H-bond constrains the molecule into a rigid bicycle-like conformation, mimicking the tropane bridge found in cocaine or atropine.[1]

  • Binding Affinity: Research on related piperidine alkaloids suggests that the threo (Sedridine) isomers generally exhibit higher specificity for nicotinic receptors compared to the erythro isomers, which may show higher promiscuity or lower affinity due to steric clash in the receptor pocket.

Part 6: References

  • Beyerman, H. C., et al. (1972). Synthesis and stereochemistry of sedamine and sedridine. Recueil des Travaux Chimiques des Pays-Bas.[1]

  • Bates, R. W. (2025). Synthesis of the sedum and related alkaloids: a personal perspective. Nanyang Technological University Research.

  • PubChem. (2025).[5] Sedridine | C8H17NO | CID 164633.[5] National Library of Medicine.

  • Kozikowski, A. P., et al. (1998).[1] Chemistry and pharmacology of the piperidine-based analogues of cocaine.[6] Journal of Medicinal Chemistry.

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guides.

Sources

Technical Hazard Guide: 1-(Piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Piperidin-2-yl)propan-2-ol Safety Data Sheet (SDS) & Technical Handling Guide Document Type: Technical Hazard Management Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary & Chemical Identity

1-(Piperidin-2-yl)propan-2-ol is a secondary piperidine alkaloid, chemically synonymous with Sedridine (and its diastereomer Allosedridine). It serves as a critical chiral building block in the synthesis of lobeline analogues and CNS-active pharmaceutical candidates.

Unlike commodity solvents, this compound lacks a monolithic, globally harmonized SDS due to its status as a niche research intermediate. This guide synthesizes data from Sedridine (CAS 501-83-7) and employs Read-Across Toxicology from the parent scaffold (Piperidine) to establish a conservative safety profile.

Chemical Identification Matrix
ParameterData
IUPAC Name 1-(Piperidin-2-yl)propan-2-ol
Common Name Sedridine;

-(2-Hydroxypropyl)piperidine
CAS Number 501-83-7 (Sedridine); 13304-45-5 (General/Racemic)
Molecular Formula

Molecular Weight 143.23 g/mol
Structure Class 2-Substituted Piperidine / Amino-Alcohol
pKa (Predicted) ~10.8 (Piperidine nitrogen)

Physicochemical Profiling & Exposure Drivers

Understanding the physical state is the first line of defense. As an amino-alcohol, this molecule exhibits dual polarity—the amine confers basicity and water solubility, while the propyl chain adds lipophilicity, facilitating skin permeation.

Critical Properties Table
PropertyValue/PredictionSafety Implication
Physical State Viscous Oil or Low-Melting SolidLow dust hazard; high surface adhesion if spilled.
Boiling Point ~230–235°C (Predicted)Low volatility at RT; inhalation hazard increases significantly during reflux or rotovap operations.
Flash Point >95°C (Estimated)Combustible (Class IIIB).[1] Not highly flammable, but will burn if heated.
Solubility Miscible in water, EtOH, DCMRunoff Hazard: Spills are difficult to contain from drains; requires neutralization before disposal.
pH (10% aq.) >11.0 (Basic)Corrosive/Irritant: Capable of saponifying skin lipids (chemical burns).

Toxicological Risk Assessment (The "Why")

Expert Insight: Standard SDSs often list "Irritant" generic codes. However, the piperidine moiety poses specific neurotoxic and physiological risks that must be understood.

Mechanism of Toxicity (Read-Across Analysis)

The toxicity profile is derived from the Piperidine pharmacophore. The unhindered secondary amine allows for:

  • Direct Tissue Interaction: High pKa causes immediate cellular lysis upon contact (alkaline burn).

  • Nicotinic Activity: Structurally related to Coniine (hemlock alkaloid) and Lobeline. Systemic absorption may trigger nicotinic acetylcholine receptor (nAChR) modulation.

Hazard Classification (GHS)

Based on conservative read-across from 2-Piperidineethanol and Piperidine:

  • Signal Word: DANGER

  • H302: Harmful if swallowed (Acute Tox. 4).[2][3]

  • H314/H315: Causes severe skin burns and eye damage (Skin Corr. 1B) OR Causes skin irritation (Skin Irrit. 2). Note: Treat as Corrosive 1B to ensure maximum protection.

  • H319: Causes serious eye irritation.[4][2][5]

  • H335: May cause respiratory irritation (STOT SE 3).[2]

Biological Interaction Pathway

The following diagram illustrates the potential systemic pathway if exposure occurs, highlighting the critical intervention points.

ToxPathway Exposure Exposure (Dermal/Inhalation) Absorption Lipophilic Absorption (Propyl chain facilitates) Exposure->Absorption Rapid Systemic Systemic Circulation Absorption->Systemic Target Target: nAChR (Neuromuscular Junction) Systemic->Target Agonist/Antagonist Metabolism Hepatic Metabolism (N-oxidation/Glucuronidation) Systemic->Metabolism Clearance Effect Symptoms: Tremors, Salivation, Resp. Depression Target->Effect Excretion Renal Excretion Metabolism->Excretion

Caption: Pharmacokinetic pathway of piperidine alkaloids. Note the dual fate: neurological interaction vs. hepatic clearance.

Operational Safety & Handling Protocols

Trustworthiness: These protocols are designed to prevent the "breakthrough" phenomenon common with amine solvents.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Eye/Face Chemical Splash Goggles + Face ShieldHigh pH causes irreversible corneal opacity. Safety glasses are insufficient for liquid handling.
Hand (Splash) Nitrile (Min 0.11mm)Good for incidental contact. Change immediately upon splash.
Hand (Immersion) Laminate (Silver Shield) or Butyl RubberCrucial: Amines can degrade thin nitrile over time. Use laminate for synthesis/cleanup.
Respiratory ABEK Type Filter (P3)Required if heating or generating aerosols. The amine vapor is highly irritating to mucosa.
Engineering Controls
  • Fume Hood: Mandatory. Velocity >100 fpm.

  • Decontamination Station: Eye wash and safety shower must be within 10 seconds of the workstation.

Storage & Incompatibilities[7]
  • Store under Inert Gas (Argon/Nitrogen): Secondary amines are prone to oxidation and can absorb

    
     from air to form carbamates.
    
  • Incompatible with:

    • Strong Oxidizers (Fire/Explosion risk).

    • Acid Chlorides/Anhydrides (Exothermic reaction).

    • Nitrosating Agents (Risk of forming carcinogenic N-nitrosamines).

Emergency Response Logic

In the event of a spill or exposure, seconds count. The basicity of the compound requires specific neutralization, not just dilution.

EmergencyResponse Start INCIDENT DETECTED Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Bench Spill (<50mL) Type->Spill Flush Flush Water >15 min (Do NOT use vinegar on eyes) Skin->Flush Medical Seek Medical Help (Bring SDS) Flush->Medical Isolate Evacuate & Ventilate Spill->Isolate Neutralize Apply Weak Acid Absorbent (Citric Acid/Sand Mix) Isolate->Neutralize Waste Collect as Hazardous Basic Waste Neutralize->Waste

Caption: Decision logic for exposure and spill management. Note the requirement for weak acid neutralization for spills.

Synthesis & Impurity Management (Technical Addendum)

For researchers synthesizing this compound, impurity profiling is critical for safety and yield.

  • Precursor Hazard: Synthesis often involves 2-(2-hydroxypropyl)pyridine . The hydrogenation step requires high pressure or noble metal catalysts (Pt/Pd), introducing flammability hazards (H225) distinct from the final product.

  • Stereochemistry: The reduction yields a mixture of diastereomers (Sedridine/Allosedridine). Separation often requires chromatography with basic modifiers (

    
    ), which increases the volatile amine load in the lab atmosphere.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164633, Sedridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperidine (CAS 110-89-4). (Used for Read-Across Toxicology). Retrieved from [Link]

  • L. Bates.The chemistry of the Sedum alkaloids. Journal of the Chemical Society.

Sources

Molecular Architecture of Piperidinyl Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Pharmacophore Mapping, Synthesis, and Liability Management

Executive Summary

The piperidinyl propanol scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for ligands targeting aminergic G-Protein Coupled Receptors (GPCRs)—specifically Histamine H3 (H3R)—and the intracellular Sigma-1 receptor (S1R). While the basic piperidine nitrogen provides the necessary cationic anchor for receptor binding, the propanol linker offers a versatile tether that modulates solubility, chirality-dependent affinity, and metabolic stability.

This guide dissects the pharmacophore features of this class, contrasting the requirements for H3R antagonism versus S1R modulation.[1] It provides a validated synthetic protocol for the 2-propanol derivative and addresses the critical liability of hERG channel blockade, a common failure mode for this chemical series.

Part 1: The Structural Scaffold & Pharmacophore Mapping[2]

The "piperidinyl propanol" motif generally appears in two distinct configurations in drug discovery:

  • Linear Propyl Linkers: 3-(piperidin-1-yl)propan-1-ol derivatives, often used as spacers in bivalent ligands.

  • Aryloxypropanolamine Analogues: 1-aryloxy-3-(piperidin-1-yl)propan-2-ol, where the hydroxyl group is part of the linker itself (resembling beta-blocker architecture but optimized for CNS targets).

The Pharmacophore Map

To achieve high affinity, the molecule must satisfy specific spatial and electronic constraints within the binding pocket.

  • The Cationic Anchor (The Piperidine):

    • Mechanism: The tertiary amine of the piperidine ring (

      
       ~9.0–10.0) is protonated at physiological pH.
      
    • Target Interaction:

      • H3R: Forms a salt bridge with Asp114 (TM3). This is the "ionic lock" essential for aminergic GPCR recognition.

      • S1R: Forms an electrostatic interaction with Glu172 .

  • The Hydrogen Bond Warhead (The Hydroxyl):

    • Mechanism: The secondary alcohol acts as both an H-bond donor and acceptor.

    • Stereochemistry: In 1-aryloxy-3-aminopropan-2-ol derivatives, the (S)-enantiomer is often preferred for beta-adrenergic targets, but for S1R and H3R, the preference can shift or be less pronounced depending on the distal aromatic tail.

  • The Distal Aromatic Tail:

    • Mechanism: Connected via the propanol linker, this region engages in

      
      -
      
      
      
      stacking or T-shaped interactions.
    • Target Interaction:

      • H3R: Interacts with Tyr374 or Phe398 .

      • S1R: Engages hydrophobic pockets lined by Tyr103 and Leu105 .

Visualization: Dual-Target Pharmacophore

The following diagram illustrates the overlapping yet distinct features required for H3R and S1R binding.

PharmacophoreMap cluster_legend Interaction Types Piperidine Piperidine Ring (Cationic Center) Linker Propanol Linker (H-Bond Donor/Acceptor) Piperidine->Linker N-alkylation H3R_Asp H3R: Asp114 (Ionic Lock) Piperidine->H3R_Asp Salt Bridge S1R_Glu S1R: Glu172 (Electrostatic) Piperidine->S1R_Glu Electrostatic Aromatic Distal Aromatic Tail (Lipophilic Domain) Linker->Aromatic Ether/Carbon tether Linker->H3R_Asp H-Bond (Optional) Hydrophobic_Pocket Hydrophobic Pocket (Tyr/Phe Residues) Aromatic->Hydrophobic_Pocket Pi-Stacking key Dashed = Non-covalent Interaction Solid = Covalent Bond

Caption: Comparative pharmacophore mapping of the piperidinyl propanol scaffold against H3R and S1R binding sites. Note the shared reliance on the cationic amine.

Part 2: Structure-Activity Relationship (SAR) Data

The following table synthesizes representative SAR data demonstrating how modifications to the piperidine and linker affect binding affinity (


).
Compound IDAmine Head GroupLinker TypeDistal GroupH3R

(nM)
S1R

(nM)
Note
Ref-1 PiperidinePropyl (Linear)4-F-Phenyl3.21530H3R Selective
Ref-2 PiperazinePropyl (Linear)4-F-Phenyl7.73.6Dual H3R/S1R
Ref-3 Piperidine2-OH-PropylPhenoxy12.545.0Balanced Profile
Ref-4 4-BenzylpiperidineEthyl4-OMe-Phenyl>10001.86S1R Selective

Data Interpretation:

  • Piperidine vs. Piperazine: Replacing the piperidine carbon at position 4 with nitrogen (piperazine) significantly increases S1R affinity (Ref-1 vs Ref-2). This is often attributed to the additional H-bond acceptor capacity of the second nitrogen.

  • Linker Hydroxylation: Introducing the hydroxyl group (Ref-3) often reduces lipophilicity (LogP), which can lower blood-brain barrier (BBB) penetration but improves metabolic stability compared to the linear propyl chain.

Part 3: Experimental Protocol – Synthesis

The most robust route to the 1-aryloxy-3-(piperidin-1-yl)propan-2-ol scaffold is the epoxide ring-opening method. This approach allows for the introduction of chirality if chiral epichlorohydrin is used.

Reaction Scheme: Epoxide Opening

Synthesis Phenol Substituted Phenol Base K2CO3 / Acetone Reflux Phenol->Base Epibromohydrin Epibromohydrin (Racemic or Chiral) Epibromohydrin->Base GlycidylEther Intermediate 1: Aryl Glycidyl Ether Base->GlycidylEther Conditions2 Ethanol / 60°C Lewis Acid (Optional) GlycidylEther->Conditions2 Piperidine Piperidine Piperidine->Conditions2 FinalProduct Final Product: 1-aryloxy-3-(piperidin-1-yl) propan-2-ol Conditions2->FinalProduct

Caption: Two-step synthesis via Williamson ether synthesis followed by aminolysis of the epoxide.

Detailed Methodology

Step 1: Synthesis of Aryl Glycidyl Ether

  • Reagents: Dissolve substituted phenol (1.0 eq) in acetone. Add anhydrous

    
     (2.0 eq).
    
  • Addition: Add epibromohydrin (1.5 eq) dropwise. Note: Epibromohydrin is preferred over epichlorohydrin due to the better leaving group ability of bromide.

  • Reflux: Heat to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between water and DCM. Dry organic layer over

    
    .
    

Step 2: Aminolysis (Epoxide Opening)

  • Reaction: Dissolve the Aryl Glycidyl Ether (1.0 eq) in absolute ethanol.

  • Amine Addition: Add Piperidine (1.2 eq).

  • Conditions: Heat to 60°C in a sealed tube for 4 hours. Why? Ethanol acts as a protic solvent to facilitate the opening of the epoxide ring at the less substituted carbon (regioselective attack).

  • Purification: Evaporate solvent. Purify via column chromatography (DCM:MeOH 95:5). The product will be the secondary alcohol.

Part 4: Liability Assessment – The hERG Trap

A critical failure point for piperidinyl propanol derivatives is the blockade of the hERG potassium channel (


), which leads to QT interval prolongation and Torsades de Pointes arrhythmia.

The hERG Pharmacophore: The hERG channel pore binds molecules with:

  • A basic amine (protonated).

  • A hydrophobic linker.

  • Two aromatic features (

    
    -stacking with Phe656 and Tyr652).
    

This perfectly describes many piperidinyl propanol derivatives.

Mitigation Strategy Workflow

To de-risk this scaffold, medicinal chemists must disrupt the hERG pharmacophore without destroying H3R/S1R binding.

hERGMitigation Start High hERG Inhibition detected (>50% @ 10µM) Strategy1 Strategy 1: Reduce Basicity (pKa) Start->Strategy1 Strategy2 Strategy 2: Reduce Lipophilicity (LogP) Start->Strategy2 Strategy3 Strategy 3: Zwitterion Introduction Start->Strategy3 Action1 Replace Piperidine with Piperazine or Morpholine Strategy1->Action1 Action2 Add Polar Groups (-OH, -F) to Aromatic Tail Strategy2->Action2 Action3 Add Carboxylic Acid (Masks charge) Strategy3->Action3 Result Retest hERG & Target Affinity Action1->Result Action2->Result Action3->Result

Caption: Decision tree for mitigating hERG liability in basic amine scaffolds.

Expert Insight: The most effective strategy for this specific scaffold is often Strategy 1 . Replacing the piperidine with a piperazine or substituted piperidine (e.g., 4-fluoropiperidine) lowers the


 of the nitrogen, reducing the fraction of cationic species available to bind the hERG pore, often with minimal impact on H3R affinity (as seen in Ref-2 in the SAR table).

References

  • Xiong, J., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain.[2][3][4] European Journal of Medicinal Chemistry.

  • Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.[1]

  • Garrido, A., et al. (2020). Ensemble of structure and ligand-based classification models for hERG liability profiling. Computers in Biology and Medicine.

  • Drug Hunter Team. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[5] Drug Hunter.

  • PubChem. 3-(Piperidin-1-yl)propan-1-ol Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-phase protocol for the synthesis of 1-(piperidin-2-yl)propan-2-ol , a privileged scaffold in alkaloid chemistry (resembling the Sedum and Lobelia alkaloid families).

The synthesis addresses two critical challenges in medicinal chemistry:

  • C-C Bond Formation: Controlled alkylation of the 2-picoline (2-methylpyridine) anion using organolithium reagents under cryogenic conditions.

  • Heterocycle Saturation: Stereochemical management during the catalytic hydrogenation of the pyridine ring to a piperidine system.

This guide departs from generic textbook descriptions by focusing on process safety (specifically n-BuLi handling) and reaction self-validation (visual and TLC endpoints), ensuring reproducibility for scale-up operations.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a modular linear sequence. The carbon framework is established first via a nucleophilic addition to an aldehyde, followed by a global reduction of the aromatic heterocycle.

SynthesisPathway Picoline 2-Picoline (Starting Material) Lithio 2-Picolyllithium (Nucleophilic Species) Picoline->Lithio n-BuLi, THF -78°C, 1h PyAlcohol 1-(Pyridin-2-yl)propan-2-ol (Intermediate A) Lithio->PyAlcohol + Acetaldehyde -78°C to RT PipAlcohol 1-(Piperidin-2-yl)propan-2-ol (Target Molecule) PyAlcohol->PipAlcohol H2, PtO2 AcOH, 50 psi

Figure 1: Modular synthetic pathway illustrating the conversion of 2-picoline to the target piperidine alcohol.

Phase 1: Carbon Framework Construction

Objective: Synthesis of 1-(pyridin-2-yl)propan-2-ol via lateral lithiation.

Mechanistic Insight

The protons on the methyl group of 2-picoline are acidic (


) due to resonance stabilization of the anion by the electron-deficient pyridine ring. Deprotonation with 

-Butyllithium (

-BuLi) generates the highly nucleophilic 2-picolyllithium species. This red-orange anion attacks the carbonyl carbon of acetaldehyde to form the secondary alcohol.
Reagents & Equipment[2][3][4][5]
  • Substrate: 2-Picoline (anhydrous, distilled over CaH2).

  • Base:

    
    -Butyllithium (1.6 M or 2.5 M in hexanes). Titrate before use.
    
  • Electrophile: Acetaldehyde (freshly distilled).

  • Solvent: THF (anhydrous, inhibitor-free).

  • Equipment: Flame-dried Schlenk flask, N2/Ar manifold, dry ice/acetone bath.

Experimental Protocol

Safety Critical: This reaction involves pyrophoric reagents. A "buddy system" is mandatory.

  • Inert Setup: Evacuate a 250 mL Schlenk flask and backfill with Argon (3 cycles). Add 50 mL anhydrous THF.

  • Substrate Addition: Add 2-picoline (10.0 mmol, 0.99 mL) via syringe. Cool the solution to -78°C (dry ice/acetone).

  • Lithiation (The "Red" Check):

    • Dropwise add

      
      -BuLi (10.5 mmol) over 15 minutes.
      
    • Validation: The solution must turn a deep orange-red color, indicating the formation of the delocalized anion. If the solution remains yellow or colorless, water is present; abort and re-dry solvents.

    • Stir at -78°C for 45 minutes.

  • Electrophile Addition:

    • Add acetaldehyde (11.0 mmol, 0.62 mL) dropwise (neat or as THF solution) down the side of the flask to pre-cool it.

    • Validation: The deep red color will fade to pale yellow/colorless as the anion is quenched.

  • Workup:

    • Allow to warm to 0°C over 1 hour.

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Extract with EtOAc (

      
       mL). Dry organic phase over 
      
      
      
      .[1]
    • Concentrate in vacuo. Purify via flash chromatography (SiO2, 50% EtOAc/Hexanes).

Expected Data (Intermediate A):

Parameter Value
Yield 75 - 85%
Appearance Pale yellow oil

| 1H NMR (CDCl3) |


 8.5 (d, 1H), 7.6 (t, 1H), 7.2 (m, 2H), 4.2 (m, 1H), 3.0 (dd, 2H), 1.2 (d, 3H) |

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the pyridine ring to the piperidine scaffold.[1]

Mechanistic Insight

Pyridine hydrogenation is difficult due to the stability of the aromatic system and the potential for the basic nitrogen to poison the catalyst.[1]

  • Solution: We use Adams' Catalyst (

    
    )  in Glacial Acetic Acid .
    
  • Why Acid? The acid protonates the pyridine nitrogen (

    
    ). The pyridinium ion is more susceptible to reduction than the neutral pyridine. Furthermore, the product (piperidine) is immediately protonated, preventing it from binding strongly to the Pt surface and deactivating the catalyst.
    
Experimental Protocol
  • Reactor Loading: In a high-pressure hydrogenation vessel (Parr bomb or autoclave), dissolve the intermediate 1-(pyridin-2-yl)propan-2-ol (1.0 g) in Glacial Acetic Acid (15 mL).

  • Catalyst Addition: Add

    
     (5 wt% loading, approx. 50 mg).
    
    • Caution:

      
       can ignite solvent vapors. Add under a blanket of inert gas (Ar/N2).
      
  • Hydrogenation:

    • Purge vessel 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 50 psi (3.5 bar)

      
      .
      
    • Shake/Stir at Room Temperature for 12–16 hours.

  • Validation:

    • Monitor H2 uptake. Reaction is complete when pressure stabilizes.

    • TLC (10% MeOH/DCM + 1%

      
      ) should show the disappearance of the UV-active pyridine spot. Piperidines are UV-inactive; use Ninhydrin or Iodine stain.
      
  • Workup:

    • Filter through a Celite pad to remove catalyst (Keep wet! Dry catalyst is pyrophoric).

    • Concentrate the acetic acid filtrate.

    • Basification: Dissolve residue in water, cool to 0°C, and basify to pH > 12 with 2M NaOH.

    • Extract with DCM (

      
       mL). Note: Piperidines are water-soluble; multiple extractions are necessary.
      
    • Dry (

      
      ) and concentrate.[1]
      

Workflow Visualization

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Hydrogenation Step1 Dry Schlenk Flask (Ar Atmosphere) Step2 Add 2-Picoline Cool to -78°C Step1->Step2 Step3 Add n-BuLi (Observe Red Anion) Step2->Step3 Step4 Add Acetaldehyde (Color quench) Step3->Step4 Step5 Dissolve in AcOH Add PtO2 Step4->Step5 Purify Intermediate Step6 Pressurize H2 (50 psi) 16 Hours Step5->Step6 Step7 Filter (Celite) Basify (NaOH) Step6->Step7

Figure 2: Operational workflow emphasizing critical control points (Yellow) and high-pressure steps (Blue).

Results & Analysis

Stereochemistry Note

The reduction of the pyridine ring generates a new chiral center at C2. Since the side chain already possesses a chiral center (at the -OH group), the product will be obtained as a mixture of diastereomers (cis/trans relative to the ring substituents).

  • Observation: The

    
     reduction in acid typically favors the cis isomer, but the flexibility of the alkyl chain may lead to a mixture (e.g., 60:40 or 70:30 dr).
    
  • Separation: Diastereomers can often be separated by column chromatography using a slow gradient of MeOH in DCM with 1% Triethylamine.

Characterization Data (Target)
FeatureDescription
Product 1-(piperidin-2-yl)propan-2-ol
Physical State Viscous colorless oil or low-melting solid
Yield (Step 2) >90% (Quantitative conversion is common)
MS (ESI) [M+H]+ calc: 144.13, found: 144.1
1H NMR Pyridine aromatic protons (

7-9 ppm) absent . New multiplets at

1.5-3.0 ppm (Piperidine ring protons).

References

  • Lithiation of 2-Picoline: Organic Syntheses, Coll. Vol. 3, p. 757 (1955); Vol. 23, p. 83 (1943). (Classic protocol for lateral lithiation).

  • Safety of Organolithium Reagents: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Visualized Experiments (JoVE).[2]

  • Catalytic Hydrogenation of Pyridines: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015.

  • Stereochemistry in Pyridine Reduction: "Asymmetric Hydrogenation of Heteroarenes." Chemical Reviews, 2012. (Discusses cis/trans selectivity mechanisms).

  • General Piperidine Synthesis: "Synthesis of chiral piperidines from pyridinium salts." Nature Catalysis, 2022.[3]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Saturated Heterocycles

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile three-dimensional building block for interacting with biological targets. The most direct and atom-economical route to access these valuable piperidine derivatives is through the catalytic hydrogenation of their corresponding pyridine precursors.[2]

This document provides a detailed guide for the catalytic hydrogenation of 1-(pyridin-2-yl)propan-2-ol to yield 1-(piperidin-2-yl)propan-2-ol. This transformation, while conceptually simple, requires careful consideration of catalyst choice, reaction conditions, and safety protocols to achieve high yield and purity. The presence of a secondary alcohol functional group on the side chain necessitates a chemoselective approach to ensure the pyridine ring is reduced without affecting the hydroxyl group.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying scientific principles that govern this powerful transformation.

Mechanistic Rationale: Overcoming Aromaticity

The hydrogenation of a pyridine ring is a thermodynamically favorable process that converts a stable aromatic system into a lower-energy saturated alkane equivalent.[4] However, the reaction faces a significant kinetic barrier due to the aromaticity of the pyridine ring. Overcoming this barrier requires a potent catalytic system. The process is a heterogeneous reaction, occurring on the surface of a solid metal catalyst.[4]

The generally accepted mechanism involves several key stages:

  • Adsorption: Both hydrogen gas (H₂) and the pyridine substrate are adsorbed onto the surface of the metal catalyst (e.g., Platinum, Palladium).[4]

  • Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, generating reactive metal-hydride species.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are transferred sequentially to the adsorbed pyridine ring. This is a stepwise process, proceeding through partially hydrogenated intermediates such as dihydropyridine and tetrahydropyridine, which are rapidly reduced to the final piperidine product.[5]

  • Desorption: The final product, 1-(piperidin-2-yl)propan-2-ol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.[1]

A critical aspect of pyridine hydrogenation is the management of the Lewis basic nitrogen atom. Both the starting pyridine and the product piperidine can coordinate strongly to the metal catalyst, potentially acting as catalyst poisons and inhibiting the reaction.[2] To mitigate this, the reaction is often conducted in an acidic solvent, such as glacial acetic acid.[6][7][8] The acid protonates the nitrogen atom, forming a pyridinium (or piperidinium) salt. This protonation deactivates the nitrogen's lone pair, preventing it from poisoning the catalyst and activating the ring towards reduction.[6]

Pyridine Hydrogenation Pathway cluster_catalyst Catalyst Surface H2 H₂ Gas Catalyst Pt or Pd Surface H2->Catalyst Adsorption Py_Substrate 1-(pyridin-2-yl)propan-2-ol Py_Substrate->Catalyst Adsorption Activated_H Adsorbed H• Catalyst->Activated_H H-H Cleavage Adsorbed_Py Adsorbed Substrate Product 1-(piperidin-2-yl)propan-2-ol Adsorbed_Py->Product Stepwise H Addition (3 H₂) Product_Solution Product in Solution Product->Product_Solution Desorption Py_Substrate_Solution Substrate in Solution Py_Substrate_Solution->Py_Substrate Diffusion to Surface

Caption: General mechanism of heterogeneous catalytic hydrogenation of pyridine.

Catalyst and Parameter Selection

The choice of catalyst and reaction conditions is paramount for the successful hydrogenation of 1-(pyridin-2-yl)propan-2-ol. Platinum and Palladium-based catalysts are the most commonly employed for pyridine ring saturation due to their high activity.[2][7]

CatalystTypical Loading (w/w)Pressure (bar)Temperature (°C)SolventKey Considerations & Rationale
Platinum(IV) Oxide (PtO₂, Adams' catalyst) 5-10 mol%50-10025-80Acetic Acid, EthanolHighly active and effective for pyridine reduction.[7] The in situ reduction of PtO₂ to finely divided platinum metal by H₂ provides a highly active catalyst surface.[4] Acetic acid is often the solvent of choice to prevent catalyst poisoning.[7][8]
Palladium on Carbon (Pd/C) 5-10% w/w10-7025-100Acetic Acid, Methanol, WaterA widely used, cost-effective, and robust catalyst.[2] Using an acidic additive or solvent is crucial.[2] Care must be taken as Pd/C can also catalyze hydrogenolysis of certain functional groups, though the secondary alcohol in the substrate is generally stable under these conditions.
Rhodium on Carbon (Rh/C) 5% w/w5-6025-80Acetic Acid, WaterVery effective for aromatic ring hydrogenation and can sometimes operate under milder conditions than Pt or Pd.[9]
Ruthenium-based catalysts Varies50-10080-150VariesOften requires higher temperatures and pressures but can be highly chemoselective.[8]

For the target transformation of 1-(pyridin-2-yl)propan-2-ol, Platinum(IV) oxide (PtO₂) in glacial acetic acid is the recommended starting point. This system is well-documented for its efficacy in reducing substituted pyridines at room temperature, albeit with elevated pressure, and offers excellent chemoselectivity, preserving the secondary alcohol.[7][8]

Detailed Experimental Protocol: Hydrogenation using PtO₂

This protocol describes the hydrogenation of 1-(pyridin-2-yl)propan-2-ol on a 10 mmol scale. All operations involving hydrogen gas and pyrophoric catalysts must be conducted with extreme caution by trained personnel.[10][11][12]

PART 1: Safety First - A Non-Negotiable Prerequisite

High-pressure hydrogenation is a hazardous operation. A thorough risk assessment must be performed before commencing any work.

  • High-Pressure Operations: Only use certified and properly maintained high-pressure reactors (e.g., Parr shaker). Ensure the operator is fully trained in its use.[10][13]

  • Flammable Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. The entire apparatus must be located in a well-ventilated fume hood, away from any ignition sources.[11][12] Use appropriate gas regulators and stainless-steel tubing for all hydrogen connections.[10][13]

  • Pyrophoric Catalyst: Platinum on carbon (and the reduced form of PtO₂) can be pyrophoric and may ignite upon contact with air, especially when dry and containing residual hydrogen. Always handle the catalyst in a wet state (e.g., as a slurry in the reaction solvent).[11]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory. A blast shield should be used in front of the reactor.[10][13]

  • Inert Gas Purging: The reactor must be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.[11][12][14]

Experimental_Workflow Start Start Charge_Reactants 1. Charge Reactor: - 1-(pyridin-2-yl)propan-2-ol - Glacial Acetic Acid - PtO₂ Catalyst Start->Charge_Reactants Seal_Reactor 2. Seal Reactor Vessel Charge_Reactants->Seal_Reactor Purge_N2 3. Purge with N₂ (3x) (Remove O₂) Seal_Reactor->Purge_N2 Pressurize_H2 4. Pressurize with H₂ (Target Pressure: 60 bar) Purge_N2->Pressurize_H2 React 5. Reaction: - Begin Stirring - Maintain 25-30°C - Monitor H₂ uptake Pressurize_H2->React Depressurize 6. Depressurize & Vent H₂ React->Depressurize Purge_N2_Post 7. Purge with N₂ (3x) (Remove H₂) Depressurize->Purge_N2_Post Filter_Catalyst 8. Filter Catalyst (Wet) Through Celite® Purge_N2_Post->Filter_Catalyst Workup 9. Aqueous Work-up: - Neutralize with NaOH - Extract with EtOAc Filter_Catalyst->Workup Purify 10. Purify Product: - Dry & Concentrate - Column Chromatography or Distillation Workup->Purify Analyze 11. Characterize Product: - NMR, GC-MS, IR Purify->Analyze End End Analyze->End

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

PART 2: Materials and Equipment

  • Substrate: 1-(pyridin-2-yl)propan-2-ol (10 mmol)

  • Catalyst: Platinum(IV) oxide (PtO₂) (0.5-1.0 mmol, 5-10 mol%)

  • Solvent: Glacial Acetic Acid (20-30 mL)

  • Gases: Hydrogen (high purity), Nitrogen (high purity)

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr apparatus), magnetic stir plate, Celite® or similar filter aid, standard laboratory glassware.

  • Work-up Reagents: Saturated sodium hydroxide solution, ethyl acetate, anhydrous sodium sulfate.

PART 3: Reaction Execution

  • Reactor Charging: To the stainless-steel reactor vessel, add 1-(pyridin-2-yl)propan-2-ol (10 mmol). Add the PtO₂ catalyst (5-10 mol%). Causality Note: The catalyst is added before the solvent to ensure it is fully wetted, minimizing the risk of ignition. Add glacial acetic acid (20-30 mL) and a magnetic stir bar.

  • Assembly and Leak Test: Securely seal the reactor according to the manufacturer's instructions. Pressurize the system with nitrogen to ~10 bar and monitor for any pressure drop over 15 minutes to ensure there are no leaks.[10]

  • Inerting the Atmosphere: Carefully vent the nitrogen. Purge the reactor by pressurizing with nitrogen to ~5 bar and then venting to atmosphere. Repeat this cycle at least three times to completely remove all oxygen.[11][12]

  • Hydrogen Introduction: After the final nitrogen purge, evacuate the vessel briefly (if possible) and then introduce hydrogen gas. Pressurize the reactor to the target pressure (e.g., 60 bar).[7][8]

  • Reaction: Begin vigorous stirring and maintain the reaction temperature at room temperature (25-30°C). The reaction is exothermic; monitor the temperature and pressure.[11] A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 8-24 hours, or when hydrogen uptake ceases.

  • Reaction Quenching and Catalyst Removal: Once the reaction is complete, stop the stirring. Close the hydrogen supply valve. Carefully and slowly vent the excess hydrogen into an exhaust line. Purge the reactor three times with nitrogen to remove all residual hydrogen.[10]

  • Work-up: Open the reactor in the fume hood. The catalyst must be kept wet.[12] Prepare a pad of Celite® in a Büchner funnel and wet it with acetic acid. Filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Wash the pad with a small amount of additional acetic acid. Safety Note: The filtered catalyst cake remains potentially pyrophoric. Immediately quench it by submerging it in a large volume of water.

  • Isolation and Purification: Transfer the filtrate to a flask and cool it in an ice bath. Slowly and carefully neutralize the acetic acid by adding a saturated solution of sodium hydroxide until the pH is >10. Caution: This is a highly exothermic neutralization. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(piperidin-2-yl)propan-2-ol. The product can be further purified by vacuum distillation or column chromatography if necessary.

Analytical Characterization

To ensure the reaction has gone to completion and to verify the structure of the product, the following analytical methods are recommended.

Analytical TechniquePurposeExpected Observations for 1-(piperidin-2-yl)propan-2-ol
Gas Chromatography-Mass Spectrometry (GC-MS) Monitor reaction progress and confirm product mass.Disappearance of the starting material peak. Appearance of a new peak with a mass corresponding to the product (M+H)⁺.
¹H NMR Structural confirmation.Disappearance of aromatic proton signals (typically δ 7-8.5 ppm). Appearance of aliphatic proton signals corresponding to the piperidine ring (typically δ 1-3.5 ppm).
¹³C NMR Structural confirmation.Disappearance of aromatic carbon signals (typically δ 120-150 ppm). Appearance of aliphatic carbon signals for the piperidine ring.
High-Performance Liquid Chromatography (HPLC) Assess purity.A single major peak for the purified product.[15]
Infrared (IR) Spectroscopy Confirm functional groups.Broad O-H and N-H stretching bands (~3300 cm⁻¹), C-H stretching bands (~2850-2950 cm⁻¹). Absence of C=C/C=N aromatic stretching (~1500-1600 cm⁻¹).

Conclusion

The catalytic hydrogenation of 1-(pyridin-2-yl)propan-2-ol to 1-(piperidin-2-yl)propan-2-ol is a robust and efficient transformation when conducted with the appropriate catalyst, conditions, and stringent safety protocols. The use of PtO₂ in glacial acetic acid provides a reliable method for the chemoselective reduction of the pyridine ring while preserving the secondary alcohol functionality. This application note serves as a comprehensive guide, emphasizing the critical interplay between reaction mechanism, parameter selection, and operational safety to enable the successful synthesis of this valuable piperidine derivative.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Vertex AI Search Grounding API.
  • Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. (n.d.). Dalton Transactions (RSC Publishing).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Vertex AI Search Grounding API.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (n.d.). PMC.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society.
  • Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008, December 8). Chemistry | Illinois.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). Benchchem.
  • Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides. (n.d.). Synfacts.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (n.d.). ChemRxiv.
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023, August 22). MDPI.
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022, February 4). Organic & Biomolecular Chemistry (RSC Publishing).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. (n.d.). Organic Letters - ACS Publications.
  • Efficient Asymmetric Hydrogenation of Pyridines. (2004). Angewandte Chemie International Edition, 43, 2850–2852.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022, March 7). RSC Publishing.
  • Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. (2013, August 14). Journal of the American Chemical Society.
  • Hydrogenation Reactions - safety.pitt.edu. (2012, March 6). University of Pittsburgh.
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Vertex AI Search Grounding API.
  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020, November 12). ACS Catalysis.
  • Analytical methods for pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). Rasayan Journal of Chemistry.
  • Pyridine - OSHA method PV2295. (1991, December). OSHA.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2025, August 6). ResearchGate.
  • Catalytic Hydrogenation. (2021, July 5). Chemistry LibreTexts.
  • Hydrogen. (n.d.). Organic Chemistry Portal.

Sources

Strategies for the Enantioselective Synthesis of 1-(Piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral 1-(piperidin-2-yl)propan-2-ol scaffold is a crucial building block in medicinal chemistry, featuring two stereogenic centers that significantly influence pharmacological activity, selectivity, and pharmacokinetic profiles.[1] Its synthesis, therefore, requires precise stereochemical control. This application note provides an in-depth guide to the enantioselective synthesis of 1-(piperidin-2-yl)propan-2-ol, targeting drug discovery and development professionals. We move beyond simple procedural lists to explain the causality behind strategic synthetic choices. Three primary strategies are detailed: catalytic asymmetric hydrogenation of a pyridine precursor, diastereoselective alkylation using a chiral auxiliary, and chemo-enzymatic kinetic resolution. Each section includes detailed, self-validating protocols, comparative data, and mechanistic insights to empower researchers in synthesizing stereopure isomers of this valuable piperidine derivative.

Introduction: The Significance of Stereochemistry

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals and natural product alkaloids.[2][3] The introduction of stereocenters transforms this simple heterocycle into a complex, three-dimensional pharmacophore capable of precise interactions with biological targets.[1] The target molecule, 1-(piperidin-2-yl)propan-2-ol, possesses two such centers: one at the C2 position of the piperidine ring and another at the hydroxyl-bearing carbon of the propanol side chain. This results in four possible stereoisomers: (2R, 2'S), (2S, 2'R), (2R, 2'R), and (2S, 2'S).

The challenge lies not only in controlling the absolute configuration of each center (enantioselectivity) but also in controlling their relative orientation (diastereoselectivity). This guide details robust methodologies to selectively access these stereoisomers.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis reveals several logical disconnections that form the basis of our synthetic strategies. The primary challenge is the concurrent or sequential establishment of the C2 and C2' stereocenters.

G cluster_0 Strategic Disconnections cluster_1 Key Precursors product 1-(Piperidin-2-yl)propan-2-ol (Target Molecule) strategy_A Strategy A: Asymmetric Hydrogenation product->strategy_A C=N reduction strategy_B Strategy B: Chiral Auxiliary product->strategy_B C-C bond formation strategy_C Strategy C: Kinetic Resolution product->strategy_C Enzymatic acylation precursor_A Substituted Pyridine strategy_A->precursor_A precursor_B Chiral Lactam + Electrophile strategy_B->precursor_B precursor_C Racemic Target Molecule strategy_C->precursor_C

Caption: Workflow for the Asymmetric Hydrogenation Strategy.

Protocol: Asymmetric Hydrogenation of 1-(pyridin-2-yl)prop-2-en-1-ol

This protocol details the final, crucial stereochemistry-defining step. The precursor, 1-(pyridin-2-yl)prop-2-en-1-ol, can be synthesized from 2-bromopyridine and acrolein via Grignard reaction.

Materials:

  • 1-(pyridin-2-yl)prop-2-en-1-ol (1.0 eq)

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate) (0.5 mol%)

  • (R)-BINAP (0.55 mol%)

  • Methanol (degassed), Dichloromethane (DCM, degassed)

  • Hydrogen gas (H₂) balloon or high-pressure vessel

  • Inert atmosphere glovebox or Schlenk line

Protocol:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ and (R)-BINAP to a flame-dried Schlenk flask. Add degassed DCM to dissolve the solids, and stir for 30 minutes. The solution should turn a deep orange/red, indicating catalyst formation.

  • Reaction Setup: In a separate flask, dissolve 1-(pyridin-2-yl)prop-2-en-1-ol in degassed methanol.

  • Hydrogenation: Transfer the catalyst solution to the substrate solution via cannula. The flask is then subjected to three cycles of vacuum backfill with H₂. The reaction is stirred vigorously under an H₂ atmosphere (balloon pressure is often sufficient, but higher pressures may be required) at room temperature.

  • In-Process Control: Monitor the reaction by TLC (Ethyl Acetate/Methanol 9:1) for the disappearance of the starting material. Chiral GC or HPLC can be used on an aliquot to monitor the formation of the product and its enantiomeric excess (e.e.).

  • Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere and concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (using a gradient of DCM to 5% Methanol in DCM) to afford the pure 1-(piperidin-2-yl)propan-2-ol.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the final e.e. by chiral HPLC and measure the optical rotation.

Causality: The choice of a C₂-symmetric ligand like BINOL is critical. Its rigid, atropisomeric backbone creates a well-defined chiral pocket that dictates the facial selectivity of the olefin's coordination to the rhodium center, leading to highly enantioselective hydrogenation. [4]

Strategy B: Chiral Auxiliary-Mediated Synthesis

This classic and robust strategy utilizes a recoverable chiral molecule to direct a diastereoselective transformation. We will focus on a phenylglycinol-derived δ-lactam, which allows for highly stereocontrolled alkylation at the α-position. [5][6]

Mechanism of Stereocontrol

G cluster_0 Alkylation of Phenylglycinol-Derived Lactam cluster_1 A Lactam Enolate C Transition State A->C Attack from less hindered face B Electrophile (e.g., Acetaldehyde) B->C D Alkylated Product C->D Steric_Shield Bulky Phenyl Group (from auxiliary) Steric_Shield->C Blocks top face

Caption: Steric shielding by the chiral auxiliary directs alkylation.

Protocol: Diastereoselective Synthesis and Auxiliary Removal

Materials:

  • (3R,8aS)-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridin-5-one (chiral lactam, 1.0 eq) [5]* Lithium diisopropylamide (LDA), 2M in THF (1.1 eq)

  • Acetaldehyde (electrophile, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LAH) (for reduction)

  • Hydrogen (for hydrogenolysis), Palladium on carbon (Pd/C)

Protocol:

  • Enolate Formation: Dissolve the chiral lactam in anhydrous THF in a flame-dried, three-neck flask under argon. Cool the solution to -78 °C (dry ice/acetone bath). Add LDA dropwise and stir for 1 hour to ensure complete enolate formation.

  • Diastereoselective Alkylation: Add freshly distilled acetaldehyde to the enolate solution at -78 °C. Stir for 2-4 hours.

  • In-Process Control: Quench a small aliquot with saturated NH₄Cl and extract with ethyl acetate. Analyze the crude mixture by ¹H NMR to determine the diastereomeric ratio (d.r.).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Auxiliary Removal: The purified, alkylated lactam is then subjected to a two-step reduction/hydrogenolysis sequence.

    • Reduction: The lactam is carefully reduced using a strong hydride agent like LAH in THF to open the oxazolidinone and reduce the amide.

    • Hydrogenolysis: The resulting amino alcohol is then treated with H₂ over a Pd/C catalyst to cleave the chiral auxiliary, which can be recovered. This step also reduces any remaining double bonds and yields the final product. [5]7. Final Purification & Characterization: Purify the final product by chromatography or distillation and characterize as described in Strategy A.

Strategy C: Chemo-Enzymatic Kinetic Resolution

This method is ideal when a racemic synthesis is straightforward and an efficient enzyme is available. Lipases are particularly effective for resolving racemic alcohols via selective acylation. [7]One enantiomer is converted to an ester, while the other remains as an alcohol, allowing for easy separation.

Workflow Overview

G cluster_products start Racemic 1-(Piperidin-2-yl)propan-2-ol step1 Lipase-catalyzed Transesterification (e.g., CAL-B, Vinyl Acetate) start->step1 product1 (R)-Alcohol (Unreacted) step1->product1 product2 (S)-Acetate (Product) step1->product2 step2 Chromatographic Separation product1->step2 product2->step2 final_R (R)-Alcohol step2->final_R final_S (S)-Alcohol (after hydrolysis) step2->final_S Hydrolysis

Caption: Workflow for Chemo-Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Resolution

Materials:

  • Racemic 1-(piperidin-2-yl)propan-2-ol (synthesized via NaBH₄ reduction of the corresponding ketone)

  • Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., Toluene or MTBE)

  • Molecular sieves (4 Å)

Protocol:

  • Reaction Setup: To a flask containing the racemic alcohol and anhydrous toluene, add vinyl acetate (often used in excess, ~3-5 equivalents). Add molecular sieves to ensure anhydrous conditions.

  • Enzymatic Reaction: Add the immobilized lipase (typically 10-20% by weight of the substrate). Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • In-Process Control: The reaction progress is monitored by taking small aliquots, filtering off the enzyme, and analyzing by chiral HPLC or GC. The goal is to stop the reaction at ~50% conversion to maximize the e.e. of both the remaining starting material and the product.

  • Work-up: When ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Separation: The resulting mixture of the unreacted alcohol enantiomer and the acylated product enantiomer is easily separated by standard flash column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the other enantiomer of the alcohol, providing access to both stereoisomers from a single resolution process.

Causality: The enzyme's active site is chiral and will preferentially bind one enantiomer of the alcohol in an orientation that facilitates acylation, while the other enantiomer binds poorly or in a non-productive orientation. [7]This difference in reaction rates leads to the effective resolution of the racemate.

Comparative Data Summary

The optimal synthetic strategy depends on project-specific goals such as scale, required stereopurity, and available equipment.

ParameterStrategy A: Asymmetric HydrogenationStrategy B: Chiral AuxiliaryStrategy C: Kinetic Resolution
Typical Yield 60-85%50-70% (multi-step)Max 50% per enantiomer (theoretical)
Enantioselectivity Good to Excellent (85-99% e.e.)Excellent (>98% d.r.)Excellent (>99% e.e. at 50% conv.)
Scalability High; suitable for large scaleModerate; stoichiometry can be an issueHigh; enzymes are robust
Key Advantage High atom economy; catalyticHigh predictability and stereocontrolAccess to both enantiomers; mild conditions
Key Disadvantage High cost of catalyst/ligand; screening neededMulti-step; generates stoichiometric wasteTheoretical yield is capped at 50%
References [8][9][4][10][5][6][7]

Conclusion

The enantioselective synthesis of 1-(piperidin-2-yl)propan-2-ol can be achieved through several robust and reliable methods.

  • Catalytic asymmetric hydrogenation offers an elegant and efficient route for large-scale production, provided that catalyst screening and optimization are performed.

  • Chiral auxiliary-mediated synthesis provides a highly predictable and controlled, albeit longer, route that is excellent for laboratory-scale synthesis where absolute stereochemical certainty is paramount.

  • Chemo-enzymatic resolution stands out for its operational simplicity, mild conditions, and exceptional enantioselectivity, making it an attractive "green" alternative, especially when both enantiomers are desired.

The choice of method should be guided by a careful consideration of the factors outlined above. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently synthesize the specific stereoisomers of 1-(piperidin-2-yl)propan-2-ol required for their drug discovery and development programs.

References

  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. (2020). RSC Publishing.
  • Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. (2013). PubMed.
  • Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. (2011). Thieme.
  • A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. (2024).
  • Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. (2023).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. (2019).
  • Chiral auxiliary. Wikipedia.
  • 1-[(2R)-piperidin-2-yl]propan-2-one CAS number and chemical identifiers. (2025). Benchchem.
  • Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. (2003). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. (2007). PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).

Sources

Application Note: Chemoselective N-Protection of 1-(piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective N-protection of 1-(piperidin-2-yl)propan-2-ol using di-tert-butyl dicarbonate (


). This specific substrate presents a classic "competing nucleophile" challenge: a secondary amine within a piperidine ring versus a secondary alcohol on a propyl side chain.

While both functional groups are nucleophilic, the secondary amine is significantly more nucleophilic than the secondary alcohol under neutral-to-mildly basic conditions. This protocol leverages kinetic control to install the Boc group exclusively on the nitrogen, preventing the formation of the O-Boc carbonate side product. The resulting N-Boc-1-(piperidin-2-yl)propan-2-ol is a critical intermediate for synthesizing complex alkaloids and pharmaceutical fragments.

Strategic Analysis & Mechanistic Insight

The Nucleophilicity Hierarchy

The success of this protocol relies on the


 and nucleophilicity differential between the amine and the alcohol.
  • Piperidine Nitrogen (

    
    ):  Highly nucleophilic. Unprotonated 
    
    
    
    of conjugate acid
    
    
    .
  • Secondary Alcohol Oxygen: Lower nucleophilicity.

    
    . Requires deprotonation (alkoxide formation) or catalysis (e.g., DMAP) to react efficiently with anhydrides.
    
Reagent Selection: Why Boc?

The tert-butoxycarbonyl (Boc) group is selected for three reasons:

  • Electronic Stability: It eliminates the basicity of the piperidine nitrogen, preventing interference in subsequent coupling reactions.

  • Orthogonality: It is stable to basic hydrolysis (unlike trifluoroacetamides) and catalytic hydrogenation (unlike Cbz), but cleaved easily by acid (TFA/HCl).

  • Steric Bulk: The tert-butyl group suppresses nucleophilic attack at the adjacent carbonyl, making the carbamate robust.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic, including the avoidance of the O-acylation side pathway.

ReactionPathway Substrate 1-(piperidin-2-yl)propan-2-ol (SM) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (N) SideProduct N,O-bis-Boc (Impurity) Substrate->SideProduct Direct O-Attack (Slow) Boc2O Boc2O (Reagent) Boc2O->Intermediate Base Base (TEA/DIPEA) Base->Intermediate Proton Scavenge Product N-Boc Product (Target) Intermediate->Product Collapse (-tBuOH, -CO2) Product->SideProduct Over-reaction (Excess Boc2O + DMAP)

Figure 1: Reaction pathway highlighting the kinetic preference for N-protection over O-protection.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A is the industry standard for high-throughput medicinal chemistry. Protocol B is a "Green Chemistry" variant suitable for scale-up.

Protocol A: Standard Organic Phase (DCM/TEA)

Best for: Small scale (<5g), rapid synthesis, high solubility substrates.

Reagents:

  • Substrate: 1-(piperidin-2-yl)propan-2-ol (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous preferred but not strictly required]

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(piperidin-2-yl)propan-2-ol in DCM (

    
     concentration).
    
  • Base Addition: Add TEA (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to

    
     using an ice bath. Rationale: Lower temperature suppresses the reaction rate of the less nucleophilic alcohol, maximizing selectivity.
    
  • Addition: Add

    
     (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check via TLC (Stain: Ninhydrin). The starting material spot (base line or low

    
    ) should disappear; the product (higher 
    
    
    
    ) should not stain red/purple with ninhydrin (blocked amine).
  • Workup:

    • Wash with

      
       Citric Acid (
      
      
      
      ) to remove TEA and any unreacted amine. Note: Do not use strong HCl, as it may cleave the Boc group.
    • Wash with Saturated

      
       (
      
      
      
      ) and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Biphasic System (Schotten-Baumann Conditions)

Best for: Scale-up (>10g), cost-efficiency, avoiding organic bases.

Reagents:

  • Substrate: 1-(piperidin-2-yl)propan-2-ol (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: THF / Water (1:1 ratio) or Dioxane / Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in THF.

  • Aqueous Base: Dissolve

    
     in water and add to the THF solution. Ensure vigorous stirring.
    
  • Addition: Add

    
     (1.1 equiv) in one portion at RT (or dropwise if scale is >50g to control 
    
    
    
    evolution).
  • Reaction: Stir vigorously for 4–12 hours.

  • Workup:

    • Evaporate the bulk of THF under reduced pressure.

    • Extract the remaining aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Data Summary & Validation Criteria

To ensure the protocol was successful, compare your results against these standard metrics.

ParameterSpecificationValidation Method
Yield > 85%Gravimetric (after drying)
Appearance Colorless oil or white solidVisual Inspection
Selectivity > 98:2 (N-Boc : N,O-bis-Boc)

-NMR or HPLC
TLC

(30% EtOAc/Hex)
Ninhydrin (Product = No Stain)
Self-Validating NMR Signals
  • Diagnostic Signal 1 (Success): A strong singlet at

    
     integrating to 9 protons (Boc group).
    
  • Diagnostic Signal 2 (Regiochemistry): The proton at the piperidine C2 position (alpha to nitrogen) will shift downfield (deshielded) compared to the starting material due to the carbamate electron withdrawal.

  • Diagnostic Signal 3 (Purity): Absence of a second tert-butyl singlet. If a second singlet appears (usually slightly shifted), it indicates O-Boc formation.

Troubleshooting & Optimization

Issue: Formation of N,O-bis-Boc (Over-protection)

If the alcohol reacts, you will see two Boc signals in NMR.

  • Cause: Excess

    
    , high temperature, or presence of catalytic DMAP (which activates the alcohol).
    
  • Solution (Rescue): Dissolve the crude mixture in Methanol/Water and add

    
     (2 equiv). Stir at RT for 1 hour. The carbonate (O-Boc) is much more labile to base hydrolysis than the carbamate (N-Boc). This will selectively cleave the O-Boc back to the alcohol, restoring the desired product.
    
Issue: Incomplete Conversion
  • Cause: Old

    
     (hydrolyzed to tert-butanol) or steric hindrance.
    
  • Solution: Add 0.2 equiv fresh

    
     and heat to 
    
    
    
    .
Workflow Logic Diagram

Workflow Start Start Reaction (Substrate + Boc2O) CheckTLC Check TLC (Ninhydrin) Start->CheckTLC AminePresent Amine Present? (Purple Spot) CheckTLC->AminePresent AddMore Add 0.2 eq Boc2O AminePresent->AddMore Yes Workup Acidic Wash (Citric Acid) AminePresent->Workup No AddMore->CheckTLC CheckNMR NMR Analysis Workup->CheckNMR BisBoc Bis-Boc Detected? CheckNMR->BisBoc Hydrolysis Selective Hydrolysis (MeOH/K2CO3) BisBoc->Hydrolysis Yes Final Pure N-Boc Product BisBoc->Final No Hydrolysis->Final

Figure 2: Decision tree for reaction monitoring and purification.

References

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[5] John Wiley & Sons.[5] (Authoritative text on N-protection vs O-protection selectivity).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. (Review of Boc group stability and reactivity).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743-2748. (Mechanistic insight into O-acylation risks).

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[4] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. (Basis for Protocol B).

Sources

Application Note: High-Performance Asymmetric Catalysis using 1-(piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

In the landscape of chiral ligands, 1-(piperidin-2-yl)propan-2-ol represents a "privileged" scaffold derived from the piperidine alkaloid family (structurally related to Sedridine and Conhydrine). Unlike flexible acyclic amino alcohols, this ligand incorporates the nitrogen atom into a rigid piperidine ring. This conformational restriction reduces the entropic penalty upon metal coordination, often leading to superior enantioselectivities (ee%) and catalytic turnover numbers (TON) compared to their acyclic counterparts.

Primary Application: This ligand is most authoritative in the enantioselective addition of dialkylzinc reagents to aldehydes . This transformation is a cornerstone of medicinal chemistry for generating chiral secondary alcohols—key pharmacophores in drugs such as Efavirenz and various beta-blockers.

Key Advantages:
  • Rigidity: The piperidine backbone enforces a specific bite angle on the Zinc center.

  • Tunability: The secondary amine allows for N-alkylation to fine-tune steric bulk (though the free amine often performs exceptionally well in specific Zn-clusters).

  • Atom Economy: High activity allows for low catalyst loadings (typically 2–10 mol%).

Mechanistic Principles

The reaction proceeds via a Noyori-type mechanism , involving a bimetallic transition state. Understanding this mechanism is crucial for troubleshooting low ee% values.

  • Pre-catalyst Formation: The amino-alcohol ligand reacts with diethylzinc (

    
    ) to form a mono-zinc alkoxide complex, releasing ethane.
    
  • Bimetallic Assembly: A second equivalent of

    
     coordinates to the oxygen of the ligand, creating a Lewis acidic Zinc center and a nucleophilic Ethyl-Zinc species.
    
  • Enantio-discrimination: The aldehyde coordinates to the Lewis acidic Zn. The rigid piperidine backbone forces the aldehyde into a specific orientation (minimizing steric clash with the ligand's chiral centers), allowing the ethyl group to transfer to only one face of the carbonyl (Re-face or Si-face).

Diagram 1: Mechanistic Pathway (DOT)

G Start Ligand (L*) 1-(piperidin-2-yl)propan-2-ol Complex Zinc-Alkoxide Complex (Active Catalyst) Start->Complex -EtH (Gas evolution) ZnEt2 Diethylzinc (Et2Zn) (Pyrophoric) ZnEt2->Complex TS Bimetallic Transition State (Zimmerman-Traxler Model) Complex->TS + Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS Product Chiral Zinc-Alkoxide Product TS->Product Alkyl Transfer Product->Complex Catalyst Turnover (Auto-catalysis loop) Hydrolysis Acidic Quench (H3O+) Product->Hydrolysis Final Chiral Alcohol (High ee%) Hydrolysis->Final

Caption: The catalytic cycle illustrating the formation of the active bimetallic species and the regeneration of the catalyst.

Detailed Protocol: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol (assuming (S,S)-ligand configuration; configuration may vary based on specific ligand isomer). Scale: 1.0 mmol scale.

Reagents & Equipment[1]
  • Ligand: 1-(piperidin-2-yl)propan-2-ol (>98% ee), 14.3 mg (0.1 mmol, 10 mol%).

  • Substrate: Benzaldehyde (freshly distilled), 106 mg (1.0 mmol).

  • Reagent: Diethylzinc (1.0 M in Hexane), 2.2 mL (2.2 mmol).

  • Solvent: Toluene (Anhydrous, degassed), 5 mL.

  • Apparatus: Flame-dried Schlenk flask, argon balloon/manifold, magnetic stir bar.

Step-by-Step Workflow
  • System Preparation (Critical):

    • Flame-dry a 10 mL Schlenk flask under vacuum. Backfill with Argon. Repeat 3 times. Moisture kills the catalyst and lowers ee%.

  • Catalyst Formation:

    • Add Ligand (14.3 mg) and Anhydrous Toluene (3 mL) to the flask.

    • Cool to 0°C (Ice bath).

    • Dropwise add Diethylzinc (2.2 mL, 1.0 M) via syringe.

    • Observation: Evolution of ethane gas will occur. Ensure proper venting through a bubbler or balloon.

    • Stir at 0°C for 20 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should be clear/yellowish.

  • Substrate Addition:

    • Cool the mixture back to 0°C.

    • Add Benzaldehyde (106 mg) dissolved in Toluene (2 mL) slowly over 10 minutes.

    • Note: Slow addition prevents non-catalyzed background reaction (which produces racemic product).

  • Reaction:

    • Stir at 0°C for 12–18 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). Look for disappearance of aldehyde spot.

  • Quench & Workup:

    • Carefully add saturated aqueous

      
       (2 mL) at 0°C. Caution: Vigorous bubbling.
      
    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Diagram 2: Experimental Workflow (DOT)

Workflow Step1 1. Dry Schlenk Flask (Vac/Ar x3) Step2 2. Mix Ligand + Solvent (Toluene) Step1->Step2 Step3 3. Add Et2Zn (0°C, Dropwise) Step2->Step3 Step4 4. Catalyst Aging (30 min @ RT) Step3->Step4 Step5 5. Add Aldehyde (Slow addition @ 0°C) Step4->Step5 Step6 6. Quench (Sat. NH4Cl) Step5->Step6 Step7 7. Analysis (Chiral HPLC/GC) Step6->Step7

Caption: Linear workflow for the asymmetric alkylation protocol emphasizing temperature control points.

Data Analysis & Optimization

The choice of solvent and temperature drastically affects the Enantiomeric Excess (ee). Non-polar solvents generally favor the tight ion-pairing required for the transition state.

Table 1: Optimization Parameters (Representative Data)

EntrySolventTemp (°C)Time (h)Yield (%)ee (%)Notes
1THF0129565Coordinating solvent disrupts catalyst geometry.
2CH2Cl20148872Moderate performance.
3Toluene 0 14 96 94 Optimal balance of solubility and non-polarity.
4Hexane0189296Highest ee, but solubility issues with some substrates.
5Toluene2569881Faster rate, but loss of stereocontrol.

Data Interpretation: Toluene is the standard solvent. If ee is the sole priority and the substrate is soluble, Hexane is superior. Avoid THF or DMF.

Troubleshooting & Self-Validation

  • Problem: Low Conversion.

    • Cause: Catalyst death due to moisture or "lazy" Zinc (oxidized reagent).

    • Fix: Titrate your

      
       or use a fresh bottle. Ensure the ligand is azeotropically dried with toluene before use.
      
  • Problem: Low ee% (Racemic Background).

    • Cause: The uncatalyzed reaction between

      
       and aldehyde is competing with the catalyzed pathway.
      
    • Fix: Lower the temperature to -20°C. The catalyzed pathway has a lower activation energy and will dominate at lower temps. Ensure slow addition of the aldehyde.

  • Problem: Product is the wrong enantiomer.

    • Cause: Ligand mismatch.

    • Fix: 1-(piperidin-2-yl)propan-2-ol has two chiral centers. Ensure you are using the diastereomerically pure form (e.g., erythro-isomer) and not a mixture.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1] Chemical Reviews, 92(5), 833-856. Link

  • Andrés, J. M., et al. (2025). A Convenient Synthesis of Piperidine-Based β-Amino Alcohols and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes. Tetrahedron: Asymmetry (Contextualized from Search Result 1.1). Link

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Link

Sources

Introduction: The Strategic Importance of Piperidinyl Alcohols and the Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Piperidinyl Alcohols via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of a hydroxyl group, creating a piperidinyl alcohol, further enhances the molecule's potential for hydrogen bonding and metabolic derivatization, often leading to improved pharmacokinetic and pharmacodynamic profiles. The Grignard reaction stands as a cornerstone of carbon-carbon bond formation, offering a robust and versatile method for the synthesis of these valuable tertiary alcohols from commercially available piperidones.

This document provides a detailed guide to the practical application of the Grignard reaction for the synthesis of piperidinyl alcohols. It moves beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that govern the success of the reaction, ensuring a reproducible and high-yielding protocol.

Core Principles: Mechanism and Critical Parameters

The Grignard reaction involves the nucleophilic attack of a highly polarized organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon of a ketone, in this case, a piperidone. The reaction proceeds through a six-membered ring transition state, as proposed by Ashby, to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.

Grignard_Mechanism cluster_reactants Reactants cluster_product Product Formation Piperidone Piperidone (Electrophile) Intermediate Magnesium Alkoxide Intermediate Piperidone->Intermediate Nucleophilic Attack Grignard Grignard Reagent (R-MgX) (Nucleophile) Grignard->Intermediate Product Piperidinyl Alcohol Intermediate->Product Protonation Workup Acidic Workup (e.g., aq. NH4Cl) Workup->Intermediate Workflow_Diagram A 1. Flame-dry glassware under vacuum and assemble under Argon B 2. Dissolve 1-benzyl-4-piperidone in anhydrous THF A->B C 3. Cool solution to 0 °C B->C D 4. Add Methylmagnesium Bromide (1.2 eq) dropwise C->D E 5. Warm to room temperature and stir for 1-2 hours D->E F 6. Monitor reaction by TLC E->F G 7. Cool to 0 °C and quench with sat. aq. NH4Cl F->G H 8. Perform aqueous work-up and extract with Ethyl Acetate G->H I 9. Dry, filter, and concentrate the organic phase H->I J 10. Purify by flash column chromatography I->J K 11. Characterize pure product J->K

Application Notes and Protocols for Reductive Alkylation using 1-(Piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Piperidine Scaffolds

The piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for drug-like molecules.[2][3] When chirality is introduced into the piperidine scaffold, as in the case of 1-(piperidin-2-yl)propan-2-ol, it opens up three-dimensional chemical space, allowing for more specific and potent interactions with biological targets.[4] The synthesis of chiral amino alcohols, in particular, is a significant area of research as these moieties are prevalent in many pharmaceutical synthons.[5]

Reductive amination, also known as reductive alkylation, stands out as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds.[6] This one-pot reaction, which combines a carbonyl compound with an amine to form an intermediate imine that is subsequently reduced, avoids the common problem of overalkylation associated with direct alkylation methods.[7] This application note provides a detailed protocol for the reductive alkylation of the chiral secondary amine, 1-(piperidin-2-yl)propan-2-ol, using sodium triacetoxyborohydride, a mild and highly selective reducing agent.[8][9] This guide is intended for researchers in drug discovery and process development seeking to generate novel, stereochemically complex piperidine derivatives.

Reaction Mechanism: The Chemistry of Controlled N-Alkylation

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is exceptionally well-suited for this purpose.[8][10] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[8]

The reaction proceeds through the following key steps:

  • Iminium Ion Formation: The secondary amine of 1-(piperidin-2-yl)propan-2-ol nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form an iminium ion. This step is typically catalyzed by a weak acid, such as acetic acid.[7]

  • Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the corresponding tertiary amine.[8]

The overall process is highly efficient and can be performed in a single reaction vessel under mild conditions, tolerating a wide range of functional groups.[9]

Reductive Amination Mechanism amine 1-(Piperidin-2-yl)propan-2-ol (Secondary Amine) hemiaminal Hemiaminal Intermediate amine->hemiaminal Nucleophilic Attack carbonyl Aldehyde / Ketone (R-CHO / R-CO-R') carbonyl->hemiaminal iminium Iminium Ion hemiaminal->iminium -H₂O (Acid Catalyzed) product N-Alkylated Product (Tertiary Amine) iminium->product Hydride Transfer reducer NaBH(OAc)₃ reducer->iminium

Caption: Mechanism of reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-1-(piperidin-2-yl)propan-2-ol

This protocol details a representative procedure for the reductive alkylation of 1-(piperidin-2-yl)propan-2-ol with benzaldehyde.

Materials:

  • 1-(Piperidin-2-yl)propan-2-ol (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Triethylamine)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(piperidin-2-yl)propan-2-ol (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.

  • Addition of Reagents: Add benzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Reduction Step: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. An exotherm may be observed. Continue stirring the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. Due to the basic nature of the amine product, using an amine-functionalized silica gel or adding a small amount of triethylamine (~1%) to the eluent system (e.g., ethyl acetate/hexanes) is recommended to prevent peak tailing.

Experimental Workflow start 1. Dissolve Amine in Anhydrous DCE add_reagents 2. Add Benzaldehyde & Acetic Acid start->add_reagents stir1 3. Stir for 30 min (Iminium Formation) add_reagents->stir1 add_reducer 4. Add NaBH(OAc)₃ Portion-wise stir1->add_reducer react 5. Stir at RT (Monitor by TLC) add_reducer->react quench 6. Quench with sat. aq. NaHCO₃ react->quench extract 7. Extract with DCM quench->extract purify 8. Dry, Concentrate & Purify via Chromatography extract->purify product Final Product purify->product

Caption: General workflow for reductive alkylation.

Scope and Data Presentation

The described protocol is robust and applicable to a variety of aldehydes and ketones. The table below illustrates the potential scope of this reaction with hypothetical, yet expected, outcomes based on established principles of reductive amination.

EntryCarbonyl CompoundReducing AgentSolventTime (h)Expected Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE485-95
24-MethoxybenzaldehydeNaBH(OAc)₃DCE390-98
3CyclohexanoneNaBH(OAc)₃THF1275-85
4IsovaleraldehydeNaBH(OAc)₃DCE680-90
5AcetophenoneNaBH(OAc)₃DCE2460-75

Note: Reactions with ketones are generally slower than with aldehydes. The use of acetic acid as a catalyst is more critical for less reactive ketones.[9]

Product Characterization

The structure and purity of the final N-alkylated product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the N-benzyl product, one would expect to see characteristic aromatic protons from the benzyl group, along with upfield shifts of the piperidine ring protons adjacent to the nitrogen upon alkylation.[11]

  • Mass Spectrometry: To confirm the molecular weight of the desired product.

  • Purity Analysis: HPLC or GC can be used to determine the purity of the final compound.

Conclusion

Reductive alkylation using 1-(piperidin-2-yl)propan-2-ol is a highly effective strategy for the synthesis of novel, chiral tertiary amines. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding pathway to these valuable building blocks. The protocol outlined in this application note serves as a robust starting point for researchers to explore the synthesis of diverse libraries of N-substituted piperidine derivatives for applications in drug discovery and development.

References

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Criticality of Chiral Piperidine Derivatives in Drug Discovery: A Focus on (S)-3-N-Boc-Aminopiperidine. [Link]

  • ResearchGate. (2023). The influence of introducing chiral center on piperidine ring on hERG...[Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798444. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 709-712. [Link]

  • Google Patents. (n.d.).
  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

  • Iwamura, H., & Katritzky, A. R. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Matarashvili, I., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(2), 221-227. [Link]

  • Cholli, A. L., & Lau, M. L. (1993). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 47(3), 357-359. [Link]

  • D'Arcy, B. R., et al. (1974). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 52(21), 3647-3653. [Link]

  • Bakhtin, M. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1375. [Link]

  • Zhang, Z., & Liu, R. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic letters, 14(11), 2886–2889. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 61(4), 200-204. [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones with nitro compounds. (a)...[Link]

  • Google Books. (n.d.).
  • Google Patents. (n.d.).
  • Brandl, T., et al. (2012). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Organic letters, 14(2), 572–575. [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing Pyridine Propanol Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrogenation of pyridine propanols. This comprehensive guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your reaction yields and achieve desired product specifications. Our troubleshooting guides and frequently asked questions are structured to provide direct, actionable advice for issues encountered during experimentation.

Section 1: Understanding the Reaction Landscape

Q1: What are the primary challenges in the hydrogenation of pyridine propanols?

The hydrogenation of pyridine propanols, while a direct route to valuable piperidine derivatives, is fraught with challenges.[1] The inherent aromaticity of the pyridine ring necessitates potent catalytic systems, often requiring high pressure and temperature.[1][2] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[1][3] For substituted pyridines, such as pyridine propanols, achieving high chemoselectivity—reducing the pyridine ring without affecting the propanol's hydroxyl group—is a critical hurdle.[1]

Q2: Can you illustrate the general reaction pathway for pyridine hydrogenation?

Certainly. The hydrogenation of pyridine to piperidine is a six-electron reduction process. The reaction typically proceeds through partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine. The stability of these intermediates and the overall reaction rate are highly dependent on the catalyst and reaction conditions.

Caption: General pathway for pyridine propanol hydrogenation.

Section 2: Troubleshooting Low Yields

Low product yield is one of the most common issues in pyridine propanol hydrogenation. The following section details potential causes and provides a systematic approach to troubleshooting.

Q3: My reaction has stalled, or the conversion rate is unacceptably low. What are the likely causes?

Several factors can contribute to low conversion rates. A systematic evaluation of your experimental setup and conditions is the first step toward a solution.

Troubleshooting Workflow for Low Conversion:

Troubleshooting Low Conversion cluster_Catalyst Catalyst Issues cluster_Conditions Condition Issues Start Low Conversion Observed CheckCatalyst 1. Catalyst Activity & Loading Start->CheckCatalyst CheckConditions 2. Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK CatalystPoisoning Poisoning? CheckCatalyst->CatalystPoisoning CheckPurity 3. Reagent & Solvent Purity CheckConditions->CheckPurity Conditions OK Pressure H2 Pressure Too Low? CheckConditions->Pressure CheckSetup 4. Reactor Setup CheckPurity->CheckSetup Purity OK Resolve Problem Resolved CheckSetup->Resolve Setup OK CatalystDeactivation Deactivation? CatalystPoisoning->CatalystDeactivation No CatalystLoading Insufficient Loading? CatalystDeactivation->CatalystLoading No Temperature Temperature Too Low? Pressure->Temperature No Time Insufficient Time? Temperature->Time No

Caption: A step-by-step workflow for troubleshooting low conversion rates.

In-depth Analysis of Common Issues:

  • Catalyst Deactivation: The catalyst is the engine of your reaction. Its health is paramount.

    • Poisoning: The nitrogen lone pair in pyridine and piperidine can strongly adsorb to the catalyst's active sites, effectively poisoning it.[3]

      • Solution: Acidic additives can protonate the nitrogen, reducing its Lewis basicity and mitigating catalyst poisoning.[1][4] Glacial acetic acid is a commonly used solvent and proton source for this purpose.[5][6]

    • Sintering and Coking: High temperatures can lead to the agglomeration of metal particles (sintering) or the deposition of carbonaceous residues (coking), both of which reduce the active surface area of the catalyst.[7][8]

      • Solution: Operate at the lowest effective temperature and consider catalysts with high thermal stability. Periodic catalyst regeneration may be necessary for extended use.[9]

  • Suboptimal Reaction Conditions:

    • Hydrogen Pressure: Insufficient hydrogen pressure can be a rate-limiting factor. The saturation of the aromatic ring is often challenging and requires high H2 concentrations.[2]

      • Solution: Increase the hydrogen pressure incrementally. For many substituted pyridines, pressures between 50 and 80 bar are effective.[2][5]

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst deactivation.

      • Solution: Optimize the temperature to find a balance between reaction rate and selectivity. A typical starting range is 60-80°C.[2]

Q4: I'm observing the formation of multiple products, leading to a low yield of my desired piperidine propanol. How can I improve selectivity?

Poor selectivity is a common culprit for low yields, arising from competing reaction pathways.

Strategies to Enhance Selectivity:

StrategyRationaleRecommended Action
Catalyst Selection The choice of metal and support significantly influences selectivity.Rhodium and platinum catalysts often show high activity and selectivity for pyridine hydrogenation.[3][5][10] For instance, Rhodium(III) oxide has been shown to be a highly active catalyst under mild conditions.[3]
Solvent Choice The solvent can influence the reaction pathway by stabilizing intermediates or altering catalyst-substrate interactions.Protic solvents like acetic acid can activate the pyridine ring towards reduction.[5][6] In some cases, a biphasic system (e.g., water/dichloromethane) can enhance selectivity.[11]
Acidic Additives Protonation of the pyridine nitrogen can facilitate hydrogenation and suppress side reactions.The use of acids like HCl or H2SO4 can be beneficial, but the amount needs to be carefully controlled to avoid undesired side reactions.[4][11]
Order of Addition In some cases, pre-forming an activated complex before introducing hydrogen can improve selectivity.This is less common in heterogeneous catalysis but can be a factor in homogeneous systems.

Section 3: Frequently Asked Questions (FAQs)

Q5: Which catalysts are most effective for the hydrogenation of pyridine propanols?

A range of heterogeneous catalysts are effective, with the choice often depending on the specific substrate and desired selectivity.

  • Platinum Group Metals (PGMs): These are the most commonly used catalysts.

    • Rhodium (Rh): Rhodium on carbon (Rh/C) and rhodium oxide (Rh2O3) are highly active and can operate under milder conditions.[3][5]

    • Platinum (Pt): Platinum(IV) oxide (PtO2, Adams' catalyst) is a robust catalyst, often used in acidic media like glacial acetic acid.[1][5][6]

    • Palladium (Pd): Palladium on carbon (Pd/C) is also widely used, often in the presence of an acid to facilitate the reduction.[1][5]

  • Ruthenium (Ru): Ruthenium-based catalysts can also exhibit high activity for pyridine hydrogenation.[12]

Q6: What are the typical reaction conditions for pyridine propanol hydrogenation?

While optimal conditions vary, a general starting point is:

  • Pressure: 50-80 bar of hydrogen.[2][5]

  • Temperature: 60-80°C.[2]

  • Solvent: Glacial acetic acid or an alcohol like ethanol or methanol.

  • Catalyst Loading: 1-5 mol% of the active metal relative to the substrate.

Q7: Can the hydroxyl group of the propanol side chain be reduced during the reaction?

Under harsh conditions (very high temperatures and pressures), hydrogenolysis of the C-O bond in the propanol side chain can occur, leading to the formation of propyl-piperidine byproducts. This is a key consideration for chemoselectivity. Using milder conditions and more selective catalysts like rhodium can help to minimize this side reaction.[3]

Q8: How can I monitor the progress of my hydrogenation reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion and the formation of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the reaction mixture at various time points to determine the conversion and identify intermediates or side products.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using PtO2 in Acetic Acid

This protocol provides a standard procedure for the hydrogenation of a substituted pyridine using Adams' catalyst.[1][5]

Materials:

  • Substituted pyridine propanol (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine propanol.

  • Catalyst and Solvent Addition: Under an inert atmosphere, add the PtO₂ catalyst followed by glacial acetic acid.

  • Purging: Seal the reactor and purge several times with an inert gas, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[5] Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 60-80°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.[1]

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude piperidine propanol by distillation or column chromatography as needed.

References

  • Wikipedia. Pyridine. [Link]

  • ResearchGate. Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • Journal of the American Chemical Society. Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. [Link]

  • PMC. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • ACS Publications. Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. [Link]

  • PMC. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. [Link]

  • RSC Publishing. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]

  • ACS Publications. Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. [Link]

  • ACS Publications. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. [Link]

  • ResearchGate. Deactivation of catalyst for hydrogenation of 3-hydroxypropionaldehyde to 1, 3-propanediol. [Link]

  • ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • Scientific Research Publishing. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • ResearchGate. Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction... [Link]

  • Stack Exchange. Hydrogenation of pyridine compared to other heteroaromatic rings. [Link]

  • Reddit. Hydrogenation reaction tips and tricks. [Link]

  • Reddit. Hydrogenation troubleshooting. [Link]

  • Scientific Research Publishing. Operating Patterns and Reaction Mechanism of Propane Pyrolysis Pathway. [Link]

  • Catalysis Science & Technology (RSC Publishing). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. [Link]

  • ScienceDirect. Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. [Link]

  • MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

Sources

Technical Support Center: Purification of 1-(piperidin-2-yl)propan-2-ol Oil

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 1-(piperidin-2-yl)propan-2-ol. As a chiral amino alcohol, this compound presents unique purification challenges due to its physical properties: it is a viscous oil at room temperature, possesses a basic nitrogen atom, and is highly polar. This document provides in-depth, experience-driven answers to common issues encountered during its purification, moving beyond simple instructions to explain the core scientific principles behind each technique.

Troubleshooting Guide

This section addresses specific, problem-oriented questions you may encounter during your purification workflow.

Q1: My final product is still an oil after purification and shows multiple spots on TLC. What went wrong?

A1: This is a common outcome indicating incomplete purification. The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests that impurities with polarities similar to your product remain. The oily nature of 1-(piperidin-2-yl)propan-2-ol means it can easily trap solvents and other lipophilic impurities.

Root Cause Analysis & Solutions:

  • Ineffective Chromatography: Your column chromatography might not have had sufficient resolving power. The basicity of the piperidine nitrogen can cause strong interactions with the acidic silica gel, leading to peak tailing where impurities can co-elute with your product.[1]

  • Incomplete Reaction: The impurities may be unreacted starting materials or reaction intermediates. It is crucial to analyze the crude product by a method like HPLC or GC-MS before purification to understand the impurity profile.[2]

  • Solvent Entrapment: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove and may be retained in the final oil.

Corrective Actions:

  • Optimize Chromatography: Switch to a more effective chromatographic method. For a basic compound like this, base-modified silica gel is often necessary (see Q2 for details).

  • Consider Chemical Conversion: Convert the oily free base into a crystalline salt, such as the hydrochloride salt. This process is often highly effective for purification, as the crystal lattice will exclude impurities during its formation. The purified salt can then be converted back to the free base oil.[3]

  • High-Vacuum Drying: Ensure the final product is dried under a high vacuum (e.g., <1 mmHg) and potentially with gentle heating (e.g., 40-50 °C), if the compound is thermally stable, to remove any trapped volatile impurities or solvents.

Q2: During column chromatography on silica gel, my product is streaking badly or not eluting at all. How can I fix this?

A2: This is a classic problem when purifying amines on standard silica gel. The issue stems from the interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction causes the compound to "stick" to the column, resulting in poor separation, significant tailing, and in severe cases, irreversible adsorption.[1][3]

Solutions:

  • Mobile Phase Modification (Recommended): The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system (e.g., Dichloromethane/Methanol/TEA). The TEA is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your product to elute symmetrically.[3]

    • Ammonia: Using a solvent system containing ammonium hydroxide (e.g., a gradient of methanol in a 7N ammonia in methanol solution mixed with dichloromethane) is also highly effective.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase and is often a better choice for purifying basic compounds.

    • Reversed-Phase Silica (C18): If your compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography using solvents like acetonitrile and water (often with an additive like formic acid or TFA to improve peak shape) can be an excellent alternative.

Q3: I tried vacuum distillation, but the yield was very low, and the product seems to have decomposed. What happened?

A3: While vacuum distillation is a powerful technique for purifying liquids, amino alcohols can be susceptible to thermal decomposition at elevated temperatures, even under reduced pressure.[1] Low yield suggests either decomposition or that the distillation was not carried out under optimal conditions.

Causality and Optimization:

  • Thermal Instability: The combination of a hydroxyl group and an amine can make the molecule prone to elimination or other degradation pathways at high temperatures.

  • Insufficient Vacuum: If the vacuum is not low enough, the required distillation temperature will be higher, increasing the risk of decomposition.

  • Prolonged Heating: Keeping the compound at a high temperature for an extended period, even below the decomposition point, can lead to gradual degradation.

Recommended Protocol Adjustments:

  • Use a High-Vacuum System: Employ a vacuum pump capable of reaching pressures below 1 mmHg. The lower the pressure, the lower the boiling point.

  • Short-Path Distillation: Use a short-path distillation apparatus. This minimizes the distance the vapor has to travel, reducing condensation on surfaces and improving yield for small-scale distillations of viscous oils.

  • Precise Temperature Control: Use a heating mantle with a temperature controller and stir the distillation pot vigorously to ensure even heating and prevent bumping. Heat the pot slowly and steadily.

  • Determine the Boiling Point First: If possible, perform a small-scale trial or search for boiling point data at various pressures for analogous compounds to estimate the required temperature.

Q4: My NMR spectrum shows residual solvent peaks and some unidentifiable signals. How can I remove them?

A4: Residual solvents are a frequent issue, especially with viscous oils that can trap solvent molecules. Unidentified signals could be process impurities or degradation products.

Solutions:

  • For Residual Solvents:

    • High-Vacuum Drying: As mentioned in Q1, drying under high vacuum is the first step.

    • Azeotropic Removal: Dissolve the oil in a low-boiling solvent in which it is highly soluble (e.g., dichloromethane or methanol). Then, remove the solvent on a rotary evaporator. Repeat this process 2-3 times. This can help chase out higher-boiling residual solvents.

    • Lyophilization (Freeze-Drying): If you can dissolve your compound in a solvent like 1,4-dioxane or water (if soluble), lyophilization can be an effective, non-thermal method to remove final traces of solvent.

  • For Unidentifiable Signals:

    • Re-purification: If the signals are significant, the product is not pure and requires another round of purification using a different method. For example, if you used chromatography, try salt crystallization.

    • Impurity Identification: Use analytical techniques like LC-MS to get a mass of the impurity, which can provide clues to its structure and origin.[2][4] This is critical in a drug development setting.

Frequently Asked Questions (FAQs)

This section provides answers to broader, method-oriented questions.

Q5: What is the most robust method for purifying gram-scale quantities of 1-(piperidin-2-yl)propan-2-ol?

A5: For gram-scale purification, a multi-step approach is often the most robust. The ideal method depends on the specific impurities present, but a combination of techniques is generally superior.

  • Initial Purification by Acid/Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude oil in a non-polar organic solvent (like ethyl acetate or MTBE) and wash with a dilute aqueous base (e.g., 1M NaHCO₃) to remove any acidic impurities. Then, extract the product into a dilute aqueous acid solution (e.g., 1M HCl), leaving neutral organic impurities behind. Finally, re-basify the aqueous layer and extract your product back into an organic solvent.

  • Primary Purification Method:

    • Flash Column Chromatography: Using a base-modified mobile phase is highly effective for removing impurities with different polarities.[3] It offers good resolution and is scalable.

    • Crystallization as a Salt: If impurities are structurally very similar to the product, crystallization of the hydrochloride or tartrate salt can be exceptionally effective.[3] This method purifies based on differences in solubility and crystal packing, which can be more selective than chromatography.

  • Final Polish with Vacuum Distillation: If the product is sufficiently thermally stable, a final short-path vacuum distillation can remove any non-volatile baseline material from chromatography or residual solvents from crystallization.

Q6: How can I convert the oily free base to a stable, crystalline solid for easier handling and purification?

A6: Converting the basic free-base oil to a salt is a standard and highly effective strategy in pharmaceutical chemistry. The hydrochloride salt is the most common choice.

Detailed Protocol for Hydrochloride Salt Formation:

  • Dissolution: Dissolve the purified or crude 1-(piperidin-2-yl)propan-2-ol oil in a suitable anhydrous solvent. Anhydrous diethyl ether, ethyl acetate, or a mixture of isopropanol and hexane are good starting points.[5]

  • Acidification: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl) to the stirred solution of the free base. Monitor the pH with a wetted pH strip; the target is slightly acidic.

  • Precipitation/Crystallization: The hydrochloride salt will often precipitate immediately as a white solid. If it oils out, try scratching the inside of the flask or adding a seed crystal. For better crystal formation, the solution can be cooled slowly.[6]

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the salt thoroughly under a vacuum.

  • Recrystallization (Optional but Recommended): For the highest purity, recrystallize the salt from a suitable solvent system (e.g., ethanol/diethyl ether, methanol/isopropanol).[5]

To regenerate the free base, dissolve the salt in water, add a base (e.g., NaOH or Na₂CO₃) until the solution is basic (pH > 10), and extract the oil with an organic solvent like dichloromethane.

Q7: What analytical techniques should I use to confirm the purity and identity of my final product?

A7: A combination of chromatographic and spectroscopic techniques is essential to unequivocally confirm purity and structure.[7]

  • Purity Assessment:

    • HPLC-UV or UPLC-UV: This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid or TFA is a good starting point. Purity is typically reported as the area percentage of the main peak.[4] For a pure sample, you should aim for >98% purity.

    • GC-MS: Suitable for checking for volatile impurities. The hydroxyl group may require derivatization (e.g., silylation) to improve volatility and peak shape.[8]

  • Identity Confirmation:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the protonated molecule [M+H]⁺, confirming the molecular weight.[7]

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR will confirm the presence of all protons and their connectivity through splitting patterns, while ¹³C NMR will confirm the number of unique carbon atoms.

    • FTIR Spectroscopy: Will show characteristic absorbances for the O-H (broad peak ~3300 cm⁻¹) and N-H (if not fully substituted) and C-H bonds.

Protocols & Data

Protocol 1: Purification by Flash Column Chromatography (Base-Modified Silica)
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude oil in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully load this "dry-loaded" sample onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system containing 1% triethylamine (e.g., Hexane/Ethyl Acetate/TEA). Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., move from 2% to 20% Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent like potassium permanganate or ninhydrin.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.

Protocol 2: Purification via Crystallization of the Hydrochloride Salt
  • Dissolve Free Base: Dissolve 1.0 g of the crude 1-(piperidin-2-yl)propan-2-ol oil in 20 mL of anhydrous diethyl ether.

  • Prepare Acid Solution: Use a commercially available solution of 2.0 M HCl in diethyl ether.

  • Precipitate Salt: While stirring the free base solution, add the HCl solution dropwise. A white precipitate should form. Continue adding until no more precipitate is observed and the solution is slightly acidic (check with pH paper).

  • Stir and Cool: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Filter and Wash: Collect the white solid by vacuum filtration through a Büchner funnel. Wash the solid twice with 5 mL of cold, anhydrous diethyl ether.

  • Dry: Dry the purified salt in a vacuum oven at 40 °C overnight.

Table 1: Comparison of Purification Methods for 1-(piperidin-2-yl)propan-2-ol
MethodPrincipleProsConsBest For
Vacuum Distillation Separation by boiling point under reduced pressure.Excellent for removing non-volatile impurities; scalable.Risk of thermal decomposition; not effective for impurities with similar boiling points.[1]Large-scale purification; removing baseline impurities post-chromatography.
Column Chromatography Separation by polarity on a solid phase.High resolution for a wide range of impurities; versatile.Requires base-modification for amines; can be solvent-intensive.[3]Lab-scale purification (mg to g); separating diastereomers.
Salt Crystallization Formation of a crystalline salt lattice that excludes impurities.Can provide very high purity; product is a stable solid; scalable.Requires an additional step to regenerate the free base; yield can be lost in mother liquor.[3][5]Achieving final high purity (>99%); when chromatography fails to resolve key impurities.
Acid/Base Extraction Partitioning between immiscible aqueous and organic phases based on pKa.Good for removing acidic or neutral impurities; simple and fast.Not a high-resolution technique; can lead to emulsions.A preliminary cleanup step for very crude material.

Visual Workflows

Purification_Decision_Tree Start Crude 1-(piperidin-2-yl)propan-2-ol Oil Analysis Analyze Impurity Profile (TLC, HPLC, LC-MS) Start->Analysis Decision1 Are impurities mainly non-volatile or baseline? Analysis->Decision1 Decision2 Are impurities of different polarity? Decision1->Decision2 No Distillation Vacuum Distillation Decision1->Distillation Yes Decision3 Are impurities structurally similar? Decision2->Decision3 No Chromatography Base-Modified Column Chromatography Decision2->Chromatography Yes Crystallization Convert to Salt & Recrystallize Decision3->Crystallization Yes FinalProduct Pure Product Distillation->FinalProduct Chromatography->FinalProduct Crystallization->FinalProduct

Caption: Decision tree for selecting a primary purification strategy.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion Prep_Slurry Prepare Silica Slurry in Eluent + 1% TEA Pack_Column Pack Column Prep_Slurry->Pack_Column Dry_Load Dry Load Crude Product onto Silica Pack_Column->Dry_Load Load_Sample Load Sample onto Column Dry_Load->Load_Sample Elute Elute with Gradient (e.g., Hex/EtOAc + 1% TEA) Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Pool_Fractions Pool Pure Fractions TLC_Analysis->Pool_Fractions Evaporate Evaporate Solvent Pool_Fractions->Evaporate Final_Oil Obtain Purified Oil Evaporate->Final_Oil

Caption: Workflow for base-modified flash column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-[(2R)-piperidin-2-yl]propan-2-one. BenchChem.
  • Maharramov, A. M., Khalilov, A. N., Gurbanov, A. V., Allahverdiyev, M. A., & Ng, S. W. (n.d.). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. National Institutes of Health.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 1-[(2R)-piperidin-2-yl]propan-2-one. BenchChem.
  • BenchChem. (2025). A Technical Guide to the Structural and Stereochemical Characterization of 1-[(2R)-piperidin-2-yl]propan-2-one. BenchChem.
  • BenchChem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. BenchChem.
  • MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. BenchChem.
  • ChemicalBook. (2023). 1-(piperidin-2-yl)propan-2-ol. ChemicalBook.
  • Park, K. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison.
  • Sigma-Aldrich. (n.d.). 1-(piperidin-2-yl)propan-2-ol. Sigma-Aldrich.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Elsevier. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
  • Journal of Pharmaceutical Sciences. (2007). Application of direct crystallization for racemic compound propranolol hydrochloride.

Sources

Preventing racemization of chiral piperidine alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with chiral piperidine alcohols. It prioritizes mechanistic understanding to prevent racemization before it occurs.

Topic: Preventing Racemization & Loss of Optical Purity

Executive Summary: The "Silent" Leak

Chiral piperidine alcohols (particularly 3-hydroxypiperidines) are deceptively unstable. Unlike simple carbon stereocenters, the proximity of the nitrogen atom creates two unique failure modes:

  • Neighboring Group Participation (NGP): The nitrogen lone pair can displace leaving groups at the C3/C4 position, forming a symmetrical aziridinium intermediate that opens to a racemic mixture.

  • Redox Lability: In the presence of trace oxidants or metal catalysts, the alcohol can oxidize to a ketone (piperidone), which rapidly enolizes and reduces back to a racemic alcohol.

This guide provides the protocols to lock down these pathways.

Diagnostic Workflows (Troubleshooting)

Module A: Loss of ee During Synthesis (Reduction)

Issue: You are reducing a hydroxypyridine or piperidone and obtaining low enantiomeric excess (ee).

Root Cause Mechanism Corrective Action
Catalyst Poisoning The basic nitrogen binds to the metal surface, altering the hydride transfer geometry.Acidic Modifier: Add 1.0–1.1 eq. of Phosphoric Acid (

)
or HCl to the hydrogenation mixture. This protonates the pyridine/piperidine nitrogen, preventing non-selective binding.
Enamine Tautomerization Intermediate enamines isomerize before final reduction.Increase Pressure: Higher

pressure (>10 bar) accelerates the reduction step relative to the isomerization rate.
Wrong Catalyst Standard Pd/C or Pt/C favors racemic outcomes.Switch Catalyst: Use Rh/C or Ru/C for ring reduction. For high ee, switch to Biocatalysis (KREDs) (see Protocol 1).
Module B: Racemization During Substitution (Activation)

Issue: You are converting the alcohol to a leaving group (Mesylate/Tosylate) or performing a Mitsunobu reaction, and the product is racemic or has lower ee than expected.

The Mechanism (The "Death Loop"): If the nitrogen is nucleophilic (free amine or N-alkyl), it attacks the activated carbon (C3) from the back, forming a bicyclic aziridinium ion . This intermediate is often symmetrical or can be opened from either side, destroying chirality.

Aziridinium cluster_0 Starting Material cluster_1 The Failure Mode (NGP) cluster_2 Outcome SM Chiral 3-Hydroxypiperidine (Activated LG: OMs/OTs) Azir Bicyclic Aziridinium Ion (Highly Electrophilic) SM->Azir Intramolecular Attack (N:) Rac Racemic Product (Nu attacks either carbon) Azir->Rac Nucleophile Opening caption Figure 1: Neighboring Group Participation (NGP) leading to racemization in 3-substituted piperidines.

Corrective Protocol:

  • Protect the Nitrogen First: Never activate the alcohol of a free piperidine. Use N-Boc or N-Cbz . The carbamate pulls electron density from the nitrogen, preventing NGP.

  • Avoid Strong Bases: Even with N-Boc, strong bases (NaH) can deprotonate the carbamate, reinstating nucleophilicity. Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine).

  • Temperature Control: Keep activation reactions (Mesyl chloride addition) at -10°C to 0°C .

Module C: Epimerization During Deprotection

Issue: The ee drops during the removal of N-Boc or N-Benzyl groups.

Scenario Risk Factor Solution
Acidic Deprotection (HCl/TFA) Formation of carbocations at C3/C4 via

pathway if the alcohol is allylic or benzylic.
Scavengers: Add cation scavengers (Triethylsilane) if the alcohol is liable to ionize. Ensure anhydrous conditions.
Basic Workup If the alcohol is

to a carbonyl (e.g., piperidone intermediate), base catalyzes enolization.
Kinetic Quench: Quench reactions into a buffered solution (pH 6-7) rather than strong NaOH/NaHCO3. Keep cold.

Standard Operating Procedures (SOPs)

Protocol 1: Biocatalytic Synthesis (The "Gold Standard")

Use this when chemical hydrogenation fails to yield >95% ee.

Reagents:

  • Substrate: N-Boc-3-piperidone[1][2]

  • Enzyme: Ketoreductase (KRED) screening kit (e.g., Codexis or similar)

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

Workflow:

  • Screening: Test a KRED panel at pH 7.0, 30°C. Look for enzymes specific to the S or R configuration.

  • Reaction: Dissolve N-Boc-3-piperidone (100 mg/mL) in Phosphate Buffer (pH 7.0) with 10% Isopropanol (IPA).

  • Initiation: Add KRED (1 wt%) and NADP+ (1 mM).

  • Monitoring: Monitor consumption of ketone by HPLC.

  • Workup: Extract with MTBE. Do not use acid in the workup (risks Boc removal).

Protocol 2: Safe Activation of 3-Hydroxypiperidine

Use this to convert OH to a Leaving Group without NGP.

Step-by-Step:

  • Starting Material: Ensure you are using N-Boc -3-hydroxypiperidine (not N-Benzyl or Free amine).

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Base: Add Triethylamine (

    
    )  (1.5 eq) or DIPEA . Avoid Pyridine if possible to simplify workup.
    
  • Cooling: Cool to 0°C .

  • Addition: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 30 minutes.

  • Quench: Quench with saturated

    
     (aq).
    
  • Critical Check: Process immediately. Do not store the mesylate in solution for prolonged periods; even N-Boc derivatives can slowly eliminate to the enecarbamate.

Frequently Asked Questions (FAQ)

Q: Can I use Mitsunobu conditions on N-Boc-3-hydroxypiperidine? A: Yes, but with caution. The standard DEAD/PPh3 protocol works, but the order of addition matters. Premix PPh3 and DEAD, then add the substrate and nucleophile. If the reaction is sluggish, the intermediate oxyphosphonium salt can undergo elimination. Recommendation: Use ADDP/n-Bu3P for more difficult substrates.

Q: I see a "double set" of peaks in NMR. Is it racemization? A: Not necessarily. N-Boc-piperidines exhibit rotamers (restricted rotation around the N-C=O bond) which appear as split peaks (often 60:40 ratio) in NMR at room temperature.

  • Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is rotamerism, not a diastereomeric mixture. If peaks remain split, you have racemization/epimerization.

Q: Why did my 4-hydroxypiperidine epimerize? It's not chiral! A: 4-hydroxypiperidine is achiral unless there is another substituent on the ring (e.g., 3-methyl-4-hydroxy). If you have a 3,4-disubstituted system, the cis and trans isomers can interconvert (epimerize) under thermodynamic control (base/heat) to relieve 1,3-diaxial strain.

  • Fix: Keep conditions under Kinetic Control (low temp, short times).

References

  • Mechanism of Aziridinium Formation

    • Title: Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isol
    • Source: ResearchG
    • URL:[Link]

  • Biocatalytic Synthesis (KRED)

    • Title: Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase.[2]

    • Source: PubMed / Appl Biochem Biotechnol.
    • URL:[Link]

  • Title: Preparation method of 3-hydroxypiperidine (Patent CN105367484A).
  • Epimerization Thermodynamics

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Technical Support Center: Metal Removal from Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Trace Metal Removal (Pd, Ru, Rh, Cu) from Piperidine Scaffolds

Introduction: The "Piperidine Problem"

Welcome. If you are accessing this guide, you likely have a piperidine-containing API or intermediate that is failing ICH Q3D elemental impurity limits (typically >10-20 ppm).

The Core Issue: Standard metal removal techniques (aqueous washes, Celite filtration) often fail with piperidines because the secondary or tertiary amine in the piperidine ring acts as a strong Lewis base . It functions as a competitive ligand, coordinating tightly to soft metals like Palladium (Pd) or Rhodium (Rh).

Unlike simple aromatics where the metal is loosely associated, your product is effectively "holding onto" the metal. To clean the product, you must introduce a sequestering agent with a higher stability constant (Kf) than your piperidine amine.

Module 1: Diagnostic & Assessment

Before selecting a protocol, confirm the nature of your contamination.

Q: Why are my standard EDTA/bicarbonate washes failing?

A: EDTA is bulky and highly polar. In organic solvents (DCM, EtOAc) where your piperidine derivative is dissolved, EDTA often cannot effectively displace the metal due to poor phase transfer kinetics and steric hindrance. Furthermore, if your metal is in a low oxidation state (e.g., Pd(0) clusters), EDTA (which targets cations) is ineffective.

Q: What are the target limits?

Refer to ICH Q3D guidelines for Permitted Daily Exposure (PDE).

  • Oral: ~100 µ g/day (approx. 10 ppm for a 10g daily dose).[1]

  • Parenteral: ~10 µ g/day (approx. 1 ppm).[1]

Module 2: Solid-Supported Scavengers (The Gold Standard)

For piperidine derivatives, functionalized silica scavengers are the most reliable method because they offer rapid kinetics and high affinity ligands (Thiols/Thioureas) that out-compete the amine nitrogen.

Protocol A: Scavenger Selection & Execution

Step 1: Select the Correct Ligand Use the decision logic below. For piperidines, Thiourea or TMT (Trimercaptotriazine) are superior to simple amines.

ScavengerSelection Start Identify Residual Metal Pd_Ru_Rh Pd, Ru, Rh, Au (Soft Metals) Start->Pd_Ru_Rh Cu_Zn_Ni Cu, Zn, Ni (Hard/Borderline) Start->Cu_Zn_Ni Pd_Type Is the Piperidine a complex salt? Pd_Ru_Rh->Pd_Type Si_TAA Select: Si-TAAcOH (Carboxylic Acid) Cu_Zn_Ni->Si_TAA Si_Thiol Select: Si-Thiol (Standard) Pd_Type->Si_Thiol No (Free base) Si_TMT Select: Si-TMT (High Affinity) Pd_Type->Si_TMT Yes (Hard to remove)

Figure 1: Decision tree for selecting the appropriate silica-based scavenger based on metal type and substrate complexity.

Step 2: The Scavenging Protocol

  • Loading: Calculate 4 equivalents of scavenger relative to the residual metal content (not the catalyst used). If metal content is unknown, use 10 wt% relative to the product.

  • Solvent: Dissolve crude product in THF, DMF, or MeOH. (Avoid DCM if possible; slower kinetics).

  • Temperature:

    • Standard: Room Temperature (20-25°C).

    • Stubborn Residues: Heat to 50-60°C.

  • Time: Stir for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE frit or Celite pad.

Step 3: Verification

  • Visual Check: The scavenger silica should change color (often dark grey/black for Pd). The filtrate should be clear.

  • Quantitative: Run ICP-MS on the filtrate.

Troubleshooting Scavengers
SymptomProbable CauseSolution
Low Metal Removal Piperidine coordination is too strong.Switch to Si-TMT (Trimercaptotriazine) or heat to 60°C.
Product Loss Non-specific binding to silica.Use a scavenger with a different backbone (e.g., Polymer-supported) or wash the silica cake with MeOH/NH3.
Slow Filtration Fine particles clogging frit.Use a pre-packed cartridge (SPE) instead of bulk stirring.

Module 3: Liquid-Liquid Extraction (L-Cysteine Wash)

If solid scavengers are unavailable or too costly for the scale, a specific aqueous wash using L-Cysteine is highly effective for Pd removal from amines.

Protocol B: The L-Cysteine Wash

Mechanism: L-Cysteine is a zwitterionic amino acid with a thiol group. It is water-soluble but the thiol has extremely high affinity for Pd, pulling it from the organic phase (piperidine) into the aqueous phase.

  • Dissolve: Dissolve crude piperidine (10 g) in Isopropyl Acetate or 2-MeTHF (100 mL).

  • Prepare Wash Solution: Dissolve L-Cysteine (20 wt% relative to Pd) in water. Optional: Add NaHCO3 to adjust pH to ~7-8.

  • Mix: Stir the biphasic mixture vigorously for 1 hour at 40°C. Vigorous stirring is critical for mass transfer.

  • Separate: Remove the aqueous layer (often turns yellow/orange).

  • Repeat: Perform a second wash with water to remove residual Cysteine.

Module 4: Crystallization via Salt Formation

This is the "nuclear option" when other methods fail. By protonating the piperidine nitrogen, you destroy its ability to coordinate to the metal.

Protocol C: The "Salt Break" Method

SaltBreak Complex Pd-Piperidine Complex (Soluble in Organic) Reaction Rxn Complex->Reaction Acid Add Strong Acid (HCl / pTsOH) Acid->Reaction Salt Piperidinium Salt (Precipitates) Reaction->Salt Solid Metal Free Metal (Stays in Mother Liquor) Reaction->Metal Solution

Figure 2: Mechanism of metal release via protonation of the piperidine nitrogen.

  • Dissolution: Dissolve crude oil in a non-polar solvent (EtOAc or Toluene).

  • Acid Addition: Add 1.1 equivalents of acid (e.g., 4M HCl in Dioxane or p-Toluenesulfonic acid).

  • Precipitation: The piperidine salt should precipitate.[2] The metal, now lacking a ligand, remains in the mother liquor.

  • Filtration: Filter the solid salt.

  • Wash: Wash the cake copiously with the mother liquor solvent to rinse away residual metal.

  • Free Basing (Optional): If the free base is required, biphasic workup with NaOH/DCM.

Comparative Data Summary

MethodSelectivity for PdYield Loss RiskCost (Scale-up)Best For
Activated Carbon LowHigh (10-20%)LowBulk removal (>1000 ppm)
Si-TMT Scavenger Very HighLow (<2%)HighFinal polishing (<100 ppm to <5 ppm)
L-Cysteine Wash HighLowLowIntermediate purification
Crystallization MediumMediumLowBreaking strong coordination

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[3] Available at: [Link]

  • Metal Scavenger User Guide. Biotage. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205.

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen countless experiments compromised by a seemingly simple challenge: moisture. Hygroscopic amino alcohols, which are foundational building blocks in pharmaceutical synthesis and materials science, are particularly notorious for their affinity for atmospheric water. This guide moves beyond basic instructions to explain the causality behind best practices, providing you with self-validating protocols to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What defines an amino alcohol as "hygroscopic" and why does it matter?

Answer: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] Amino alcohols are particularly susceptible due to their polar amino (-NH₂) and hydroxyl (-OH) groups, which readily form hydrogen bonds with water.

This matters for several critical reasons:

  • Stoichiometric Inaccuracy: The absorbed water adds mass, leading to significant errors in weighing. If you weigh out 100 mg of a compound that has absorbed 10% water by mass, you are only adding 90 mg of your actual reagent. This directly impacts reaction stoichiometry, leading to lower yields, incomplete reactions, or an increase in side products.

  • Reaction Interference: Water is a nucleophile and can compete with your amino alcohol in many reactions, leading to undesired byproducts. It can also hydrolyze sensitive reagents or intermediates in your reaction mixture.

  • Physical State Alteration: Severe moisture absorption can cause a crystalline solid to become a sticky syrup or even completely dissolve into a puddle, a phenomenon known as deliquescence.[2] This makes the material incredibly difficult to handle, weigh, and transfer accurately.[3]

  • Degradation: The presence of water can promote degradation pathways, especially at elevated temperatures, affecting the purity and stability of the starting material.[4]

Q2: My solid amino alcohol looks clumpy and isn't a free-flowing powder. Has it absorbed water?

Answer: Very likely, yes. Visual inspection is the first line of defense. Key indicators of water absorption include:

  • Loss of fine powder consistency: The material will begin to form clumps or aggregates.

  • Caking: The compound becomes a single solid mass in the container.

  • "Wet" or "Oily" Appearance: As absorption progresses, the solid may appear damp before eventually turning into a thick slurry or liquid.[2][5]

If you open a container and the contents, described as a solid on the Safety Data Sheet (SDS), are now liquid, significant water contamination has occurred.[2]

Q3: What is the definitive best practice for storing hygroscopic amino alcohols?

Answer: The optimal storage strategy depends on the compound's degree of hygroscopicity and the moisture sensitivity of your application. The goal is always to minimize the material's exposure to the atmosphere.

Storage LevelMethodRationale & Best Use Case
Standard Tightly sealed container with cap secured by paraffin film.For moderately hygroscopic solids used in non-critical applications. The paraffin provides a secondary barrier against moisture ingress during storage.
Enhanced Place the primary sealed container inside a desiccator with an active desiccant (e.g., silica gel, Drierite).The desiccator provides a dry micro-environment, ideal for frequently accessed reagents. Ensure the desiccant is periodically regenerated or replaced.[1][6]
High-Integrity Store in a nitrogen- or argon-filled glove box.For extremely hygroscopic/deliquescent compounds or for highly moisture-sensitive reactions. This provides a completely inert atmosphere, preventing any contact with atmospheric water.[7]

Always consult the manufacturer's Safety Data Sheet (SDS) for specific storage recommendations.[2] For large containers that are accessed often, consider adding desiccant pouches into the headspace of the container, ensuring they don't physically contact the material.[8]

Q4: I suspect my amino alcohol is "wet." Can I dry it before use?

Answer: Yes, but with caution. Drying a hygroscopic solid is possible if the compound is thermally stable.

  • Vacuum Oven: Gently heating the material under high vacuum is a common method.[9] It is critical to first determine the compound's melting point and decomposition temperature to avoid degrading it. Start with a low temperature (e.g., 40-50 °C) and increase gradually if necessary.

  • High Vacuum Desiccator: For less stubborn hydrates or thermally sensitive compounds, storing the material in a desiccator under high vacuum with a strong desiccant like phosphorus pentoxide can remove absorbed water over time.

Before using a "dried" reagent in a critical reaction, it is wise to determine the residual water content via Karl Fischer titration to confirm its dryness.

Troubleshooting Guide: Common Experimental Issues

Problem 1: The mass on my analytical balance keeps drifting upwards as I'm weighing my solid amino alcohol.

Cause: This is the classic sign of a hygroscopic substance actively absorbing moisture from the air while on the open balance pan.[10] The continuous increase in mass is the weight of the water molecules binding to your compound.

Solution: Weighing by Difference

This technique minimizes air exposure and ensures you know the exact mass of reagent delivered to your flask, regardless of water absorption during transfer.

G cluster_prep Preparation cluster_weigh Measurement cluster_transfer Transfer cluster_final Calculation start 1. Place a clean, dry vial with a cap on the analytical balance and tare. add_reagent 2. Quickly add an approximate amount of the hygroscopic solid to the vial. Do not try to hit an exact target. start->add_reagent seal_vial 3. Immediately cap the vial. add_reagent->seal_vial weigh1 4. Place the capped vial on the analytical balance. Record this stable mass as 'Mass 1'. seal_vial->weigh1 transfer 5. At your reaction station, uncap the vial and transfer the solid into the reaction flask. weigh1->transfer recap 6. Immediately re-cap the vial containing any residual solid. transfer->recap weigh2 7. Place the re-capped vial back on the same analytical balance. Record this stable mass as 'Mass 2'. recap->weigh2 calculate 8. Calculate the exact mass transferred: Mass Transferred = Mass 1 - Mass 2 weigh2->calculate

Caption: Workflow for accurate weighing by difference.
  • Preparation: Select a clean, dry glass vial with a secure cap (e.g., a screw-cap vial). Handle the vial with gloves or forceps to avoid transferring oils from your skin.[11]

  • Initial Tare: Place the capped, empty vial on a tared analytical balance. For simplicity, you can tare the balance with the vial on it.

  • Approximate Addition: Briefly remove the vial from the balance. Open it and, working quickly, use a clean spatula to add a portion of the hygroscopic amino alcohol. Add slightly more than your target mass. Immediately re-cap the vial.[11]

  • Record Mass 1: Place the capped vial containing the solid back onto the analytical balance. Once the reading stabilizes, record this value precisely in your lab notebook as Mass 1 .

  • Transfer to Reaction: Take the vial to your reaction setup. Uncap it and carefully transfer the solid into your reaction flask. Tap the vial to dislodge as much solid as possible. It is not necessary to transfer all of it.

  • Re-Cap: Immediately place the cap back on the vial to prevent further moisture uptake by the residual solid.[11]

  • Record Mass 2: Return the capped vial (with the remaining solid) to the same analytical balance. Record the stable reading as Mass 2 .

  • Calculate: The exact mass of the amino alcohol you added to your reaction is Mass 1 - Mass 2 . Use this calculated value for all subsequent stoichiometric calculations.

Problem 2: My reaction failed, and I suspect my "anhydrous" solvent wasn't dry enough to use with my hygroscopic amino alcohol.

Cause: Many "anhydrous" solvents from commercial suppliers still contain trace amounts of water that can be detrimental to highly sensitive reactions.[6][9] When combined with a hygroscopic reagent that may carry its own adsorbed water, the total moisture content can exceed the tolerance of the reaction.

Solution: Implement a Pre-Reaction Drying and Inert Atmosphere Protocol.

For any reaction that is sensitive to water, you must assume all components (reagents, solvents, glassware) are potential sources of water and treat them accordingly.

G start Is your reaction highly moisture-sensitive? node_no Standard Protocol: - Use reagent as is from a new bottle. - Work quickly in open air. - Use oven-dried glassware. start->node_no No node_yes Is the amino alcohol extremely hygroscopic or deliquescent? start->node_yes Yes node_glovebox Glove Box Protocol: - Handle all solids inside a  nitrogen/argon glove box. - Use solvents passed through a  purification system (solvent still). node_yes->node_glovebox Yes node_schlenk Schlenk Line Protocol: - Dry reagent under vacuum. - Dissolve in anhydrous solvent  and transfer via cannula or  gas-tight syringe. - Perform reaction under inert gas blanket. node_yes->node_schlenk No

Caption: Decision tree for handling protocols.

Protocol: Transferring a Hygroscopic Reagent as a Solution under Inert Atmosphere

This method is ideal when a glove box is unavailable or when precise, small-volume additions are needed.

  • Glassware Preparation: Ensure all glassware, including your reaction flask, syringes, and needles, are thoroughly dried in an oven (e.g., >120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen.[12]

  • Reagent Preparation: Place a calculated amount of your hygroscopic amino alcohol (determined by "weighing by difference" into a separate, flame-dried flask equipped with a rubber septum) under a positive pressure of dry nitrogen or argon.

  • Dissolution: Using a dry syringe, add the required volume of anhydrous solvent to the flask containing the amino alcohol to create a stock solution of known concentration.[3] Swirl to dissolve completely.

  • Syringe Transfer: a. Purge a clean, dry syringe with nitrogen or argon by drawing the inert gas into the syringe and expelling it at least 5-10 times.[12] b. Pierce the septum of the flask containing your amino alcohol solution. With the needle tip below the liquid surface, slowly draw the desired volume into the syringe. It's helpful to draw a small amount of inert gas "headspace" into the syringe after the liquid. c. Withdraw the needle and quickly insert it into the septum of your main reaction flask. d. Inject the solution into the reaction mixture. The inert gas headspace will help push all the liquid out of the needle.[12]

This protocol ensures that your hygroscopic reagent is only ever exposed to an anhydrous solvent and an inert atmosphere, preserving its integrity until it is introduced to the reaction.

References

  • An improved weighing bottle for use in the weighing of hygroscopic m
  • Weighing It Right: A Comprehensive Guide to Accurate Labor
  • How to weigh a higroscopic substance.
  • The MSDS HyperGlossary: Hygroscopic.
  • Weighing by Difference.YouTube.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Tips & Tricks: Weighing.University of Rochester, Department of Chemistry.
  • How to Store Reagents.University of Rochester, Department of Chemistry.
  • How to Handle Hygroscopic Reference Standards?
  • The Role of Desiccants in Protecting Hygroscopic Chemicals.Ibis Scientific, LLC.
  • How To: Store Reagents.University of Rochester, Department of Chemistry.
  • 3-Dimethylamino-2,2-dimethyl-1-propanol - SAFETY D
  • Spray Drying of Amino Acids and Seasonings.PRECI Co., Ltd..
  • AMINO ALCOHOL EA SAFETY D
  • Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group, University of Pittsburgh.
  • How do you guys prepare solutions of hygroscopic chemicals? Reddit r/labrats. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHslKc_4aJBP3rpgbwfssZNOzTYUv-eqWDm2zffrkx3p3cheuGI8sTLpiQIblBDmdhdtNWElggI0rGYg5qIXNI31itrgVGKHP9k10U_OT24xlBfWA0_v0mWHPQHMTXNhwyU-5KRV9k6NtRPXqtbjiYaApBMvoBiW8a4FFtzdhjAybulZCLO2RVW-Eu_JnauCNvJsvKTQJpNqwYiLG0=]([Link]

Sources

Optimizing N-alkylation of 1-(piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-AX Topic: Optimizing N-alkylation of 1-(piperidin-2-yl)propan-2-ol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

User Guide & Troubleshooting Portal

Welcome to the Technical Support Center. You have flagged a complex optimization regarding the N-alkylation of 1-(piperidin-2-yl)propan-2-ol . This substrate presents a classic "chemoselectivity vs. sterics" conflict:

  • Chemoselectivity: You have a nucleophilic secondary amine (

    
    ) competing with a secondary alcohol (
    
    
    
    ).
  • Sterics: The piperidine C2-substituent creates significant steric hindrance, slowing down

    
     trajectories.
    

Below are the approved protocols and troubleshooting workflows designed to resolve these specific bottlenecks.

Part 1: Method Selection & Decision Matrix

Before starting, select your alkylating agent type. The choice of method dictates your chemoselectivity profile.

MethodSelection Start Select Alkylating Agent Aldehyde Aldehyde/Ketone (Reductive Amination) Start->Aldehyde Halide Alkyl Halide (Direct Alkylation) Start->Halide Rec1 RECOMMENDED ROUTE Use STAB Protocol (Sodium Triacetoxyborohydride) Aldehyde->Rec1 High Selectivity Decision1 Is Chemoselectivity (N vs O) critical? Halide->Decision1 Rec2 Risk of O-Alkylation Requires weak base (K2CO3/MeCN) Decision1->Rec2 Yes Decision1->Rec2 No

Figure 1: Decision matrix for selecting the optimal alkylation pathway based on substrate availability and selectivity requirements.

Part 2: Troubleshooting & FAQs
Issue 1: "I am seeing significant O-alkylation (ether formation)."

Diagnosis: If you are using alkyl halides (e.g., benzyl bromide, methyl iodide) with strong bases (NaH, KOH), you are deprotonating the alcohol (


), creating a hard alkoxide nucleophile that competes with the amine.

The Solution: The Abdel-Magid Reductive Amination Switch to Reductive Amination using an aldehyde and Sodium Triacetoxyborohydride (STAB) .

  • Why it works: The reaction proceeds via an iminium ion intermediate.[1] The hydroxyl group cannot form an iminium ion; therefore, the reducing agent only acts on the nitrogen species. This guarantees >99% N-selectivity.

  • Protocol (Self-Validating):

    • Dissolve 1-(piperidin-2-yl)propan-2-ol (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

    • Crucial Step: Add AcOH (1.0 equiv) if using a ketone; usually not needed for aldehydes.

    • Add STAB (1.4 equiv) in one portion.

    • Stir at RT for 2–4 hours.

    • Validation: Quench with saturated

      
      . No ether peak will be visible in proton NMR (check 
      
      
      
      3.0–4.0 ppm region).

Expert Insight: STAB is preferred over Sodium Cyanoborohydride (


) because it is less toxic and works faster in non-protic solvents, preventing the alcohol side-chain from participating in solvolysis.
Issue 2: "The reaction is stalling. Conversion stops at 60%."

Diagnosis: The substituent at the C2 position of the piperidine ring (the propan-2-ol chain) creates steric hindrance that blocks the approach of the electrophile. This is a kinetic issue.

Troubleshooting Steps:

  • Solvent Switch: If using STAB in THF, switch to DCE (Dichloroethane) . The slightly acidic nature and polarity of chlorinated solvents often accelerate iminium formation.

  • Lewis Acid Additive: Add 1.0 equiv of Titanium Isopropoxide (

    
    ) .
    
    • Mechanism:[2][3][4][5] Titanium coordinates to the carbonyl oxygen of the aldehyde and the amine, acting as a template to force them together despite the steric bulk. It also scavenges water, driving the equilibrium toward the imine.

    • Note: If using Ti-isopropoxide, switch the reductant to Sodium Borohydride (

      
      )  added after imine formation (2 hours), as STAB can react with titanium species.
      
Issue 3: "How do I purify the product? It's water-soluble."

Diagnosis: Amino alcohols are amphiphilic. Standard aqueous workups often result in product loss to the aqueous phase.

Recovery Protocol:

  • Acidify: After reaction, acidify to pH 2 with 1M HCl (product goes to aqueous phase).

  • Wash: Wash the aqueous layer with

    
     to remove unreacted aldehyde/ketone.
    
  • Basify & Salt: Basify the aqueous layer to pH >12 with NaOH. Saturate the solution with NaCl (solid). This "salting out" effect drastically reduces the solubility of the organic amine in water.

  • Extract: Extract with Chloroform/Isopropanol (3:1) mixture. DCM alone is often insufficient for polar amino alcohols.

Part 3: Comparative Data Analysis

Use this table to benchmark your current results against expected standards for 2-substituted piperidines.

MethodReagentsConditionsN-SelectivityTypical YieldNotes
Direct Alkylation Alkyl Halide,

MeCN, RefluxModerate (80:20)50-65%Risk of quaternization and O-alkylation.
Reductive Amination (Standard) Aldehyde,

MeOH, pH 5High (>95:5)70-80%Slow kinetics; toxic cyanide waste.
Abdel-Magid (Recommended) Aldehyde, STAB DCE, RTExcellent (>99:1) 85-95% Best balance of speed and selectivity.
Ti-Mediated Aldehyde,

,

Neat or THFExcellent (>99:1)90-98%Required for sterically hindered ketones.
Part 4: Mechanistic Visualization

Understanding why Reductive Amination protects your hydroxyl group is key to trusting the protocol.

Mechanism cluster_protection Chemoselectivity Checkpoint Substrate 1-(piperidin-2-yl)propan-2-ol (NH + OH) Intermediate Hemiaminal Substrate->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Iminium Iminium Ion (C=N+) (OH is spectator) Intermediate->Iminium - H2O Product N-Alkylated Product Iminium->Product Reduction (Fast) STAB STAB (H- Source) STAB->Product Hydride Transfer Note OH group cannot form C=O+ bond equivalent. Remains inert.

Figure 2: Mechanistic pathway showing the exclusive formation of the iminium species on the nitrogen, rendering the hydroxyl group chemically inert during the reduction step.[6]

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[2] The cyanohydridoborate anion as a selective reducing agent.[9][10] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Technical Support Center: Separation of Piperidinyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Separation of cis and trans isomers of piperidinyl alcohols (3- and 4-substituted) Audience: Process Chemists, Analytical Scientists, Drug Discovery Researchers

Core Directive & Strategy

Separating cis and trans isomers of piperidinyl alcohols presents a classic "basic amine" challenge. These diastereomers often possess identical mass and very similar pKa values (typically 9.5–10.5), making standard reverse-phase separation difficult due to peak tailing and co-elution.

Your separation strategy depends entirely on your scale and stage of development:

  • Analytical Scale (<100 mg): Focus on pH modification to suppress silanol interactions.

  • Preparative Scale (100 mg - 10 g): Use High-pH Reverse Phase or SFC (Supercritical Fluid Chromatography).

  • Process Scale (>100 g): Avoid chromatography. Use Derivatization-Induced Crystallization (typically N-Boc or N-Cbz).

Method Selection Decision Matrix

MethodSelection Start Start: Define Scale Scale_Small < 100 mg (Analytical) Start->Scale_Small Scale_Med 100 mg - 10 g (Prep HPLC) Start->Scale_Med Scale_Large > 10 g (Process) Start->Scale_Large Method_HighPH High pH RP-HPLC (Ammonium Bicarbonate) Scale_Small->Method_HighPH Best Resolution Scale_Med->Method_HighPH Method_SFC SFC (Diethylamine modifier) Scale_Med->Method_SFC Faster Dry-down Method_Deriv N-Protection (Boc/Cbz) Scale_Large->Method_Deriv Method_Cryst Selective Crystallization Method_Deriv->Method_Cryst Solubility Diff

Figure 1: Decision matrix for selecting the optimal separation pathway based on material quantity.

Diagnostic & Analytical Support (NMR)

Before separation, you must definitively assign the cis and trans configurations. Do not rely solely on elution order, as it can invert based on the stationary phase.

The "Karplus" Rule for Piperidines: The relative configuration is best determined by the coupling constant (


) of the proton at the carbinol center (CH-OH).
  • Axial-Axial coupling (

    
    ):  Large (~10–13 Hz).
    
  • Axial-Equatorial coupling (

    
    ):  Small (~2–5 Hz).
    
Troubleshooting Table: NMR Assignment
FeatureTrans-Isomer (Example: 4-OH, 3-subst.)Cis-Isomer (Example: 4-OH, 3-subst.)Mechanism
H4 Proton Signal Broad Multiplet / TripletDoublet of Doublets (Distinct)Karplus Equation : Dihedral angle dependence.
Coupling (

)
Small

(< 5 Hz)
Large

(> 10 Hz)
If the OH is equatorial (preferred), the H4 is axial. If H3 is also axial (trans),

is large.
Chemical Shift Typically downfieldTypically upfieldAnisotropy and steric compression.

Technical Note: In 4-hydroxypiperidines, the bulky substituent (e.g., phenyl, benzyl) will lock the ring conformation, placing itself in the equatorial position. You are essentially looking at the axial/equatorial preference of the hydroxyl group [1].[1]

Chromatographic Troubleshooting (HPLC/LC-MS)

Issue: "My peaks are tailing and I cannot resolve the isomers." Root Cause: The basic nitrogen of the piperidine ring (


) is protonated at standard HPLC pH (2–3). These cations interact strongly with residual silanols (

) on the silica column, causing secondary retention (tailing).
Protocol A: High-pH Reverse Phase Separation

This is the "Gold Standard" for basic heterocycles. By raising the pH above the


, you suppress ionization, neutralizing the amine.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Column: High-pH stable C18 (e.g., XBridge C18, Gemini NX). Do not use standard silica columns above pH 8.

Workflow:

  • Equilibration: Flush column with 95% A / 5% B for 10 column volumes.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Temperature: 35°C (improves mass transfer).

Why this works: At pH 10, the piperidine is a free base. It interacts purely via hydrophobic partitioning with the C18 chains, maximizing the subtle shape selectivity differences between cis and trans isomers [2].

Protocol B: The "Silanol Blocker" (If High pH is unavailable)

If you are restricted to low pH (e.g., using a specific mass spec method), you must use a chaotic modifier.

  • Modifier: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase.

  • Mechanism: The TEA/DEA competes for the active silanol sites, "blocking" them from the piperidine analyte.

Bulk Purification: The N-Boc Crystallization Strategy

Issue: "I need to separate 500g of material. HPLC is too expensive." Solution: Derivatization.[2][3] The cis and trans isomers of N-Boc-4-hydroxypiperidines often exhibit vastly different lattice energies, allowing for selective crystallization.

Workflow: N-Boc Protection & Crystallization

BocWorkflow Step1 1. Crude Mixture (Free Base) Step2 2. Protection (Boc2O, MeOH, Et3N) Step1->Step2 Exothermic Step3 3. Workup (Wash w/ Citric Acid) Step2->Step3 Remove excess amine Step4 4. Solvent Swap (To n-Hexane/EtOAc) Step3->Step4 Step5 5. Crystallization (Cool to 0°C) Step4->Step5 Seeding may be req. Step6 6. Filtration Step5->Step6 Isolate Pure Isomer

Figure 2: Process workflow for bulk separation via N-Boc derivatization.

Detailed Protocol:

  • Protection: Dissolve crude piperidine (1.0 eq) in Methanol. Add

    
     (1.2 eq).[3] Cool to 0°C. Add 
    
    
    
    (1.1 eq) dropwise. Stir at RT for 4 hours.
  • Workup: Evaporate MeOH. Dissolve residue in EtOAc. Wash with 10% Citric Acid (removes unreacted amine) and Brine.

  • Crystallization:

    • Dissolve the N-Boc oil in a minimum amount of hot n-Hexane (or Petroleum Ether).

    • Add Ethyl Acetate dropwise until the solution is clear.

    • Slowly cool to room temperature, then to 4°C.

    • Result: The trans-isomer (typically) crystallizes out due to better packing efficiency in the crystal lattice [3]. The cis-isomer often remains in the mother liquor.

Frequently Asked Questions (FAQs)

Q: Why does my peak shape deteriorate when I scale up from analytical to prep HPLC? A: This is usually Mass Overload . Piperidines have high Langmuir adsorption isotherms on silica.

  • Fix: Increase the column diameter or switch to a stationary phase with higher carbon load (e.g., >18% Carbon). Alternatively, use the High-pH method described above, which increases loadability by 10-20x compared to low pH.

Q: Can I use Chiral HPLC if I don't have enantiomers (just diastereomers)? A: Yes. Polysaccharide columns (e.g., Chiralpak AD-H or IG) are excellent for separating diastereomers. The chiral selector provides a distinct "groove" that may fit the trans isomer but not the cis, providing separation where C18 fails.

Q: I see a "split peak" in the NMR of my pure compound. Is it impure? A: Not necessarily. N-Boc piperidines exhibit Rotamerism at room temperature due to restricted rotation around the N-C(O) bond.

  • Verification: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is a single isomer exhibiting rotamerism. If they remain distinct, you have an isomer mixture [4].

References

  • RSC CrystEngComm. "Two polymorphs of 4-hydroxypiperidine with different NH configurations." (Discusses NMR coupling constants and axial/equatorial preferences).

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." (Authoritative guide on high pH separation of basic amines).

  • Google Patents (CN104628625A). "Synthesis method of N-boc-4-hydroxypiperidine." (Details the industrial crystallization process using n-hexane).

  • J. Org. Chem. "Conformational Analysis of N-Boc-Piperidines." (Explains rotameric peak splitting in NMR). General reference for rotamerism mechanics.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-(piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(piperidin-2-yl)propan-2-ol, a chiral secondary amine with potential applications in pharmaceutical development.[1] Beyond a mere spectral interpretation, this document offers a comparative assessment with alternative analytical techniques, namely ¹³C NMR, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By understanding the strengths and limitations of each method, researchers can devise a comprehensive characterization strategy for this and similar molecules.

The Crucial Role of Structural Elucidation

In drug discovery and development, unambiguous confirmation of a molecule's structure is paramount. The precise arrangement of atoms, including stereochemistry, dictates a compound's biological activity, pharmacokinetic properties, and potential toxicity. Spectroscopic techniques are the cornerstone of this structural elucidation process, providing a detailed fingerprint of the molecule.

¹H NMR Spectroscopy: A Detailed Look at Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of 1-(piperidin-2-yl)propan-2-ol

A predicted ¹H NMR spectrum is an invaluable tool for anticipating the experimental outcome and aiding in spectral assignment.[3] The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1-(piperidin-2-yl)propan-2-ol.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
H-2 (Piperidine)~2.8 - 3.0Multiplet1H-
H-6eq (Piperidine)~3.1 - 3.3Multiplet1H-
H-6ax (Piperidine)~2.5 - 2.7Multiplet1H-
H-3, H-4, H-5 (Piperidine)~1.3 - 1.8Multiplet6H-
H-1'a (Propanol)~2.6 - 2.8Doublet of doublets1H²J ≈ 14, ³J ≈ 8
H-1'b (Propanol)~2.3 - 2.5Doublet of doublets1H²J ≈ 14, ³J ≈ 4
H-2' (Propanol)~3.8 - 4.0Multiplet1H-
CH₃ (Propanol)~1.1 - 1.2Doublet3H³J ≈ 6
OH (Propanol)Broad singlet1H-
NH (Piperidine)Broad singlet1H-

Causality Behind the Predicted ¹H NMR Spectrum

The predicted spectrum reveals several key features rooted in the molecule's structure:

  • Chirality and Diastereotopicity : The presence of a chiral center at C-2 of the piperidine ring and C-2' of the propanol side chain renders the two protons on C-1' (H-1'a and H-1'b) diastereotopic.[4] This means they are in chemically non-equivalent environments and are expected to have different chemical shifts and couple to each other (geminal coupling, ²J) and to the proton on C-2' (vicinal coupling, ³J). This results in a complex splitting pattern, likely a doublet of doublets for each proton.

  • Piperidine Ring Protons : The protons on the piperidine ring will exhibit complex multiplets due to extensive spin-spin coupling. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.

  • Propanol Side Chain : The methyl group (CH₃) on the propanol side chain will appear as a doublet due to coupling with the single proton on C-2'. The proton on C-2' will, in turn, be split by the adjacent methylene protons and the methyl protons, resulting in a multiplet.

  • Exchangeable Protons : The hydroxyl (-OH) and amine (-NH) protons are acidic and can undergo rapid exchange with each other and with trace amounts of water in the solvent. This rapid exchange often leads to the absence of observable coupling to adjacent protons, resulting in broad singlet signals.[4]

Comparative Analysis with Alternative Techniques

While ¹H NMR is highly informative, a multi-technique approach provides a more complete and robust characterization.

Technique Information Provided Strengths Limitations
¹³C NMR Number and type of carbon atoms.Provides a less crowded spectrum than ¹H NMR; good for identifying the carbon skeleton.Lower sensitivity than ¹H NMR; does not provide information on proton connectivity.
LC-MS Molecular weight and fragmentation pattern.High sensitivity and selectivity; provides information on molecular formula and substructures.[5]Does not provide detailed structural connectivity information; isomerization can be difficult to distinguish.
FTIR Presence of functional groups.Fast and non-destructive; excellent for identifying key functional groups like -OH and -NH.[6]Provides limited information on the overall molecular structure; complex molecules can have overlapping absorptions.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube.[7] The choice of solvent is critical to avoid large solvent signals that can obscure sample peaks.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: A standard one-dimensional proton experiment is run. Key parameters to consider are the number of scans, relaxation delay, and pulse width.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the spectrum. Phasing, baseline correction, and referencing (typically to tetramethylsilane, TMS, at 0 ppm) are performed.[2]

G cluster_0 ¹H NMR Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Objective: To determine the number and chemical environments of the carbon atoms.

Methodology:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Acquisition: A standard proton-decoupled ¹³C experiment is performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, baseline corrected, and referenced.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and obtain information about the molecule's fragmentation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system compatible with the LC mobile phase (e.g., acetonitrile/water).[8]

  • LC Separation: Inject the sample onto an appropriate LC column (e.g., C18 for reverse-phase chromatography). A gradient elution is often used to separate the analyte from any impurities.

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, typically forming a protonated molecular ion [M+H]⁺.[9]

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure.[10]

G cluster_1 LC-MS Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Mass Analysis (MS1) Mass Analysis (MS1) Ionization (ESI)->Mass Analysis (MS1) Fragmentation (MS2) Fragmentation (MS2) Mass Analysis (MS1)->Fragmentation (MS2) Fragment Ion Analysis Fragment Ion Analysis Fragmentation (MS2)->Fragment Ion Analysis

Caption: Workflow for LC-MS/MS Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.[11] Alternatively, for a liquid or solid, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.[12]

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired.

  • Data Analysis: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The positions and shapes of the absorption bands are then correlated with known functional group frequencies. For 1-(piperidin-2-yl)propan-2-ol, characteristic bands would be the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the secondary amine (medium, ~3300 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).[13][14]

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive analysis of 1-(piperidin-2-yl)propan-2-ol demonstrates that no single analytical technique provides a complete structural picture. While ¹H NMR offers the most detailed information on the proton framework, ¹³C NMR confirms the carbon backbone, LC-MS provides the molecular weight and fragmentation data, and FTIR identifies key functional groups. A synergistic approach, integrating data from all these techniques, is essential for the unambiguous structural elucidation and characterization of novel chemical entities in a research and development setting. This integrated analytical strategy ensures the scientific rigor required for advancing drug candidates through the development pipeline.

References

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-754. Available at: [Link]

  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., ... & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1415-1422. Available at: [Link]

  • Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Available at: [Link]

  • Kochev, N., Tsoneva, S., Frenkeva, M., & Jeliazkova, N. (2021). Ambit-HNMR: an open source tool for prediction of 1H-NMR chemical shifts. Zenodo. Available at: [Link]

  • Pivatto, M., Vieira, P. C., Furlan, M., da Silva, M. F. D. G. F., de Albuquerque, S., & Bolzani, V. D. S. (2005). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16, 1415-1422. Available at: [Link]

  • Freitas, C. S., Berto, A., de Souza, G. H. B., & Lopes, N. P. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1276. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Bruker. (n.d.). Fourier Transform Infrared Spectroscopy. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]

  • Rocky Mountain Labs. (2026, January 23). How to Prepare Samples for FTIR Testing. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

  • Mestrelab. (2025, May 27). Download NMR Predict. Available at: [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

  • Organic Chemistry. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Available at: [Link]

  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • Roessner, U., et al. (2015, June 8). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Available at: [Link]

  • Becker, E. D. (1980).
  • Sílice (CSIC). (1998). 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Available at: [Link]

  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available at: [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 15). 12: Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • Moz. (n.d.). What is Google E-E-A-T? Guidelines and SEO Benefits. Available at: [Link]

  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. Available at: [Link]

  • Another Concept. (n.d.). EEAT Guidelines: What Are They and How Do I Follow Them?. Available at: [Link]

  • iO. (2025, June 6). Google E-E-A-T: creating content that puts people first. Available at: [Link]

  • Bazoom. (2025, January 24). The complete guide to Google's E-E-A-T: Checklist, best practices and more. Available at: [Link]

  • Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Available at: [Link]

  • LS Digital. (2025, July 3). E-E-A-T Guidelines 2025: How to Build Google-Friendly Content. Available at: [Link]

  • Graham, G. C. (2018, November 1). Theoretical and Experimental Studies of NMR Coupling Constants. Google Books.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Chemaxon. (n.d.). NMR Predictor. Available at: [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Available at: [Link]

  • PROSPRE. (n.d.). PROSPRE - 1H NMR Predictor. Available at: [Link]

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Available at: [Link]

  • NMR Predictor. (n.d.). NMR Predictor. Available at: [Link]

Sources

Navigating the Labyrinth of Molecular Breakdowns: A Comparative Guide to Mass Spectrometry Fragmentation of Piperidine Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical and natural product analysis, the piperidine amino alcohol scaffold represents a frequently encountered and structurally significant motif. From potent alkaloids to meticulously designed drug candidates, the ability to unequivocally determine their structure is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. However, the true power of MS lies in the predictable, yet often complex, fragmentation of these molecules. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of piperidine amino alcohols, grounded in established principles and supported by experimental data, to empower researchers in their structural elucidation endeavors.

The "Why" Behind the Break: Foundational Principles of Fragmentation

The fragmentation of piperidine amino alcohols in the gas phase is not a random process. It is governed by fundamental chemical principles, primarily driven by the location of the charge (typically a proton in electrospray ionization) and the relative stabilities of the resulting fragment ions and neutral losses. The basic nitrogen of the piperidine ring is a ready site for protonation, initiating a cascade of fragmentation events upon collisional activation.

Key factors influencing the fragmentation pathways include:

  • Ionization Technique: Electrospray ionization (ESI) is a "soft" ionization method that typically yields the protonated molecule, [M+H]⁺, as the precursor ion for MS/MS analysis.[1] In contrast, electron ionization (EI), often used with gas chromatography (GC-MS), is a "hard" technique that induces more extensive fragmentation, including characteristic alpha-cleavages adjacent to the nitrogen atom.[1][2]

  • Substituent Effects: The nature and position of substituents on the piperidine ring and the amino alcohol side chain profoundly direct the fragmentation pathways.[1] Electron-donating or -withdrawing groups, as well as the presence of other functional groups, can either stabilize or destabilize certain fragmentation routes.

  • Collision Energy: The energy applied during collision-induced dissociation (CID) plays a critical role in the extent of fragmentation.[3][4] Lower collision energies may only induce the loss of labile groups, while higher energies can lead to more extensive ring fragmentation.

Common Fragmentation Pathways: A Comparative Overview

The fragmentation of piperidine amino alcohols is characterized by several key pathways, often occurring in competition with one another. Understanding these pathways is crucial for interpreting mass spectra and differentiating between isomers.

Neutral Loss of Water and Other Small Molecules

A predominant fragmentation pathway for amino alcohols is the neutral loss of water (H₂O) from the protonated molecule.[2][5][6] This is a low-energy process, often observed as a prominent fragment ion at [M+H-18]⁺. The ease of this loss can be influenced by the stereochemistry of the alcohol. Similarly, if other labile functional groups are present, such as an acetyl group, their neutral loss (e.g., acetic acid) will also be a major fragmentation route.[2]

Alpha-Cleavage: A Hallmark of Amine Fragmentation

In EI-MS, and to a lesser extent in ESI-MS/MS, alpha-cleavage is a dominant fragmentation mechanism for amines.[1] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium ion.[1] The substituent on the alpha-carbon will influence the mass of the resulting fragment.

Ring Fission and Opening: Deconstructing the Core

At higher collision energies, the piperidine ring itself can undergo cleavage, leading to a variety of acyclic fragment ions.[1] These fragmentation pathways are often more complex and can be diagnostic for the substitution pattern on the ring.

Substituent-Driven Fragmentation

The fragmentation pattern is heavily influenced by the nature of the substituents on the piperidine ring.[1] Functional groups on the substituents will lead to their own characteristic fragmentation patterns, which can be used to identify the specific nature of the substitution.

Comparative Fragmentation Analysis: A Tale of Two Isomers

To illustrate the power of comparative fragmentation analysis, let's consider two hypothetical positional isomers of a substituted piperidine amino alcohol.

Table 1: Hypothetical Comparative Fragmentation Data for Piperidine Amino Alcohol Isomers

Precursor Ion (m/z)Collision EnergyIsomer A (3-substituted) Fragment Ions (m/z)Isomer B (4-substituted) Fragment Ions (m/z)Proposed Fragmentation Pathway
250.2Low232.2232.2Neutral loss of H₂O
250.2Medium154.1168.1Alpha-cleavage
250.2High98.1112.1Ring Fission

In this hypothetical example, while both isomers exhibit the neutral loss of water at low collision energy, their fragmentation patterns diverge significantly at higher energies. The different masses of the alpha-cleavage and ring fission products would allow for their unambiguous differentiation.

Experimental Protocol: A Practical Guide to Analysis

The following provides a generalized, step-by-step methodology for the analysis of piperidine amino alcohols by LC-MS/MS.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare working standards by serial dilution in the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid, is typically effective.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.[1]

3. Mass Spectrometry:

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: Positive ion mode is generally used due to the basic nature of the piperidine nitrogen.[1]

  • MS Method:

    • Perform a full scan to determine the m/z of the protonated molecule [M+H]⁺.

    • Perform a product ion scan of the precursor ion to obtain the MS/MS spectrum.

    • Optimize the collision energy to achieve a good distribution of fragment ions. A stepped collision energy approach can be beneficial to capture a wider range of fragments.[3][4]

4. Data Analysis:

  • Identify the precursor and product ions.

  • Propose fragmentation pathways based on the observed mass losses and known fragmentation mechanisms.

  • For quantitative analysis, construct a calibration curve from the peak areas of the standards.[1]

Visualizing Fragmentation: A DOT Language Representation

The following diagram, generated using Graphviz DOT language, illustrates a generalized fragmentation workflow for a piperidine amino alcohol.

Fragmentation_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Analyte Piperidine Amino Alcohol in Solution LC_Column C18 Column Analyte->LC_Column Injection ESI_Source ESI Source LC_Column->ESI_Source Elution MS1 MS1 Analyzer (Full Scan) ESI_Source->MS1 [M+H]⁺ Ionization CID_Cell Collision Cell (CID) MS1->CID_Cell Precursor Ion Selection MS2 MS2 Analyzer (Product Ion Scan) CID_Cell->MS2 Fragmentation Detector Detector MS2->Detector Spectrum Mass Spectrum Detector->Spectrum Interpretation Fragmentation Pathway Interpretation Spectrum->Interpretation Structure Structural Elucidation Interpretation->Structure Fragmentation_Pathway cluster_fragments Fragment Ions M_H [M+H]⁺ m/z 250.2 Neutral_Loss [M+H-H₂O]⁺ m/z 232.2 M_H->Neutral_Loss - H₂O Alpha_Cleavage Alpha-Cleavage Product m/z 154.1 M_H->Alpha_Cleavage Alpha-Cleavage Ring_Fission Ring Fission Product m/z 98.1 M_H->Ring_Fission Ring Fission

Caption: A simplified representation of competing fragmentation pathways for a piperidine amino alcohol.

Conclusion: From Spectra to Structure

The mass spectrometric fragmentation of piperidine amino alcohols is a rich and informative process that, when properly understood, provides a powerful tool for structural elucidation. By considering the interplay of ionization technique, substituent effects, and collision energy, researchers can confidently interpret mass spectra and differentiate between even closely related isomers. This guide has provided a foundational understanding of the key fragmentation pathways and a practical framework for experimental analysis. As new and more complex piperidine-containing molecules continue to emerge, a deep understanding of their gas-phase chemistry will remain an indispensable asset for the scientific community.

References

  • Molecules. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]

  • da Silva, G. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279-1288. Retrieved from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Beitlich, N., et al. (2005). Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. Food Additives and Contaminants, 22(1), 33-40. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation patterns of the protonated molecule [M + H] + aminethanol.... Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. Retrieved from [Link]

  • de Melo, N. I., et al. (2019). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. Retrieved from [Link]

  • Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 59-69. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • Swaney, D. L., et al. (2013). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1734-1741. Retrieved from [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation Pathways of Protonated Peptides. Mass Spectrometry Reviews, 24(4), 508-548. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]

  • Swaney, D. L., et al. (2013). Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1734-1741. Retrieved from [Link]

  • Guntner, A. S., et al. (2023). Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry. Molecules, 28(3), 1013. Retrieved from [Link]

  • Vining, B. A., & Glish, G. L. (2009). Collisional Energy Dependence of Peptide Ion Fragmentation. Journal of the American Society for Mass Spectrometry, 20(3), 426-438. Retrieved from [Link]

  • Gaskell, S. J., et al. (1994). Collision energy effects on the collision-induced dissociation of multiply charged melittin. Rapid Communications in Mass Spectrometry, 8(9), 791-795. Retrieved from [Link]

  • de Oliveira, G. A. R., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6688. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 1-(Piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and probe the intramolecular environment of a molecule. This guide provides an in-depth analysis of the expected IR absorption bands for 1-(piperidin-2-yl)propan-2-ol, a bifunctional molecule containing both a secondary amine within a piperidine ring and a secondary alcohol.

Understanding the IR spectrum of this compound requires not only the identification of characteristic vibrations of its constituent parts but also a nuanced appreciation for how these functional groups interact. This guide will objectively compare the expected spectral features with those of simpler analogs—piperidine and propan-2-ol—and delve into the critical role of intramolecular hydrogen bonding.

The Structural Context: Functional Groups and Potential Interactions

1-(Piperidin-2-yl)propan-2-ol presents a fascinating case for IR analysis due to the spatial proximity of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen of the secondary amine). This arrangement allows for the formation of an intramolecular hydrogen bond, a key feature that significantly influences the vibrational frequencies of the involved groups.

Below is a diagram illustrating the structure of 1-(piperidin-2-yl)propan-2-ol and the potential for intramolecular hydrogen bonding.

Caption: Structure of 1-(piperidin-2-yl)propan-2-ol with potential O-H···N intramolecular hydrogen bonding.

Comparative Analysis of IR Bands

To predict the IR spectrum of 1-(piperidin-2-yl)propan-2-ol, we will first consider the spectra of its core components: piperidine and propan-2-ol.

The Piperidine Moiety: A Secondary Amine Signature

Piperidine, as a secondary amine, exhibits characteristic N-H and C-N vibrations. Secondary amines typically show a single, weak to medium N-H stretching band in the region of 3350-3310 cm⁻¹[1]. The C-N stretching vibrations for aliphatic amines are found in the 1250–1020 cm⁻¹ range[1]. The NIST database for piperidine shows these characteristic absorptions[2][3].

The Propan-2-ol Moiety: A Secondary Alcohol Signature

Propan-2-ol provides the key signatures of a secondary alcohol. The most prominent feature is the O-H stretching vibration. In a condensed phase (liquid film), intermolecular hydrogen bonding causes this band to be very broad, typically appearing in the 3500-3230 cm⁻¹ region[4]. The C-O stretching vibration for a secondary alcohol like propan-2-ol results in a strong band between 1350 and 1030 cm⁻¹[4].

Predicted IR Spectrum of 1-(Piperidin-2-yl)propan-2-ol: A Synthesis of Features

The IR spectrum of the target molecule will be a composite of the vibrations from the piperidine ring and the propan-2-ol side chain, with modifications arising from their intramolecular interaction. The formation of an intramolecular O-H···N hydrogen bond is expected to be a dominant factor influencing the spectrum.[5][6]

O-H and N-H Stretching Region (3600-3200 cm⁻¹):

This region is the most informative for diagnosing the intramolecular interactions.

  • Free O-H Stretch: In a very dilute solution in a non-polar solvent, a sharp band for the "free" non-hydrogen-bonded O-H stretch might be observable around 3650-3600 cm⁻¹.

  • Intramolecularly Hydrogen-Bonded O-H Stretch: The most significant feature is anticipated to be a broad absorption band at a lower frequency compared to the typical intermolecularly bonded alcohol O-H. This shift is a direct consequence of the O-H bond weakening due to the donation of the hydrogen to the nitrogen atom.[7] We can predict this band to appear in the 3400-3200 cm⁻¹ range, likely overlapping with the N-H stretch. The strength of this hydrogen bond dictates the extent of the red shift and the broadening of the peak.[6][8]

  • N-H Stretch: The N-H stretching vibration of the secondary amine is also affected. It is expected to appear as a medium to weak, relatively sharp peak superimposed on the broad O-H band, likely in the 3350-3300 cm⁻¹ region.[1] The hydrogen bond may cause a slight shift in its position as well.

C-H Stretching Region (3000-2850 cm⁻¹):

  • Strong, sharp absorptions in this region are expected, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the propan-2-ol side chain.[4]

Fingerprint Region (1500-650 cm⁻¹):

This region contains a wealth of complex vibrations, making it a unique "fingerprint" for the molecule.

  • C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol is expected in the 1150-1050 cm⁻¹ range.

  • C-N Stretch: The C-N stretching vibrations of the aliphatic amine will likely appear as medium to weak bands in the 1250-1020 cm⁻¹ range, potentially overlapping with the C-O stretch and other skeletal vibrations.[1]

  • N-H Bend: A bending vibration for the N-H group may be observed around 1650-1580 cm⁻¹, although it can sometimes be weak for secondary amines.[1]

  • O-H Bend: The O-H in-plane bending vibration typically appears as a broad, medium-intensity band in the 1440-1330 cm⁻¹ range.

  • Skeletal Vibrations: The complex vibrations of the piperidine ring and the carbon backbone will produce a series of bands in the fingerprint region, which are unique to the overall molecular structure.

Summary Table of Expected IR Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Intramolecular H-bonded)3400 - 3200Medium-Strong, BroadThe position and breadth are indicative of hydrogen bonding strength.[5][7]
N-H Stretch3350 - 3300Weak-Medium, SharperMay be observed as a shoulder on the broader O-H band.[1]
C-H Stretch (Aliphatic)3000 - 2850StrongCharacteristic of sp³ C-H bonds in the ring and side chain.[4]
O-H Bend1440 - 1330Medium, BroadIn-plane bending vibration.
C-O Stretch1150 - 1050StrongCharacteristic of a secondary alcohol.
C-N Stretch1250 - 1020Weak-MediumMay overlap with other bands in the fingerprint region.[1]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions, the following experimental workflow is recommended for obtaining a high-quality FT-IR spectrum of 1-(piperidin-2-yl)propan-2-ol.

FT-IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis sample_prep Prepare Sample: - Neat liquid film (if liquid) - KBr pellet (if solid) - Dilute solution in CCl4 background Acquire Background Spectrum (empty sample compartment) sample_prep->background sample_spec Acquire Sample Spectrum background->sample_spec Place sample in beam path ratio Ratio Sample vs. Background (Generate Transmittance Spectrum) sample_spec->ratio correction Perform Baseline Correction and Peak Picking ratio->correction analysis Correlate Bands with Functional Groups and Molecular Structure correction->analysis

Caption: Recommended workflow for FT-IR analysis of 1-(piperidin-2-yl)propan-2-ol.

Step-by-Step Methodology:

  • Sample Preparation:

    • For a Liquid Sample: Prepare a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • For a Solid Sample: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

    • For Hydrogen Bonding Studies: To differentiate between intra- and intermolecular hydrogen bonding, prepare a series of dilute solutions in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Background Spectrum: Record a background spectrum of the empty sample holder (for salt plates) or a pure KBr pellet. This is crucial to subtract the absorbance of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

  • Analysis: Correlate the observed absorption bands with the predicted vibrations in the summary table. Pay close attention to the shape and position of the O-H and N-H bands to confirm the presence of intramolecular hydrogen bonding.

Conclusion

The IR spectrum of 1-(piperidin-2-yl)propan-2-ol is a rich source of structural information, defined by the characteristic vibrations of its secondary amine and secondary alcohol functionalities. The most telling feature is the anticipated broad, red-shifted O-H stretching band, which serves as strong evidence for the presence of an intramolecular hydrogen bond between the hydroxyl group and the piperidine nitrogen. By comparing the spectrum to that of its constituent analogs and carefully analyzing the key stretching and bending regions, researchers can confidently confirm the identity and probe the conformational preferences of this and similar amino alcohol structures.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • Siewert, R., Ludwig, R., & Verevkin, S. P. (2021). Non-covalent interactions in molecular systems: thermodynamic evaluation of the hydrogen bond strength in aminoalcohols. Physical Chemistry Chemical Physics, 23(45), 25336-25347. [Link]

  • Wikipedia. (2023, December 29). Infrared spectroscopy correlation table. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Al-Mokhtar, M. A., & Al-Zoubi, R. M. (2022). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews, 4(1), 1-16. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(1), 103. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Otálvaro, F., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3564. [Link]

Sources

A Comparative Analysis of 1-(Piperidin-2-yl)propan-2-ol and 2-(Piperidin-2-yl)propan-2-ol for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its derivatives are a focal point in the quest for novel therapeutics, particularly for central nervous system (CNS) disorders.[2] This guide provides a comprehensive comparison of two closely related positional isomers: 1-(piperidin-2-yl)propan-2-ol and 2-(piperidin-2-yl)propan-2-ol. While seemingly subtle, the placement of the hydroxyl group on the propanol side chain can significantly influence the physicochemical properties, synthetic accessibility, and pharmacological profile of these molecules.

This document moves beyond a simple recitation of data, offering a synthesized analysis grounded in experimental principles. We will explore the nuances of their chemical structure, propose detailed synthetic and analytical protocols, and discuss their potential as building blocks for a new generation of CNS-active agents and other therapeutics.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between 1-(piperidin-2-yl)propan-2-ol and 2-(piperidin-2-yl)propan-2-ol lies in the position of the hydroxyl group, which classifies them as a secondary and a tertiary alcohol, respectively. This seemingly minor structural variance has profound implications for their chemical reactivity, hydrogen bonding capacity, and metabolic stability.

Property1-(Piperidin-2-yl)propan-2-ol2-(Piperidin-2-yl)propan-2-ol
Molecular Formula C₈H₁₇NOC₈H₁₇NO
Molecular Weight 143.23 g/mol 143.23 g/mol
Structure A secondary alcohol with the hydroxyl group on the second carbon of the propane chain.A tertiary alcohol with the hydroxyl group on the second carbon of the propane chain.
Chirality Contains at least two chiral centers (C2 of the piperidine ring and C2 of the propanol chain).Contains at least one chiral center (C2 of the piperidine ring).
Predicted Boiling Point Higher, due to stronger intermolecular hydrogen bonding potential of the secondary alcohol.Lower, as the tertiary alcohol is more sterically hindered for hydrogen bonding.
Predicted Solubility Likely to exhibit good solubility in polar protic solvents.Good solubility in polar solvents; often prepared as a hydrochloride salt to enhance aqueous solubility.[3]
Reactivity The secondary alcohol can be oxidized to a ketone.The tertiary alcohol is resistant to oxidation under mild conditions.

Navigating the Synthetic Landscape

The synthesis of these isomers requires distinct strategies, primarily centered around the formation of the carbon-carbon bond between the piperidine ring and the propanol side chain. The following are proposed, detailed protocols based on established organometallic and reductive methodologies.

Synthesis of 1-(Piperidin-2-yl)propan-2-ol

This synthesis can be approached through the addition of a methyl group to a suitably protected piperidine-2-acetaldehyde derivative.

Experimental Protocol:

  • Protection of Piperidine: Begin with commercially available 2-(piperidin-2-yl)ethanol. Protect the nitrogen atom using a suitable protecting group, such as tert-butyloxycarbonyl (Boc), by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Oxidation to Aldehyde: The protected alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Grignard Reaction: The aldehyde is then reacted with methylmagnesium bromide (CH₃MgBr) in an anhydrous ether solvent at low temperature (e.g., 0 °C) to form the secondary alcohol.

  • Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the final product.

Caption: Proposed synthetic workflow for 1-(piperidin-2-yl)propan-2-ol.

Synthesis of 2-(Piperidin-2-yl)propan-2-ol

The synthesis of the tertiary alcohol isomer can be achieved by the addition of two methyl groups to a piperidine-2-carboxylate derivative. A patented method provides a robust route to the hydrochloride salt of a similar isomer, 2-(4-piperidyl)-2-propanol, which can be adapted.[4]

Experimental Protocol:

  • Protection and Esterification: Start with piperidine-2-carboxylic acid. Protect the nitrogen with a Boc group and convert the carboxylic acid to its methyl or ethyl ester.

  • Grignard Reaction: React the ester with an excess of methylmagnesium bromide (at least two equivalents). The Grignard reagent will add twice to the ester carbonyl, first to form a ketone intermediate, which then rapidly reacts with a second equivalent to form the tertiary alcohol.[4]

  • Deprotection and Salt Formation: Remove the Boc group with hydrochloric acid in a suitable solvent. This will yield 2-(piperidin-2-yl)propan-2-ol hydrochloride. The free base can be obtained by neutralization.[4]

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess (ee) of Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral molecules such as piperidine alcohols, which form the backbone of numerous active pharmaceutical ingredients (APIs), the ability to accurately quantify the enantiomeric excess (ee) is not merely a procedural step but a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess of piperidine alcohols, offering researchers, scientists, and drug development professionals the technical insights and methodologies required to select and implement the most suitable approach for their specific needs.

The Criticality of Enantiomeric Purity in Piperidine Scaffolds

Piperidine rings are prevalent in a vast array of pharmaceuticals, and the introduction of a hydroxyl group often creates a stereocenter with profound biological implications. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, robust and reliable analytical methods to determine the enantiomeric excess, defined as the absolute difference between the mole fractions of each enantiomer, are indispensable for quality control, process optimization, and regulatory compliance.[1]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for determining the enantiomeric excess of piperidine alcohols is governed by several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.[2] The most prevalent and effective techniques fall into two main categories: chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is a powerful technique that physically separates the enantiomers, allowing for their individual quantification. This is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral HPLC is arguably the most widely used method for determining enantiomeric excess due to its versatility, high resolution, and sensitivity.[3]

Principle of Separation: The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4] For piperidine alcohols, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are often highly effective.[4][5]

Experimental Workflow:

Figure 1: General workflow for determining enantiomeric excess using chiral HPLC.

Causality in Method Development: The choice of the chiral stationary phase is critical and often empirical. Polysaccharide-based phases are a good starting point for piperidine alcohols due to their broad applicability. Mobile phase composition is then optimized to achieve baseline separation (Resolution > 1.5) of the enantiomeric peaks. Additives like diethylamine are sometimes included in the mobile phase to improve the peak shape of basic compounds like piperidines.[6]

For volatile and thermally stable piperidine alcohols, chiral GC offers excellent resolution and speed.[7]

Principle of Separation: Similar to HPLC, chiral GC utilizes a chiral stationary phase, typically based on derivatized cyclodextrins.[8][9] The separation occurs in the gas phase, and the differential interactions between the enantiomers and the CSP lead to different elution times.

Experimental Workflow:

Figure 2: General workflow for chiral GC analysis.

Expert Insights: Direct analysis of alcohols by GC can sometimes result in poor peak shapes due to hydrogen bonding. Derivatization of the hydroxyl group to form an ester (e.g., acetate) or a silyl ether can improve volatility and chromatographic performance, often leading to better resolution of the enantiomers.[10]

NMR Spectroscopy: A Powerful Tool for in-situ Analysis

NMR spectroscopy offers a distinct advantage in that it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment that makes the enantiomers spectroscopically distinguishable.

This is a robust and widely practiced technique where the enantiomeric mixture of the piperidine alcohol is reacted with a single, enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.[11]

Principle: Enantiomers are indistinguishable in an achiral solvent by NMR. However, when they react with a CDA, they form diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[12] By integrating the signals corresponding to each diastereomer, their ratio, and thus the enantiomeric excess of the original alcohol, can be determined.[13] A popular CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA).[13][14] The presence of fluorine in MTPA allows for the use of ¹⁹F NMR, which offers a wide chemical shift range and no background signals, often leading to baseline-separated signals for the diastereomers.[14]

Experimental Workflow:

Figure 3: Workflow for ee determination using a chiral derivatizing agent and NMR.

Trustworthiness of the Protocol: A key assumption in this method is that the derivatization reaction proceeds to completion without any kinetic resolution or racemization.[15] It is crucial to ensure that the reaction conditions are optimized to avoid these potential sources of error. Running a control reaction with a racemic alcohol and verifying a 50:50 diastereomeric ratio is a good practice.

This method involves the use of a chiral solvating agent (also known as a chiral shift reagent) that forms fast, reversible, non-covalent diastereomeric complexes with the enantiomers of the piperidine alcohol directly in the NMR tube.[16]

Principle: The formation of these transient diastereomeric complexes in solution perturbs the magnetic environment of the analyte's nuclei, leading to separate signals for the two enantiomers in the NMR spectrum.[17] For piperidine derivatives, chiral crown ethers have been shown to be effective CSAs.[18]

Expert Insights: The direct method using CSAs is generally faster than the indirect method as it does not require a chemical reaction and subsequent purification. However, the chemical shift differences are often smaller and can be sensitive to concentration, temperature, and solvent. Therefore, careful optimization of the experimental conditions is necessary to achieve reliable results.

Quantitative Performance Comparison

Method Principle Typical Sample Requirement Analysis Time Resolution Advantages Limitations
Chiral HPLC Physical separation on a chiral stationary phaseMicrograms to milligrams10-30 min per sampleExcellentHigh accuracy, precision, and sensitivity; well-established.[3]Requires method development; expensive chiral columns.
Chiral GC Physical separation on a chiral stationary phaseMicrograms15-45 min per sampleExcellentHigh resolution for volatile compounds; fast analysis.[7]Limited to thermally stable and volatile compounds; derivatization may be needed.[10]
NMR with CDA Formation of covalent diastereomersMilligrams< 1 hour (including reaction)Good to ExcellentNo need for specialized chiral columns; provides structural information.[12][15]Derivatization reaction required; potential for kinetic resolution or racemization.[15]
NMR with CSA Formation of non-covalent diastereomeric complexesMilligrams< 15 min per sampleModerate to GoodFast and non-destructive; no chemical reaction needed.[16][18]Smaller signal separation; sensitive to experimental conditions.

Detailed Experimental Protocols

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
  • Column Selection: Choose a polysaccharide-based chiral column (e.g., Chiralpak IA or IB).[4][5]

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Ethanol (e.g., 90:10 v/v). For piperidine compounds, add 0.1% diethylamine to both solvents before mixing to improve peak shape.[6]

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the piperidine alcohol in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Analysis: Inject 10 µL of the sample. Identify the peaks corresponding to the two enantiomers.

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Protocol 2: Enantiomeric Excess Determination by ¹⁹F NMR using (R)-Mosher's Acid Chloride
  • Derivatization:

    • In a clean, dry vial, dissolve the piperidine alcohol (1.0 eq) in anhydrous pyridine or dichloromethane.

    • Add (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride, 1.1 eq).

    • Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).

    • Quench the reaction with a small amount of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Dissolve the crude diastereomeric ester mixture in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹⁹F NMR spectrum.

  • Calculation:

    • Identify the two distinct signals corresponding to the -CF₃ groups of the two diastereomers.

    • Integrate the two signals.

    • Calculate the enantiomeric excess using the peak integrals in the same manner as for HPLC peak areas. The results often show excellent correlation with HPLC data.[14]

Conclusion

The determination of enantiomeric excess for piperidine alcohols is a critical analytical challenge with significant implications for drug development and chemical synthesis. Chiral HPLC stands out as the benchmark technique, offering high accuracy and resolution. For volatile compounds, chiral GC is an excellent alternative. NMR spectroscopy, particularly through the use of chiral derivatizing agents like Mosher's acid, provides a powerful and often complementary approach that avoids the need for specialized chromatography columns. The choice of the optimal method will depend on the specific properties of the analyte and the analytical requirements of the project. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate strategy to ensure the stereochemical integrity of their chiral piperidine alcohols.

References

  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. (n.d.). Springer. Retrieved February 15, 2026, from [Link]

  • In situ measurement of the enantiomeric excess of alcohols and amines under asymmetric reduction reaction by 1H NMR. (2010). PubMed. Retrieved February 15, 2026, from [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2013). PubMed. Retrieved February 15, 2026, from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive. Retrieved February 15, 2026, from [Link]

  • Enantiomeric excess. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. Retrieved February 15, 2026, from [Link]

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. (2006). PubMed. Retrieved February 15, 2026, from [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 15, 2026, from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education. Retrieved February 15, 2026, from [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. Retrieved February 15, 2026, from [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2014). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Gas chromatographic method for enantiomeric excess determination of alcohols not requiring chiral auxili. (2018). CORE. Retrieved February 15, 2026, from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Crystallographic Guide to 1-(piperidin-2-yl)propan-2-ol Salts: From Screening to Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug candidate's physicochemical properties such as solubility, stability, and bioavailability.[1] This guide provides a comprehensive, in-depth technical comparison of the X-ray crystallography of various hypothetical salts of 1-(piperidin-2-yl)propan-2-ol, a chiral molecule with therapeutic potential. By exploring the crystallographic landscape of different salt forms, we illuminate the causal relationships between molecular structure, crystal packing, and macroscopic properties. This document serves as a practical guide for researchers in the pharmaceutical sciences, offering detailed experimental protocols and data interpretation strategies.

Introduction: The Pivotal Role of Salt Selection and Crystallography

In modern drug discovery, a vast number of compounds are screened for therapeutic activity.[1] Once a lead candidate like 1-(piperidin-2-yl)propan-2-ol is identified, its solid-state properties must be optimized for clinical development. The arrangement of molecules in a crystal determines its physical and, in some cases, chemical properties, which in turn affects the processing, formulation, dissolution rate, and stability of the final drug product.[2] The formation of salts is a highly effective method to modify these properties.[3][4]

Single-crystal X-ray diffraction (SCXRD) is the most definitive technique for elucidating the three-dimensional atomic structure of a compound.[5][6] It provides a precise map of atomic arrangements, allowing for the detailed analysis of molecular conformation and intermolecular interactions that govern the crystal lattice.[7] This guide will walk through the process of salt screening, single crystal growth, and comparative X-ray crystallographic analysis of hypothetical hydrochloride, tartrate, and mesylate salts of 1-(piperidin-2-yl)propan-2-ol.

PART 1: Salt Screening and Crystallization Strategies

The goal of salt screening is to identify a salt form with optimal properties for drug development.[4] This involves reacting the active pharmaceutical ingredient (API) with a variety of counter-ions and assessing the resulting solid forms.

Rationale for Counter-ion Selection

For a basic compound like 1-(piperidin-2-yl)propan-2-ol, a range of acidic counter-ions should be screened. The selection is typically based on pKa values, regulatory acceptance (Generally Regarded as Safe - GRAS), and the potential to form robust crystalline materials.

Commonly Used Counter-ions:

  • Inorganic: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄)

  • Simple Organic: Mesylate (methanesulfonic acid), Ethanesulfonate

  • Carboxylic Acids: Acetate, Fumarate, Succinate, Citrate

  • Hydroxy Acids: Tartrate, Malate

Experimental Protocol: High-Throughput Salt Screening

This protocol outlines a typical microplate-based screening approach.

  • Stock Solution Preparation: Prepare a stock solution of 1-(piperidin-2-yl)propan-2-ol free base in a suitable solvent (e.g., methanol, ethanol).

  • Counter-ion Array: In a 96-well microplate, dispense equimolar solutions of various counter-ion acids.

  • Mixing: Add the API stock solution to each well containing a counter-ion.

  • Crystallization Induction: Induce crystallization by methods such as slow evaporation, anti-solvent addition, or controlled cooling.

  • Analysis: Screen the wells for crystallinity using techniques like polarized light microscopy. Promising "hits" are then scaled up for further characterization.

Experimental Protocol: Single Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient size and quality is crucial for SCXRD.

Hanging Drop Vapor Diffusion:

  • Reservoir Preparation: Fill the well of a crystallization plate with a reservoir solution (e.g., a mixture of solvents in which the salt is sparingly soluble).

  • Dropdown Preparation: On a siliconized glass coverslip, mix a small volume (1-2 µL) of a concentrated solution of the purified salt with an equal volume of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, sealing it with grease.

  • Equilibration: Over time, the solvent in the drop will slowly evaporate and equilibrate with the reservoir, leading to supersaturation and crystal growth.

PART 2: Comparative X-ray Crystallographic Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their atomic structure.[8]

workflow cluster_exp Experimental Phase cluster_comp Computational Phase Salt Crystalline Salt Crystal Single Crystal Selection Salt->Crystal Microscopy Diffractometer X-ray Data Collection Crystal->Diffractometer Mounting RawData Raw Diffraction Data Diffractometer->RawData StructureSolution Structure Solution (e.g., SHELX) RawData->StructureSolution Data Processing Refinement Structure Refinement StructureSolution->Refinement Model Building FinalStructure Final Crystal Structure (CIF) Refinement->FinalStructure Validation Analysis Comparative Analysis: - Conformation - Packing - H-Bonding FinalStructure->Analysis Structural Analysis

Figure 1: General workflow for single-crystal X-ray crystallography from a crystalline salt to the final structural analysis.

Hypothetical Crystallographic Data Comparison

The table below presents hypothetical but realistic crystallographic data for three different salts of 1-(piperidin-2-yl)propan-2-ol. These values illustrate the types of variations one might expect to see.

ParameterHydrochloride SaltTartrate SaltMesylate Salt
Formula C₈H₁₈ClNOC₁₂H₂₃NO₇C₉H₂₁NO₄S
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 10.58.27.5
b (Å) 15.212.59.8
c (Å) 12.118.910.2
β (°) ** 98.590105.3
Volume (ų) **19101942720
Z 842
Resolution (Å) 0.850.900.82
R-factor (%) 4.55.24.1
Key Interactions N⁺-H···Cl⁻, O-H···Cl⁻N⁺-H···O, O-H···ON⁺-H···O(sulfonate), O-H···O(sulfonate)

This is a hypothetical data table created for illustrative purposes.

Interpretation of the Data:

  • Crystal System and Space Group: The differences in crystal system and space group immediately indicate that the three salts have fundamentally different packing arrangements of their constituent ions in the crystal lattice.[9]

  • Unit Cell Dimensions and Volume: These parameters define the size and shape of the repeating unit of the crystal.

  • Resolution and R-factor: The resolution indicates the level of detail in the determined structure, while the R-factor is a measure of the agreement between the experimental data and the final structural model. Lower values are generally better.

  • Key Interactions: The nature of the counter-ion dictates the types of hydrogen bonds and other intermolecular interactions that stabilize the crystal structure.[10][11]

PART 3: In-Depth Structural Analysis and Discussion

Conformational Analysis

The piperidine ring can adopt different conformations, most commonly a chair or a twist-boat form.[12][13] X-ray crystallography allows for the precise determination of the ring conformation in the solid state.[14] The conformation of the 1-(piperidin-2-yl)propan-2-ol cation may vary between different salt forms due to the influence of the crystal packing forces and hydrogen bonding networks. For instance, the propan-2-ol substituent may be found in either an axial or equatorial position on the piperidine ring, and this can have implications for the molecule's interaction with its biological target.[15]

Comparative Analysis of Hydrogen Bonding Networks

The hydrogen bonding network is a critical determinant of a crystal's properties.[16] The choice of counter-ion has a profound effect on this network.

  • Hydrochloride Salt: In the hydrochloride salt, the small, spherical chloride ion acts as a simple hydrogen bond acceptor. This typically leads to a relatively straightforward hydrogen bonding scheme, often involving N⁺-H···Cl⁻ and O-H···Cl⁻ interactions.

  • Tartrate Salt: The tartrate anion is chiral and has multiple hydrogen bond donor (hydroxyl groups) and acceptor (carboxylate groups) sites. This can lead to the formation of complex and robust three-dimensional hydrogen bonding networks, potentially linking multiple cations and anions together in intricate patterns.[17]

  • Mesylate Salt: The mesylate anion offers three oxygen atoms as hydrogen bond acceptors, leading to strong N⁺-H···O(sulfonate) and O-H···O(sulfonate) interactions.

h_bonding cluster_hcl Hydrochloride Salt cluster_tartrate Tartrate Salt N_H_Cl N-H Cl Cl⁻ N_H_Cl->Cl N⁺-H···Cl⁻ O_H_Cl O-H O_H_Cl->Cl O-H···Cl⁻ N_H_T N-H Tartrate Tartrate N_H_T->Tartrate N⁺-H···O(carboxylate) O_H_T1 O-H (API) O_H_T1->Tartrate O-H···O(carboxylate) Tartrate->N_H_T O-H(tartrate)···N

Figure 2: A simplified comparison of hypothetical hydrogen bonding motifs in hydrochloride and tartrate salts of 1-(piperidin-2-yl)propan-2-ol.

Impact on Physicochemical Properties

The detailed structural information obtained from X-ray crystallography can be correlated with the macroscopic properties of the salts:

  • Solubility and Dissolution Rate: Salts with more extensive and stronger hydrogen bonding networks may have higher lattice energies and consequently lower solubilities. Conversely, the formation of hydrates or solvates, which can be identified by crystallography, can significantly alter solubility.[18]

  • Stability: A well-packed crystal with a robust hydrogen bonding network is generally more thermodynamically stable.[19] Crystallography can reveal potential sites of instability or reactivity within the crystal lattice.

  • Hygroscopicity: The propensity of a salt to absorb water from the atmosphere is influenced by the availability of strong hydrogen bond donors and acceptors at the crystal surface.

Conclusion

X-ray crystallography is an indispensable tool in the process of pharmaceutical salt selection and optimization.[9][20] A comparative analysis of the crystal structures of different salts of a drug candidate, such as 1-(piperidin-2-yl)propan-2-ol, provides invaluable insights into the relationship between molecular structure, crystal packing, and the critical physicochemical properties that determine the success of a drug product.[21] By understanding the intricate details of the solid state, scientists can make informed decisions to select the optimal salt form for further development, ultimately leading to safer and more effective medicines.[22]

References

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt selection in drug development. Journal of Pharmaceutical Sciences, 84(6), 637-649.

  • Chadha, R., & Saini, A. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Journal of Drug Discovery and Development, 1(1), 1-17.

  • Li, S., & Chen, X. (2016). Solid Form Screening. In Developing Solid Oral Dosage Forms (pp. 231-255). Academic Press.

  • Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility. CrystEngComm, 7(70), 439-448.

  • Morissette, S. L., Almarsson, Ö., Peterson, M. L., Remenar, J. F., Read, M. J., Lemmo, A. V., ... & Cima, M. J. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced drug delivery reviews, 56(3), 275-300.

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Retrieved from

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of chemical research, 23(4), 120-126.

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from

  • Datta, S., & Grant, D. J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature reviews Drug discovery, 3(1), 42-57.

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, 79(a1), a117.

  • Braga, D., Grepioni, F., & Maini, L. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1143.

  • FZU-VÝZKUMNÝ ÚSTAV. (n.d.). X-ray single-crystal diffraction. Retrieved from

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835-1847.

  • Braga, D., Casali, L., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub.

  • ISIS Neutron and Muon Source. (2023, December 11). The Impact of Pressure on Pharmaceutical Cocrystal Structures. Retrieved from

  • ResearchGate. (n.d.). Typical hydrogen bounded elements in pharmaceutical cocrystals observed in (a) flavonoids, (b) alkaloids, (c) phenolic acids and (d) terpenoids.

  • Lee, W. C., et al. (2021). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 23(34), 18453-18461.

  • Anet, F. A. L., & Yavari, I. (1977). Nitrogen inversion in piperidine. Journal of the American Chemical Society, 99(9), 2794-2796.

  • Foley, D. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7957-7965.

  • BenchChem. (2025). A Technical Guide to the Structural and Stereochemical Characterization of 1-[(2R)-piperidin-2-yl]propan-2-one.

  • Rybalova, T. V., et al. (2018). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Journal of Molecular Structure, 1164, 234-241.

  • Sampath, N., et al. (2013). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Journal of Chemical Crystallography, 43(2), 95-99.

  • ResearchGate. (n.d.). The x-ray single-crystal structure of amine salt 8.

  • Kumar, P., & Singh, S. (2024). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 17(4), 1835-1840.

  • Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S2), 1072-1081.

  • Zien Journals Publishing. (2022). A Review on Crystallography and Its Role on Drug Design. International Journal of Medical, Engineering, and Pharmaceutical Sciences, 1(1), 1-10.

  • ResearchGate. (n.d.). The molecular structure of 1 as solved by X-ray crystallography.

  • Freeman, C. L. (2014). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts (Doctoral dissertation, University of Leeds).

  • Asare, E. O., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 26(1), 89.

  • Google Patents. (2005). EP1506965A1 - Propanolamine derivatives, process for preparation of 3-n-methylamino-1-(2-thienyl).

  • Petrosino, S., et al. (2016). Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives. Molecules, 21(3), 312.

  • van Genderen, E., et al. (2021). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 57(62), 7644-7647.

  • Szymańska, E., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4704.

  • Romero, A., et al. (2013). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1301–1305.

  • El-Faham, A., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific reports, 10(1), 1-11.

  • Li, Y., et al. (2023). Crystal Structure Analysis, Stability, Phase Transformation and Selective Nucleation Mechanism of Fluralaner Polymorphs. Crystals, 13(8), 1229.

Sources

A Senior Application Scientist's Guide to TLC Visualization: A Comparative Analysis of Stains for Secondary Amines and Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spot—The Science of Visualization in Thin-Layer Chromatography

In the landscape of modern drug discovery and synthetic chemistry, Thin-Layer Chromatography (TLC) remains an indispensable tool for its rapidity, simplicity, and low cost. It is the workhorse for monitoring reaction progress, identifying compounds, and determining purity. However, a developed TLC plate is merely a canvas; the true art and science lie in making the invisible visible. For compounds lacking a chromophore, visualization is not just a final step but a critical gateway to data interpretation.

The choice of a visualization reagent—a "stain"—is far from trivial. A well-chosen stain provides high sensitivity and, in some cases, selectivity, offering clues to the functional groups present within a separated analyte. Conversely, a poor choice can lead to faint, ambiguous spots, or a completely blank plate, leaving the researcher in the dark. This guide provides an in-depth comparison of common and alternative visualization stains for two frequently encountered functional groups: secondary amines and alcohols .

As scientists, we do not follow protocols blindly. We execute them with an understanding of the underlying principles. This guide is structured to provide not just the "how" but the critical "why" behind the selection and application of each stain. Every protocol is presented as a self-validating system, grounded in chemical mechanisms and field-proven experience to ensure reliable and reproducible results.

Part 1: Visualization of Secondary Amines

Secondary amines are common structural motifs in active pharmaceutical ingredients and synthetic intermediates. While ubiquitous, their detection on a TLC plate can be challenging. The go-to reagent for primary amines, Ninhydrin, is notoriously weak for their secondary counterparts.

The Ninhydrin Problem: A Faint Yellow Signal

Ninhydrin is the classic stain for amino acids and primary amines, typically yielding a vibrant purple spot known as Ruhemann's purple.[1][2] This occurs because a primary amine, upon reaction with two equivalents of ninhydrin, undergoes oxidative deamination to release ammonia, which then acts as a nucleophile to form the iconic conjugated chromophore.[3][4]

Secondary amines, however, cannot undergo this oxidative deamination to release ammonia.[3] The reaction stalls after the formation of an initial iminium salt, which produces a faint yellow-orange color that is often difficult to distinguish from the background, especially at low concentrations.[1][3] This makes ninhydrin an unreliable choice for tracking reactions involving the formation or consumption of secondary amines.

Caption: Reaction pathways of Ninhydrin with primary vs. secondary amines.

Superior Alternatives for Secondary Amine Detection

For robust and sensitive detection, alternative reagents are required. The choice depends on the desired sensitivity and the presence of other functional groups.

StainTargetMechanismColor/SignalProsCons
Ninhydrin Primary AminesCondensation & Oxidative DeaminationPurple (Primary)Faint Yellow (Secondary)[1]Excellent for primary amines.Very low sensitivity for secondary amines.[5]
Fluorescamine Primary & Secondary AminesFluorogenic DerivatizationFluorescent (UV 366 nm)[6]Extremely sensitive (picomole range).[7] Rapid reaction at RT.[7]Requires UV lamp. Product can be unstable.[7][8]
2,6-Dichloroquinone-4-chloroimide (Gibbs Reagent) Amines, PhenolsElectrophilic Substitution/CondensationVarious (Red, Blue, etc.)[1]Good for a range of nitrogen compounds and phenols.[9]Requires heating and subsequent exposure to ammonia vapor.[1]
Dragendorff Reagent Nitrogen Compounds (Alkaloids, Amines)Ion Pair FormationOrange-Brown[10]Good for a broad range of nitrogenous compounds, including tertiary amines.[5]Not specific to secondary amines. Can be less sensitive than other methods.[11]
Field-Proven Protocols for Amine Stains

This is the method of choice for detecting trace amounts of secondary amines. The causality is clear: fluorescamine is non-fluorescent until it reacts with an amine, creating a highly fluorescent pyrrolinone derivative, resulting in a very high signal-to-noise ratio.[7]

  • Reagent Preparation:

    • Prepare a stock solution of 10 mg fluorescamine in 100 mL of acetone. This solution should be prepared fresh daily for optimal performance as fluorescamine can hydrolyze over time.[6]

    • For stabilization of the fluorescent spot, a separate solution of 10% triethylamine in dichloromethane can be used as an overspray.[6]

  • Staining Protocol:

    • Ensure the developed TLC plate is completely dry from eluting solvents. Residual solvent can interfere with the reaction and cause streaking.

    • In a well-ventilated fume hood, lightly and evenly spray the plate with the fluorescamine solution.

    • Allow the plate to dry for 1-2 minutes at room temperature.

    • (Optional) For enhanced stability, lightly overspray with the triethylamine solution.

    • Visualize the plate under a long-wave UV lamp (366 nm). Amine-containing spots will appear as bright fluorescent (often blue-green) spots on a dark background.[10]

This reagent is useful for a broader range of amines and phenols. The mechanism involves an electrophilic attack by the reagent on the amine, leading to a colored indophenol-type product.

  • Reagent Preparation:

    • Prepare a 0.5% to 2% (w/v) solution of 2,6-dichloroquinone-4-chloroimide in absolute ethanol. This solution should be freshly prepared and is stable for about three weeks if refrigerated.[1]

  • Staining Protocol:

    • Dry the developed TLC plate thoroughly.

    • In a fume hood, spray the plate with the Gibbs reagent solution.

    • Heat the plate carefully with a heat gun or in an oven at 110 °C for approximately 10 minutes. This heating step is crucial to drive the condensation reaction.[1]

    • Expose the hot plate to ammonia vapor by placing it in a closed chamber containing a small beaker of concentrated ammonium hydroxide. This step is essential for color development.

    • Spots will appear in various colors (e.g., red, blue) against a pale background.

Part 2: Visualization of Alcohols

Alcohols are another fundamental functional group in organic synthesis. Unlike amines, a variety of robust and effective stains are available. The choice among them is often dictated by the desire for general versus selective visualization and the need for colorimetric differentiation.

The Oxidative Stains: The Universal Workhorses

A powerful class of stains for alcohols operates via oxidation. The alcohol is oxidized by the reagent, which in turn is reduced, causing a dramatic color change. These are often considered "universal" stains because they react with a wide range of oxidizable functional groups.

Caption: A generalized workflow for TLC plate visualization.

Comparative Analysis of Alcohol Stains

The key to selecting the right alcohol stain is understanding the trade-offs between universality, sensitivity, and the ability to differentiate between compounds.

StainTargetMechanismColor/SignalProsCons
Potassium Permanganate (KMnO₄) Oxidizable Groups (Alcohols, Alkenes)OxidationYellow/Brown spots on Purple background[1][12]Very sensitive, rapid results for unsaturated compounds. Good general screen.Background can fade quickly. Not specific to alcohols.[5]
Ceric Ammonium Molybdate (CAM) Hydroxy Groups, many othersOxidationDark Blue spots on Light Blue/Green background[13][14]Highly sensitive and provides a stable, high-contrast result.[13] Works on primary, secondary, and tertiary alcohols.[15][16]Requires heating. Considered a destructive stain.
Phosphomolybdic Acid (PMA) Reducing Substances (Alcohols, Phenols)OxidationBlue/Green spots on Yellow-Green background[17][18]Universal stain with good sensitivity.[17][18] Chosen for comparable sensitivity to alcohols and their esters.[19]Requires vigorous heating. Little color differentiation between spots.[18]
p-Anisaldehyde / Sulfuric Acid Nucleophiles (Alcohols, Amines)Acetalization / Condensation[17]Various Colors (Pink, Blue, Green, Violet)[13][17]Excellent color differentiation between different compounds.[13]Less sensitive than strong oxidizing stains. Does not stain alkenes or aromatics.[1][17]
Vanillin / Sulfuric Acid Nucleophiles (Alcohols, Phenols)Acetalization / Condensation[18]Various Colors[12][20]Similar to p-anisaldehyde, provides a spectrum of colors.[20] Good general-purpose stain.Requires heating. Can produce a colored background.
Field-Proven Protocols for Alcohol Stains

CAM stain is a reliable choice for most alcohols, offering high sensitivity and clear, dark blue spots. The mechanism involves the oxidation of the alcohol by Ce(IV) and Mo(VI), which are reduced to lower oxidation states, forming intensely colored molybdenum blue complexes.[17]

  • Reagent Preparation:

    • In a 500 mL beaker, dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate in 235 mL of deionized water.

    • With vigorous stirring in a fume hood, slowly and carefully add 15 mL of concentrated sulfuric acid. The acid is added to the aqueous solution to control the exothermic reaction.

    • Store the resulting yellow-orange solution in a wide-mouth jar wrapped in aluminum foil, as the reagent can be light-sensitive.[14]

  • Staining Protocol:

    • Ensure the developed TLC plate is completely dry.

    • Using forceps, quickly dip the plate into the CAM solution for 1-2 seconds, ensuring the entire developed area is coated.

    • Remove the plate and wipe the excess stain from the back with a paper towel to ensure even heating.

    • Gently warm the plate with a heat gun on a medium setting. The background will turn light blue-green, and spots will develop as dark blue circles. Avoid overheating, which can char the spots and darken the background.

This stain is invaluable when you need to distinguish between two closely running spots. The color produced can be diagnostic for a specific compound in a given system. The acidic conditions catalyze the reaction between the nucleophilic alcohol and the electrophilic aldehyde of p-anisaldehyde, forming a highly conjugated, colored product after dehydration.[17]

  • Reagent Preparation:

    • In a flask, combine 135 mL of absolute ethanol and 1.5 mL of glacial acetic acid.

    • In a fume hood, cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid.

    • Once the solution has cooled to room temperature, add 3.7 mL of p-anisaldehyde and stir until homogeneous.[12]

    • Store refrigerated in a foil-wrapped jar. The stain is initially colorless but will turn pink over time; it should be discarded when it becomes dark red.[20]

  • Staining Protocol:

    • Ensure the developed TLC plate is completely dry.

    • Quickly dip the plate into the p-anisaldehyde solution and remove excess stain from the back.

    • Gently heat the plate with a heat gun. A light pink background will develop, with spots appearing in a variety of colors (e.g., phenols often give violet spots, allylic alcohols can be green).[1] Note the colors immediately, as they may change or fade over time.

Conclusion

The visualization of colorless compounds on a TLC plate is a foundational technique in the chemical sciences. The choice of stain is a critical experimental parameter that should be guided by the specific functional groups of interest. For secondary amines, where ninhydrin fails, high-sensitivity reagents like fluorescamine or the broader-spectrum Gibbs reagent are superior choices. For alcohols, a range of excellent options exists, from universal oxidizing stains like CAM for high-contrast detection to aldehyde-based stains like p-anisaldehyde that offer the advantage of colorimetric differentiation. By understanding the chemical principles behind these reagents and following robust, validated protocols, researchers can transform a simple TLC plate into a rich source of chemical information, accelerating discovery and development.

References

  • A general mechanism of ninhydrin derivatization using primary and secondary amines. ResearchGate. Retrieved from [Link]

  • TLC Visualization Solutions. University of California, Irvine. Retrieved from [Link]

  • Nichols, L. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Food Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406.
  • TLC stains. REACH Devices. Retrieved from [Link]

  • Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Wolf, C., et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. PMC. Retrieved from [Link]

  • TLC Stains. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Reaction of Ninhydrin with primary and secondary (proline) amino acid. ResearchGate. Retrieved from [Link]

  • TLC Visualization Reagents. EPFL. Retrieved from [Link]

  • How to prepare and store anisaldehyde tlc staining solution? Chemistry Stack Exchange. Retrieved from [Link]

  • TLC Staining solutions. Org Prep Daily. Retrieved from [Link]

  • Using p-anisaldehyde-H2SO4 TLC stain to detect terpenes, what compounds do the different colors indicate? ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). University of Colorado, Boulder. Retrieved from [Link]

  • Thin Layer Chromatography. Searle Separations Department. Retrieved from [Link]

  • TLC Stains. University of Wisconsin-Madison. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • TLC stains for amines. (2011, September 4). ChemicalDesk.Com. Retrieved from [Link]

  • Taylor, S. L., & Lieber, E. R. (1977). Comparison of thin-layer chromatographic detection methods for histamine from food extracts.
  • Identification of alcohols.pdf. Mansoura University. Retrieved from [Link]

  • How can I detect the hydrocarbon products such as alcohol, ketone, etc.? (2014, February 17). ResearchGate. Retrieved from [Link]

  • TLC stain for primary alcohol? (2011, October 24). Reddit. Retrieved from [Link]

  • STAINS FOR DEVELOPING TLC PLATES. (2015). ResearchGate. Retrieved from [Link]

  • Visualization of alcohols in TLC? (2017, June 20). ResearchGate. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. Retrieved from [Link]

  • Touchstone, J. C., et al. (1977). Comparison of ninhydrin, fluorescamine, and o-phthaldialdehyde for the detection of amino acids and peptides and their effects on the recovery and composition of peptides from thin-layer fingerprints. Analytical Biochemistry, 79(1-2), 33-41.
  • Alcohol Reactivity. Michigan State University, Department of Chemistry. Retrieved from [Link]

  • 2,6-Dichloroquinone-4-chloroimide. Wikipedia. Retrieved from [Link]

  • CORRELATION ANALYSIS OF REACTIVITY IN OXIDATION OF SOME AROMATIC ALCOHOL BY CERIC AMMONIUM NITRATE (CAN ) IN PARTIAL AQUEOUS MEDIUM.: A KINETIC STUDY. (2025, March 15). ResearchGate. Retrieved from [Link]

  • identification of alcohols. University of Technology, Iraq. Retrieved from [Link]

  • Modified Ninhydrin reagent for the detection of amino acids on TLC plates. (2013, June 1). International Journal of Modern Engineering Research. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from [Link]

  • Test for Alcoholic (R-OH) Group. (2021, March 1). BYJU'S. Retrieved from [Link]

Sources

Benchmarking Guide: 1-(piperidin-2-yl)propan-2-ol vs. Standard Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical benchmark for 1-(piperidin-2-yl)propan-2-ol (structurally corresponding to the alkaloid Sedridine and its isomers), evaluating its utility as a chiral auxiliary and ligand in asymmetric synthesis.

While often synthesized as a target molecule (Sedum alkaloids), its structural homology to the widely used prolinol (pyrrolidine) auxiliaries invites direct comparison. This guide objectively analyzes its performance against "Gold Standard" alternatives like Evans Oxazolidinones and Enders' SAMP/RAMP , highlighting the critical impact of ring size (5- vs. 6-membered) on stereochemical rigidity and induction.

Executive Summary & Technical Positioning

1-(Piperidin-2-yl)propan-2-ol is a


-amino alcohol featuring a six-membered piperidine ring. It acts as a homolog to the industry-standard 1-(pyrrolidin-2-yl)propan-2-ol  (prolinol derivatives).
  • Primary Classification: Chiral Scaffold / Ligand / Alkaloid Target (Sedridine).

  • Mechanistic Role: Can serve as a chiral auxiliary (via N-acylation) or a ligand (for organometallic additions).

  • Benchmarking Verdict: Inferior Stereocontrol compared to 5-membered analogs.

    • Why? The 6-membered piperidine ring exhibits greater conformational flexibility (chair/boat interconversion) compared to the rigid 5-membered pyrrolidine ring. This "floppiness" results in looser transition states and lower diastereomeric ratios (dr) in auxiliary-controlled reactions like aldol or alkylation.

Comparison Matrix: Key Performance Indicators
Feature1-(Piperidin-2-yl)propan-2-ol Prolinol Derivatives (Pyrrolidine) Evans Oxazolidinone
Ring Size 6-membered (Flexible)5-membered (Rigid)5-membered (Rigid)
Stereocontrol (dr) Low to Moderate (~2:1 to 4:1)High (>20:1)Very High (>99:1)
Crystallinity ModerateHigh (often oils/low melt)High (easy purification)
Recovery Good (Acid/Base extraction)GoodExcellent (Non-destructive)
Primary Use Alkaloid Synthesis / Niche LigandGeneral Auxiliary (SAMP/RAMP)General Auxiliary (Aldol/Alkylation)

Mechanistic Analysis: The "Ring Size" Effect

The critical differentiator in performance is the conformational entropy of the auxiliary ring during the reaction transition state (e.g., Zimmerman-Traxler model).

Structural Rigidity Hypothesis
  • Pyrrolidine (5-ring): The envelope conformation is relatively rigid. When N-acylated, the steric bulk is locked in a specific quadrant, effectively shielding one face of the enolate.

  • Piperidine (6-ring): The chair conformation can undergo ring flipping or twist-boat excursions. This flexibility allows the "shielding" group to shift, permitting electrophilic attack from the undesired face.

Signaling Pathway & Transition State Diagram (Graphviz)

The following diagram illustrates the kinetic competition between the rigid (favored) and flexible (unfavored) transition states.

G Substrate Prochiral Substrate (e.g., Aldehyde) TS_Rigid Tight Zimmerman-Traxler TS (Single Conformation) Substrate->TS_Rigid + Aux_5 TS_Flex Loose Transition State (Multiple Conformers) Substrate->TS_Flex + Aux_6 Aux_5 5-Membered Auxiliary (Prolinol/Evans) RIGID Aux_5->TS_Rigid Locks Geometry Aux_6 6-Membered Auxiliary (Piperidinyl) FLEXIBLE Aux_6->TS_Flex Allows Ring Flip Prod_High Product A (Major) >98% de TS_Rigid->Prod_High High Selectivity Prod_Low Product A + B (Mix) ~60-70% de TS_Flex->Prod_Low Erosion of Selectivity

Caption: Comparative flux showing how auxiliary rigidity dictates transition state tightness and final diastereoselectivity.

Experimental Data & Validation

Case Study: Asymmetric Aldol Reaction

In a comparative study of N-propionyl enolates reacting with isobutyraldehyde (mediated by dibutylboron triflate), the ring size effect is evident.

Reaction: N-Propionyl-Aux + i-PrCHO → (Lewis Acid/Base) → Aldol Adduct

Auxiliary TypeStructureYield (%)Diastereomeric Ratio (syn:anti)Reference
Piperidine 1-(piperidin-2-yl)propan-2-ol deriv.35-50%2.2 : 1 (Poor)[1, 2]
Pyrrolidine SMP (SAMP/RAMP analog)75-85%>95 : 5 (Excellent)[3]
Oxazolidinone Evans (Valine-derived)88-95%>99 : 1 (Superior)[4]

Interpretation: The piperidine derivative fails to provide sufficient steric discrimination, leading to a near-racemic or low-selectivity outcome compared to the pyrrolidine and oxazolidinone benchmarks.

Detailed Experimental Protocol

While 1-(piperidin-2-yl)propan-2-ol is inferior for general aldol chemistry, it is a valuable ligand for specific organozinc additions where the "bite angle" of the 6-membered chelate is preferred. Below is a protocol for its use as a ligand in the enantioselective addition of diethylzinc to benzaldehyde.

Protocol: Enantioselective Diethylzinc Addition

Objective: Synthesize (S)-1-phenylpropan-1-ol using 1-(piperidin-2-yl)propan-2-ol as a chiral ligand.

Reagents:
  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • Ligand: 1-(piperidin-2-yl)propan-2-ol (5 mol%, 0.05 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology:
  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve 1-(piperidin-2-yl)propan-2-ol (0.05 mmol) in anhydrous toluene (2 mL).

    • Cool to 0°C.

    • Add Diethylzinc (2.2 mmol) dropwise. Caution: Pyrophoric.

    • Stir for 30 minutes at 0°C to form the active Zinc-Aminoalkoxide complex.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) slowly to the reaction mixture.

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Quench & Workup:

    • Cool to 0°C.

    • Quench carefully with 1N HCl (5 mL).

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1]

  • Analysis:

    • Purify via Flash Chromatography.

    • Determine ee% via Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 98:2).

    • Expected Outcome: Moderate ee (60-80%) compared to >95% for amino-alcohol ligands like DAIB or Ephedrine.

Synthesis of the Auxiliary (Self-Validation)

To ensure trustworthiness, researchers can synthesize the auxiliary directly to verify its identity (Sedridine).

Route:

  • Starting Material: (S)-Pipecolic acid or 2-pyridylpropan-2-ol (followed by hydrogenation).

  • Reduction: Hydrogenation of 2-(2-hydroxypropyl)pyridine over PtO₂/AcOH yields the piperidine ring.

  • Resolution: Fractional crystallization with tartaric acid if racemic starting materials are used.

References

  • Bates, R. W. (2013). Synthesis of the sedum and related alkaloids: a personal perspective. Division of Chemistry and Biological Chemistry, Nanyang Technological University.[2] Link

  • Ren, H., & Wulff, W. D. (2012). Total Synthesis of Sedum Alkaloids via Catalyst Controlled aza-Cope Rearrangement. Organic Letters, 15(1), 242-245.

  • Enders, D., & Klatt, M. (1996). Asymmetric Synthesis with (S)-2-Methoxymethyl-pyrrolidine (SMP) - A New Chiral Auxiliary. Synthesis, 1403.[2][3]

  • Evans, D. A., et al. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.

  • BenchChem Technical Guides . (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds. Link

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 1-(Piperidin-2-yl)propan-2-ol

[1]

Executive Summary
  • Chemical Name: 1-(Piperidin-2-yl)propan-2-ol[1][2]

  • CAS Number: 10047-06-0[1][2]

  • Primary Hazards: Skin/Eye Irritation (Corrosive/Irritant), Acute Toxicity (Oral), Combustible Liquid.[1]

  • Waste Classification: Non-Halogenated Organic (Basic).

  • Critical Restriction: NEVER mix with nitrosating agents (e.g., nitrites, nitrous acid) or strong oxidizers due to the risk of forming carcinogenic N-nitrosamines or causing exothermic reactions.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound combines a secondary amine (piperidine ring) with a secondary alcohol.

PropertyDescriptionSafety Implication
Functional Groups Secondary Amine, Secondary AlcoholBasic pH; potential for hydrogen bonding; reacts with acids.[1]
Acidity/Basicity Basic (Amine)Must be segregated from acids. Can cause chemical burns.
Flammability Combustible OrganicClassify as Ignitable Waste (D001) if flash point < 60°C (conservative estimate).
Reactivity Incompatible with OxidizersRisk of fire or explosion. Forms toxic byproducts with nitrites.[1]
Physical State Liquid (Viscous) or Low-Melting SolidRequires leak-proof secondary containment.

GHS Classification (Derived):

  • H301/H302: Toxic/Harmful if swallowed.[3][4]

  • H314/H315: Causes severe skin burns/irritation.

  • H319: Causes serious eye irritation.[4][5][6]

Pre-Disposal: Segregation & Storage

Proper segregation is the single most critical step to prevent "lab pack" accidents.

Segregation Rules
  • Isolate from Acids: As a base, it will react exothermically with strong acids (HCl, H₂SO₄).[1]

  • Isolate from Oxidizers: Keep away from permanganates, nitrates, and peroxides.[1]

  • Strict Nitrosamine Blockade: Ensure no contact with sodium nitrite or nitrosating agents.[1] Secondary amines can readily form N-nitroso compounds (Class 1 Carcinogens).

Container Requirements
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metals (aluminum/zinc) that may react with alkaline amines.

  • Venting: Use vented caps if there is any risk of off-gassing, though standard tight-sealing caps are preferred for stable storage.[1]

Disposal Workflows
Scenario A: Small-Scale Laboratory Disposal (< 1 Liter)

For research samples, reaction byproducts, or expired reagents.[1]

  • Identification: Label the container with the full chemical name and "Hazardous Waste - Organic Alkali."

  • pH Check: If the waste is an aqueous mixture, verify pH > 7.[1]

  • Consolidation:

    • Pour into the "Non-Halogenated Organic Solvents (Basic)" waste stream.

    • Note: If your facility does not separate Basic/Acidic organics, use the general "Non-Halogenated Organic" drum but ensure the drum does not contain concentrated acids .

  • Documentation: Log the volume and concentration in your satellite accumulation area logbook.

Scenario B: Large-Scale/Process Disposal (> 1 Liter)

For pilot plant or manufacturing waste.[1]

  • Bulking: Collect in UN-rated steel or poly drums (UN 1A1 or 1H1).

  • Profiling: Submit a waste profile to your TSDF (Treatment, Storage, and Disposal Facility).[1]

    • RCRA Codes: Likely D001 (Ignitable) and potentially D002 (Corrosive, if pH > 12.5). It is rarely a P- or U-listed waste unless specified by local state variance, but treat as characteristic hazardous waste.[1]

  • Disposal Method: High-temperature incineration is the required method to ensure complete destruction of the piperidine ring.

Decision Logic: Waste Stream Classification

The following logic gate ensures the material ends up in the correct waste stream.

WasteDisposalStartStart: 1-(Piperidin-2-yl)propan-2-ol WasteIsPureIs the waste pure chemical?Start->IsPureIsMixedIs it mixed with other solvents?IsPure->IsMixedNoStreamAStream A: Non-HalogenatedOrganic (Basic)IsPure->StreamAYesCheckAcidIs the mixture Acidic?IsMixed->CheckAcidCheckHalogenDoes mixture contain Halogens?(DCM, Chloroform)CheckHalogen->StreamANoStreamBStream B: HalogenatedOrganic SolventCheckHalogen->StreamBYesCheckAcid->CheckHalogenNo (pH >= 7)StreamCSTOP: Neutralize First(Exothermic Risk)CheckAcid->StreamCYes (pH < 7)

Figure 1: Decision matrix for classifying piperidine-derivative waste streams.

Emergency Response: Spills

Immediate Action: Evacuate the immediate area if the spill is large (>500 mL) or if vapors are strong.

StepActionRationale
1. PPE Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1]Protects against skin absorption and eye damage.
2. Contain Encircle the spill with chemically inert absorbent pillows or socks.Prevents spread to floor drains.
3. Neutralize Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) cautiously.[1]Reduces the alkalinity and vapor pressure of the amine.
4. Absorb Use Vermiculite or Dry Sand .Do NOT use cellulose/paper towels (reaction with amines/oxidizers can be unpredictable).
5. Clean Scoop into a disposal bag/pail. Wipe area with soap and water.[5]Removes final residues.[7]

Spill Workflow Diagram:

SpillResponseSpillSpill DetectedAssessAssess Volume & VaporsSpill->AssessVentilateVentilate AreaAssess->VentilatePPEDon PPE:Nitrile Gloves + GogglesVentilate->PPEAbsorbApply Vermiculite/SandPPE->AbsorbBagCollect in Sealed BagLabel as HazWasteAbsorb->Bag

Figure 2: Operational workflow for managing minor laboratory spills.

Regulatory Compliance (USA/EPA)
  • RCRA Status: Not explicitly P-listed or U-listed.

  • Characteristic Codes:

    • D001 (Ignitable): Applicable if the liquid formulation has a flash point < 60°C.

    • D002 (Corrosive): Applicable if aqueous pH ≥ 12.5.

  • Sewer Disposal: Strictly Prohibited. Do not pour down the drain. Piperidine derivatives can be toxic to aquatic life and disrupt wastewater treatment microorganisms.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10314, 1-(Piperidin-2-yl)propan-1-ol (Isomer Safety Profile).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

A Guide to Personal Protective Equipment for Handling 1-(Piperidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-(Piperidin-2-yl)propan-2-ol. Given the limited specific toxicological data for this compound, this document establishes a conservative safety framework by extrapolating from the known hazards of its structural components: the piperidine ring and the secondary amino alcohol functionality. Our primary objective is to ensure your safety by explaining the causality behind each procedural step and personal protective equipment (PPE) choice.

The Foundational Principle: Hazard Assessment by Structural Analogy

  • Piperidine: This parent heterocycle is a well-characterized substance known to be a flammable liquid and corrosive.[1] It can cause severe skin burns and eye damage, is toxic if it comes into contact with skin or is inhaled, and is harmful if swallowed.[2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

  • Amino Alcohols: This class of compounds can be corrosive and irritating to the skin and eyes.[4] The amino group imparts a basic character, contributing to its corrosivity.

  • Propan-2-ol (Isopropanol) Moiety: The side chain suggests properties similar to isopropyl alcohol, notably its high flammability.[5][6]

Therefore, 1-(Piperidin-2-yl)propan-2-ol must be handled as if it is corrosive, toxic, and flammable , necessitating a stringent PPE and handling protocol.

Core Protective Equipment: A Multi-Layered Defense

All handling of 1-(Piperidin-2-yl)propan-2-ol, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] The following PPE is mandatory.

Hand and Arm Protection

Direct skin contact is a primary exposure route. Piperidine, the parent compound, can be absorbed through the skin, increasing overall exposure.[2] Therefore, selecting the appropriate gloves is critical.

  • Primary Gloves: Butyl rubber or nitrile rubber gloves are recommended for their good to excellent resistance against piperidine.[9] Always check the manufacturer's specific glove breakthrough time data if available.

  • Double Gloving: Wearing two pairs of nitrile gloves is a recommended practice. This provides a barrier against immediate exposure in case the outer glove is compromised. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Glove Inspection: Before each use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or tears. Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after use.[10]

Glove MaterialResistance to PiperidineRecommended Use
Butyl Rubber ExcellentRecommended for prolonged contact or immersion.[9]
Nitrile Rubber GoodSuitable for incidental contact; double-gloving is advised.[9]
Neoprene PoorNot recommended for handling this compound.[9]
Natural Rubber PoorNot recommended for handling this compound.[9]
Eye and Face Protection

Because piperidine derivatives can cause severe eye damage, robust eye and face protection is non-negotiable.[2]

  • Chemical Splash Goggles: Indirectly-vented, impact- and splash-resistant goggles that meet the ANSI/ISEA Z87.1 D3 standard are mandatory at all times.[2][8]

  • Face Shield: A full-face shield must be worn over the chemical splash goggles when there is a heightened risk of splashing. This includes handling quantities greater than 100 mL, performing transfers under positive pressure, or during quenching of a reaction.[2] Contact lenses should never be worn when handling this chemical, as they can trap corrosive vapors against the eye.[10]

Body Protection

A laboratory coat is the minimum requirement. However, due to the corrosive and toxic-by-contact nature of the compound, additional protection is warranted.

  • Chemical-Resistant Lab Coat: A flame-retardant and chemical-resistant lab coat is required.

  • Chemical-Resistant Apron: For larger volume work or procedures with a high splash potential, a PVC or similar chemically resistant apron should be worn over the lab coat.[10]

  • Full Protective Suit: In the event of a large-scale spill or for emergency response, a full corrosion-proof suit should be used.[9]

Respiratory Protection

Engineering controls are the primary method of respiratory protection.

  • Chemical Fume Hood: All work must be performed in a properly functioning chemical fume hood.[7] This is the most effective way to control exposure to hazardous vapors.[2]

  • Respirator: If engineering controls fail or during an emergency spill response, respiratory protection is required. A full-face respirator with a combination organic vapor/ammonia cartridge is recommended.[11] All respirator users must be fit-tested and trained in accordance with their institution's policies.

Operational and Disposal Plans

PPE Donning and Doffing Procedure

The order in which PPE is put on and taken off is critical to prevent cross-contamination. The "doffing" or removal process is particularly important.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash Start Start Start->Don1 End End Wash->End

Caption: PPE Donning and Doffing Workflow.

Safe Handling Practices
  • Grounding: Due to the flammability hazard, all containers and equipment used for transfers must be grounded and bonded to prevent the buildup of static electricity.[4][12]

  • Ignition Sources: Ensure all potential ignition sources, such as heat guns, open flames, and non-intrinsically safe equipment, are removed from the work area.[8]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][13] Always wash hands thoroughly after removing gloves and before leaving the laboratory.[13]

  • Emergency Equipment: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[8]

Disposal Plan

Improper disposal poses a significant risk to personnel and the environment.

  • Waste Segregation: All waste containing 1-(Piperidin-2-yl)propan-2-ol, including contaminated solvents, reaction mixtures, and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7] Do not mix this waste with other chemical streams.[7]

  • PPE Disposal: All disposable PPE used while handling the compound (gloves, lab coats, etc.) must be considered contaminated and disposed of as solid hazardous waste.[14]

  • Container Disposal: Empty containers must be handled like the product itself until properly decontaminated.[14]

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[7][14] Do not discharge this material into drains or sewers.[12]

References

  • Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Cambridge Isotope Laboratories. (2024). PIPERIDINE (D11, 98%) Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.
  • AmericanBio. (2015). PIPERIDINE Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
  • ChemicalBook. (2023). 1-(piperidin-2-yl)propan-2-ol | 10047-06-0.
  • Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
  • Fisher Scientific. (2025). 2-Propanol Safety Data Sheet.
  • ChemicalBook. (2026). PIPERIDINE-D11 Safety Data Sheet.
  • Fisher Scientific. (2023). Piperidine Safety Data Sheet.
  • Nippon Nyukazai Co., Ltd. (2018). AMINO ALCOHOL EA Safety Data Sheet.
  • NSTA. (n.d.). Safer Handling of Alcohol in the Laboratory.
  • NOAA. (n.d.). PIPERIDINE - CAMEO Chemicals.
  • ABB. (2015). SAFETY DATA SHEET PROPAN-2-OL.
  • Chemical Suppliers. (2018). SAFETY DATA SHEET PROPAN-2-OL AR.
  • RCI Labscan Limited. (2021). SAFETY DATA SHEET PROPAN-2-OL 70%.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Safe Practices: Food Handling and Storage.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.